Amino-PEG4-(CH2)3CO2H
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO6/c13-3-5-17-7-9-19-11-10-18-8-6-16-4-1-2-12(14)15/h1-11,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYUSPZHUYZRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)COCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Research Applications of Amino-PEG4-(CH2)3CO2H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG4-(CH2)3CO2H is a heterobifunctional linker molecule widely employed in biomedical research and drug development. Its structure, featuring a terminal primary amine group and a terminal carboxylic acid group separated by a hydrophilic polyethylene (B3416737) glycol (PEG) chain, makes it an invaluable tool for bioconjugation. The tetra-PEG spacer enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile of the resulting conjugates by increasing their hydrodynamic radius and reducing immunogenicity.
This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of published data for this specific linker, this guide presents detailed experimental protocols and quantitative data from closely analogous systems to serve as a practical reference for researchers.
Core Applications in Research
The primary utility of this compound lies in its ability to covalently link two different molecules of interest. The amine terminus can be readily coupled with carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), or carbonyls. The carboxylic acid terminus can be activated to react with primary amines on a target molecule. This versatility allows for its use in several key research areas:
-
Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a potent cytotoxic payload to a monoclonal antibody (mAb). The mAb directs the payload to a specific antigen on the surface of cancer cells, and the PEG spacer ensures that the payload does not interfere with the antibody's binding affinity while improving the overall properties of the ADC.
-
PROTACs: PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound serves as the flexible linker connecting the ligand that binds the target protein and the ligand that binds the E3 ligase. The length and flexibility of the PEG chain are critical for optimizing the ternary complex formation between the target, the PROTAC, and the E3 ligase.
-
Surface Modification: The linker can be used to modify the surfaces of nanoparticles, quantum dots, or medical devices. The hydrophilic PEG chain can render these surfaces more biocompatible and reduce non-specific protein adsorption.
-
Peptide and Protein Modification: It can be used to PEGylate peptides or proteins to improve their solubility, stability, and in vivo circulation time.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C12H25NO6 |
| Molecular Weight | 279.33 g/mol |
| CAS Number | 144598-03-8 |
| Appearance | White solid or colorless oil |
| Solubility | Soluble in water and most organic solvents |
| Purity | Typically >95% |
Experimental Protocols
The following protocols are representative methodologies for the use of amino-PEG-acid linkers in the synthesis of ADCs and PROTACs. These should be adapted and optimized for specific applications.
Protocol 1: Two-Step Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes the conjugation of a cytotoxic payload to a monoclonal antibody using an amino-PEG-acid linker.
Step 1: Activation of the Linker's Carboxylic Acid
-
Reagents: this compound, N-Hydroxysuccinimide (NHS), N,N'-Dicyclohexylcarbodiimide (DCC), anhydrous Dimethylformamide (DMF).
-
Dissolve this compound and NHS in anhydrous DMF at a molar ratio of 1:1.2.
-
Add DCC to the solution at a molar ratio of 1:1.1 relative to the linker.
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C to form the NHS ester-activated linker.
Step 2: Conjugation of the Activated Linker to the Antibody
-
Reagents: Monoclonal antibody (mAb) in Phosphate-Buffered Saline (PBS) at pH 7.4, NHS ester-activated linker from Step 1, quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Adjust the mAb concentration to 5-10 mg/mL in PBS.
-
Add a 10-20 fold molar excess of the NHS ester-activated linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the antibody-linker conjugate using size-exclusion chromatography (e.g., a Sephadex G-25 column) to remove unreacted linker and byproducts.
Step 3: Conjugation of the Payload to the Antibody-Linker Conjugate
-
Reagents: Purified antibody-linker conjugate, payload with a primary amine, and appropriate buffer.
-
The free amine on the conjugated linker is now available for reaction with a payload containing a suitable functional group (e.g., a carboxylic acid activated with EDC/NHS).
-
Dissolve the payload and activating agents (EDC/NHS) in an appropriate solvent.
-
Add the activated payload to the antibody-linker conjugate solution.
-
Incubate for 2-4 hours at room temperature.
-
Purify the final ADC using size-exclusion chromatography or hydrophobic interaction chromatography (HIC).
Protocol 2: Synthesis of a PROTAC Molecule
This protocol outlines the general steps for synthesizing a PROTAC using an amino-PEG-acid linker to connect a target-binding ligand and an E3 ligase-binding ligand.
-
Reagents: Target-binding ligand with a free amine, E3 ligase-binding ligand with a free carboxylic acid, this compound, EDC, NHS, and appropriate solvents (e.g., DMF, DMSO).
-
Step 2a: Activation of the Linker's Carboxylic Acid: Activate the carboxylic acid of this compound with EDC and NHS in DMF, as described in the ADC protocol.
-
Step 2b: Coupling to the Target-Binding Ligand: Add the target-binding ligand with a free amine to the activated linker solution and stir overnight at room temperature. Purify the resulting ligand-linker intermediate by HPLC.
-
Step 2c: Activation of the E3 Ligase Ligand's Carboxylic Acid: In a separate reaction, activate the carboxylic acid of the E3 ligase-binding ligand with EDC and NHS.
-
Step 2d: Final Coupling: Add the purified ligand-linker intermediate (which has a free amine) to the activated E3 ligase ligand solution. Stir overnight at room temperature.
-
Step 2e: Purification: Purify the final PROTAC molecule by preparative HPLC. Characterize the product by mass spectrometry and NMR.
Quantitative Data
The following tables present representative data for ADCs and PROTACs to illustrate the impact of PEG linkers and the typical characterization results.
Table 1: Representative Drug-to-Antibody Ratio (DAR) for an ADC
| Conjugation Method | Molar Excess of Linker-Drug | Average DAR |
| Lysine Conjugation | 5x | 2.8 |
| 10x | 4.1 | |
| 20x | 5.5 | |
| Site-Specific Cysteine Conjugation | 5x | 1.9 |
| 10x | 2.0 |
This table illustrates how the molar excess of the linker-drug complex during conjugation can influence the average number of drug molecules attached to each antibody (DAR). The data is representative of typical lysine-based conjugation methods.
Table 2: Example Pharmacokinetic (PK) Properties of a PEGylated vs. Non-PEGylated Bioconjugate
| Conjugate | Half-life (t1/2) in vivo (hours) | Area Under the Curve (AUC) (µg·h/mL) |
| Non-PEGylated Peptide | 1.2 | 150 |
| PEGylated Peptide (with PEG4 linker) | 18.5 | 2100 |
This table provides an example of how the inclusion of a PEG linker can significantly improve the pharmacokinetic properties of a therapeutic peptide, leading to a longer circulation half-life and greater systemic exposure.
Visualizations
Diagram 1: Structure of this compound
Caption: Functional groups of the this compound linker.
Diagram 2: Experimental Workflow for ADC Synthesis
Caption: A generalized workflow for creating an Antibody-Drug Conjugate.
Diagram 3: PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC leading to protein degradation.
Conclusion
This compound is a versatile and valuable tool in modern biopharmaceutical research. Its defined length, hydrophilicity, and bifunctional nature provide researchers with a robust component for the construction of complex bioconjugates. While this guide provides a framework for its application in creating ADCs and PROTACs, the specific conditions for conjugation and purification must be empirically determined and optimized for each unique combination of antibody, payload, or ligand to achieve the desired therapeutic or diagnostic agent.
An In-depth Technical Guide to Amino-PEG4-(CH2)3CO2H: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and common applications of the heterobifunctional linker, Amino-PEG4-(CH2)3CO2H. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and surface modification due to its unique combination of a primary amine, a terminal carboxylic acid, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.
Core Molecular Structure and Properties
This compound, systematically named 1-amino-3,6,9,12-tetraoxahexadecan-16-oic acid, is a versatile chemical tool. The molecule incorporates a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity, reduces aggregation, and minimizes steric hindrance in conjugated systems.[1] The terminal primary amine and carboxylic acid groups provide orthogonal handles for covalent modification, allowing for the sequential attachment of different molecules.
Structure:
Physicochemical and Chemical Data
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and executing experimental protocols involving this linker.
| Property | Value | Source(s) |
| CAS Number | 144598-03-8 | [2] |
| Molecular Formula | C12H25NO6 | [2] |
| Molecular Weight | 279.33 g/mol | [2] |
| Purity | Typically >95% | [2] |
| Appearance | Varies (often a solid or oil) | [2] |
| Solubility | Soluble in DMSO and aqueous media | [2][3] |
| Predicted pKa (Amino Group) | ~9.0 - 10.0 | (Predicted) |
| Predicted pKa (Carboxylic Acid) | ~4.5 - 5.0 | (Predicted) |
| Storage Conditions | Short term: 0-4 °C; Long term: -20 °C | [2] |
Chemical Reactivity and Applications
The bifunctional nature of this compound underpins its utility in a wide range of applications.
-
Amino Group Reactivity: The primary amine is nucleophilic and readily reacts with electrophiles such as activated esters (e.g., N-hydroxysuccinimide esters), isothiocyanates, and aldehydes/ketones (via reductive amination). This functionality is commonly used for conjugation to proteins, peptides, or other biomolecules.
-
Carboxylic Acid Reactivity: The terminal carboxylic acid can be activated, most commonly using carbodiimide (B86325) chemistry (e.g., with EDC and NHS), to form an active ester that efficiently reacts with primary amines.[4] This allows for the attachment of drug molecules, imaging agents, or other amine-containing moieties.
This dual reactivity makes this compound a valuable component in the synthesis of:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.
-
PROteolysis TArgeting Chimeras (PROTACs): It serves as the bridge connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase, inducing the degradation of the target protein.[5]
-
Surface Modification: The linker can be used to functionalize surfaces, such as those of nanoparticles or biosensors, to improve biocompatibility and provide sites for the immobilization of biomolecules.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: EDC/NHS Coupling of this compound to a Protein
This protocol describes the conjugation of the carboxylic acid terminus of the linker to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein to be conjugated (in a suitable amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.
-
Prepare fresh stock solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the amount of this compound to be used.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a common starting point, but this should be optimized for the specific protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and byproducts by size-exclusion chromatography or dialysis.
-
Protocol 2: Attachment of an Amine-Containing Drug to the Amino Group of the Linker (Post-Protein Conjugation)
This protocol assumes the linker is already conjugated to a protein via its carboxylic acid end.
Materials:
-
Protein-PEG4-(CH2)3CO-NH-Drug conjugate
-
Amine-containing drug molecule
-
Anhydrous DMSO or DMF
-
EDC and NHS
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Drug-Linker Activation:
-
This protocol assumes the drug is pre-activated with an NHS ester. If not, the carboxylic acid on the drug can be activated using EDC/NHS chemistry as described in Protocol 1.
-
-
Conjugation Reaction:
-
Dissolve the NHS-activated drug in anhydrous DMSO or DMF.
-
Add the activated drug solution to the protein-linker conjugate in Reaction Buffer. A 3- to 5-fold molar excess of the drug per available amino group on the linker is a common starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the final ADC using size-exclusion chromatography to remove unreacted drug and other small molecules.
-
Visualizations of Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
References
The Pivotal Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of bioconjugation, the selection of a chemical linker to couple a payload to a biological molecule is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of the resultant conjugate. Among the diverse array of available linkers, the discrete tetra-polyethylene glycol (PEG4) spacer has emerged as a cornerstone technology. Its defined length, hydrophilicity, and flexibility offer a unique combination of properties that address prevalent challenges in the development of complex therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive technical overview of the function of the PEG4 spacer, supported by quantitative data, detailed experimental protocols, and visual workflows to inform the rational design of next-generation bioconjugates.
Core Functions and Advantages of the PEG4 Spacer
The discrete PEG4 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms:
-
Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads, such as cytotoxic drugs used in ADCs, are inherently hydrophobic.[1] This poor water solubility can lead to aggregation, diminishing efficacy and increasing the risk of an immunogenic response.[1] The hydrophilic ethylene (B1197577) glycol units of the PEG4 spacer enhance the overall water solubility of the bioconjugate, thereby preventing aggregation and improving its formulation and handling.[1]
-
Reduced Immunogenicity and Enhanced Stability: The PEG component can form a protective hydration shell around the bioconjugate. This "shielding" effect can mask immunogenic epitopes on the payload or linker, reducing the potential for an immune response.[1] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, thereby enhancing its stability in biological fluids.[1]
-
Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG4 spacer provides critical spatial separation between the conjugated molecules. This spacing is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from sterically hindering its binding site. It also ensures the payload remains accessible to its target upon reaching its destination.
-
Improved Pharmacokinetics: By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can favorably alter the biodistribution of the bioconjugate.[1] This often leads to improved drug exposure at the target site and a better overall therapeutic index.[1]
Quantitative Impact of PEG Spacer Length
The length of the PEG spacer is a critical parameter that must be optimized for each specific application. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key bioconjugate properties.
Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)
| PEG Spacer Length | Average DAR | Reference |
| PEG4 | 2.5 | [2] |
| PEG6 | 5.0 | [2] |
| PEG8 | 4.8 | [2] |
| PEG12 | 3.7 | [2] |
| PEG24 | 3.0 | [2] |
This table summarizes the effect of varying PEG spacer lengths on the average Drug-to-Antibody Ratio (DAR) in the conjugation of monomethyl auristatin D (MMAD) to trastuzumab. Intermediate length PEG spacers (PEG6 and PEG8) resulted in higher DAR values compared to the shorter PEG4 and longer PEG24 spacers.[2]
Table 2: Influence of PEG Spacer Length on Hydrophilicity and Serum Stability
| PEG Spacer Length | logD | Serum Stability (T1/2 in min) | Reference |
| PEG2 | -1.95 | 246 ± 4 | [3] |
| PEG4 | - | - | [3] |
| PEG6 | - | 584 ± 20 | [3] |
| PEG12 | -2.22 | - | [3] |
This table shows that hydrophilicity, as indicated by the logD value, increases with the length of the PEG spacer. Serum stability also tends to increase with spacer length, although this trend may reverse with very long spacers.[3]
Table 3: Effect of PEG Spacer Length on In Vivo Tumor-to-Kidney Ratios
| PEG Spacer Length | Tumor-to-Kidney Ratio (4h) | Reference |
| PEG4 | 7.8 | [3] |
| PEG6 | 9.7 | [3] |
This table highlights that both PEG4 and PEG6 linkers in ¹⁷⁷Lu-labeled bombesin (B8815690) antagonists result in favorable and high tumor-to-kidney ratios in vivo, with PEG6 showing a slightly higher ratio at the 4-hour time point.[3]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. The following sections provide step-by-step protocols for common conjugation and purification techniques involving PEG4 spacers.
Protocol 1: NHS-Ester-PEG4 Conjugation to an Antibody
This protocol outlines the conjugation of an NHS-ester functionalized PEG4 linker to the primary amines (e.g., lysine (B10760008) residues) of an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Ester-PEG4 reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody into an amine-free buffer such as PBS at a pH of 7.2-8.0.
-
Adjust the antibody concentration to 1-10 mg/mL.[4]
-
-
NHS-Ester-PEG4 Preparation:
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification:
Protocol 2: Maleimide-PEG4 Conjugation to a Thiol-Containing Protein
This protocol describes the conjugation of a maleimide-functionalized PEG4 linker to free sulfhydryl groups (cysteines) on a protein.
Materials:
-
Protein with free thiol groups in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide-PEG4 reagent
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent such as TCEP or DTT
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5.[7]
-
If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP. DTT can also be used but must be removed before adding the maleimide (B117702) reagent.
-
-
Maleimide-PEG4 Preparation:
-
Immediately before use, prepare a stock solution of Maleimide-PEG4 in anhydrous DMSO or DMF.[7]
-
-
Conjugation Reaction:
-
Purification:
-
Remove unreacted Maleimide-PEG4 using a desalting column or dialysis.[7]
-
Protocol 3: Purification of PEGylated Antibody using Size-Exclusion Chromatography (SEC)
SEC is a common method for purifying PEGylated proteins and removing unreacted PEG linkers and aggregates.[]
Materials:
-
SEC system and column appropriate for the size of the bioconjugate
-
Mobile phase buffer (e.g., PBS, pH 7.4)
-
Quenched and filtered bioconjugation reaction mixture
Procedure:
-
System Equilibration:
-
Equilibrate the SEC system and column with the mobile phase buffer until a stable baseline is achieved.[11]
-
-
Sample Preparation:
-
Filter the reaction mixture through a 0.22 µm filter to remove any particulate matter.[11]
-
-
Injection and Elution:
-
Inject the sample onto the equilibrated column. The injection volume should be a small percentage of the total column volume (typically 2-5%) for optimal resolution.[11]
-
Elute the sample with the mobile phase at a constant flow rate. The larger PEGylated antibody will elute first, followed by smaller molecules like the unreacted PEG linker.[11]
-
-
Fraction Collection and Analysis:
-
Collect fractions as the sample elutes, monitoring the process using UV absorbance at 280 nm for the protein.[11]
-
Analyze the collected fractions using methods like SDS-PAGE and mass spectrometry to confirm the purity of the PEGylated antibody.
-
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the use of PEG4 spacers in bioconjugation.
Conclusion
The PEG4 spacer, though a relatively small component, plays a disproportionately large role in the success of a bioconjugate.[1] By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[1] The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of PEG4 technology in creating next-generation therapeutics and research tools. The careful consideration of linker chemistry, length, and the overall bioconjugation strategy is paramount to achieving the desired therapeutic outcome. As the field of targeted therapies continues to advance, the rational application of well-characterized linkers like PEG4 will remain a critical driver of innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. furthlab.xyz [furthlab.xyz]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. confluore.com [confluore.com]
- 9. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
Amino-PEG4-(CH2)3CO2H molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the physicochemical properties of Amino-PEG4-(CH2)3CO2H, a heterobifunctional PEG linker. This compound features a terminal primary amine group and a carboxylic acid group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The distinct reactivity of these end groups makes it a valuable tool in bioconjugation, drug delivery, and surface modification.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C12H25NO6 | [1][2][3] |
| Molecular Weight | 279.33 g/mol | [2][3][4] |
| Exact Mass | 279.1682 u | [2] |
| CAS Number | 144598-03-8 | [1][2] |
| Elemental Analysis | C: 51.60%, H: 9.02%, N: 5.01%, O: 34.37% | [2] |
Molecular Structure and Connectivity
The structure of this compound consists of a primary amine, followed by a tetraethylene glycol spacer, a three-carbon (propyl) chain, and a terminal carboxylic acid. This arrangement provides a flexible, hydrophilic linker used to conjugate different molecules. The primary amine can react with entities like activated esters or carboxylic acids, while the terminal carboxyl group can be coupled with primary amines using activators such as EDC or DCC to form stable amide bonds.[1][2]
Caption: Chemical structure of this compound.
Experimental Protocols
This document serves as a summary of the core properties of this compound. Detailed experimental protocols for the synthesis or application of this compound are not provided as no specific experiments were cited in the foundational data. For methodologies regarding its use in bioconjugation or other applications, researchers should refer to specific literature that employs this linker.
References
Solubility and stability of Amino-PEG4-(CH2)3CO2H
An In-Depth Technical Guide to the Solubility and Stability of Amino-PEG4-(CH2)3CO2H
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and stability of the bifunctional linker, this compound (CAS No. 144598-03-8). This molecule is a valuable tool in bioconjugation, drug delivery, and proteomics, serving as a hydrophilic spacer to connect molecules of interest.
Physicochemical Properties
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative featuring a terminal primary amine group and a terminal carboxylic acid group. The four ethylene (B1197577) glycol units impart hydrophilicity, which can improve the solubility of resulting conjugates.[1][2] The amine is reactive towards activated esters, carbonyls, and carboxylic acids, while the carboxyl group can be conjugated to primary amines using carbodiimide (B86325) chemistry (e.g., EDC) to form stable amide bonds.[3]
| Property | Value | Source |
| IUPAC Name | 16-amino-4,7,10,13-tetraoxahexadecan-1-oic acid | [3] |
| Synonyms | Amino-PEG4-propionic acid | N/A |
| CAS Number | 144598-03-8 | [1][3] |
| Molecular Formula | C12H25NO6 | [1][3] |
| Molecular Weight | 279.33 g/mol | [1][3] |
| Appearance | White to off-white solid or viscous liquid | [4] |
| Purity | Typically >95% | [3] |
Solubility Profile
The hydrophilic PEG chain significantly enhances the aqueous solubility of this linker compared to analogous hydrocarbon chains.[1][2][3] However, as an amphiphilic molecule with two ionizable end groups (an amine and a carboxylic acid), its solubility in aqueous media is pH-dependent.
| Solvent | Qualitative Solubility | Notes |
| Water / Aqueous Buffers | Soluble / Freely Soluble | The hydrophilic PEG spacer increases solubility in aqueous media.[1][4][5] Solubility is expected to be lowest near the isoelectric point and higher at low or high pH. |
| DMSO | Soluble | [3] |
| Other Organic Solvents | Expected to be soluble in most polar organic solvents. | [4] |
Note: Quantitative solubility data (e.g., mg/mL) is not consistently published by suppliers. Experimental determination is recommended for specific buffer systems and concentrations.
Stability and Storage
Proper handling and storage are critical to maintain the integrity of this compound.
| Condition | Recommendation | Rationale |
| Long-Term Storage | Store at -20°C, desiccated and protected from light. | Minimizes potential degradation over months to years. A shelf life of over 2 years is expected if stored properly.[3] |
| Short-Term Storage | Store at 2-8°C, desiccated. | Suitable for days to weeks.[3] |
| Shipping | Stable at ambient temperature for several weeks. | [3] |
| In Solution | Prepare solutions fresh. If storage is necessary, store at -80°C for up to 6 months or -20°C for 1 month.[6] | PEG compounds can be susceptible to oxidation and hydrolysis over time, especially in aqueous solutions. |
| Freeze-Thaw Cycles | Avoid frequent freeze-thaw cycles. | [4] |
Structure-Property Relationships
The linker's functionality is directly related to its tripartite structure. The terminal functional groups provide sites for conjugation, while the central PEG spacer modulates physical properties.
Caption: Relationship between molecular structure and function.
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard method to quantify the equilibrium solubility of this compound.
-
Preparation: Prepare a series of buffers (e.g., 0.1 M Acetate pH 4.0, 0.1 M Phosphate pH 7.4, 0.1 M Borate pH 9.0).
-
Addition: Add an excess amount of the compound to a known volume (e.g., 1 mL) of each buffer in a glass vial. The amount should be enough to ensure a solid phase remains after equilibration.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling & Dilution: Carefully remove a known volume of the supernatant and dilute it with an appropriate mobile phase or solvent for analysis.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS, or qNMR with an internal standard) against a standard curve.
Protocol for Assessing pH-Dependent Stability
This protocol provides a framework for evaluating the chemical stability of the linker in aqueous solution under accelerated conditions.
Caption: Experimental workflow for a pH and temperature stability study.
Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis
This linker is commonly employed in the development of ADCs, where it connects a cytotoxic drug to a monoclonal antibody. The PEG spacer helps to mitigate aggregation that can be caused by hydrophobic drug payloads.[7][8]
References
A Technical Guide to the Reactivity of Amino-PEG4-(CH2)3CO2H Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of the bifunctional linker, Amino-PEG4-(CH2)3CO2H. This versatile molecule plays a crucial role in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Understanding the distinct reactivity of its terminal amine and carboxylic acid groups is paramount for its effective application in research and drug development.
Core Concepts: Functional Group Reactivity
This compound possesses two key reactive functional groups: a primary amine (-NH2) and a carboxylic acid (-COOH), separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances aqueous solubility and can reduce the immunogenicity of the conjugated molecule. The terminal functional groups offer orthogonal reactivity, allowing for a variety of conjugation strategies.
Amine Group Reactivity
The terminal primary amine is a nucleophile and readily reacts with several electrophilic functional groups. Common reactions include:
-
Acylation: Reaction with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This is one of the most common methods for labeling proteins and other biomolecules.
-
Reaction with Carboxylic Acids: In the presence of carbodiimide (B86325) coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the amine group can form an amide bond with a carboxylic acid.
-
Reductive Amination: Reaction with aldehydes and ketones to form an intermediate imine or Schiff base, which is then reduced to a stable secondary amine by a reducing agent like sodium cyanoborohydride.
Carboxylic Acid Group Reactivity
The terminal carboxylic acid can be activated to react with nucleophiles, primarily primary amines. The most common activation method involves:
-
EDC/NHS Chemistry: The carboxylic acid is reacted with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable NHS ester. This activated ester readily reacts with primary amines to form a stable amide bond.
Quantitative Data
| Functional Group | Estimated pKa Range | Optimal Reaction pH | Notes |
| Primary Amine (-NH2) | 9.0 - 11.0 | 7.2 - 9.0 | The amine should be deprotonated (in its nucleophilic form) for efficient reaction with electrophiles like NHS esters. |
| Carboxylic Acid (-COOH) | 4.0 - 5.0 | 4.5 - 6.0 | The carboxylic acid needs to be protonated for efficient activation with carbodiimides like EDC. |
Experimental Protocols
The following are detailed methodologies for the most common conjugation reactions involving the functional groups of this compound.
Protocol 1: Amine Coupling to an NHS Ester
This protocol describes the reaction of the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester-activated molecule (Molecule-NHS).
Materials:
-
This compound
-
Molecule-NHS
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or Borate buffer, pH 8.5
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Stirring apparatus
-
Analytical tools for monitoring the reaction (e.g., LC-MS or TLC)
Procedure:
-
Dissolution: Dissolve the Molecule-NHS in the chosen anhydrous organic solvent to prepare a stock solution. Dissolve this compound in the Reaction Buffer.
-
Reaction Initiation: Add the Molecule-NHS stock solution to the this compound solution with continuous stirring. A molar excess of the NHS ester (typically 1.5 to 5 equivalents) is recommended. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation if working with proteins.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time should be determined empirically.
-
Monitoring: Monitor the progress of the reaction by LC-MS or TLC to confirm the formation of the desired conjugate.
-
Quenching: Quench any unreacted NHS ester by adding the quenching solution and incubating for an additional 30 minutes at room temperature.
-
Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted reagents and byproducts.
Protocol 2: Carboxylic Acid Coupling to a Primary Amine using EDC/NHS
This protocol details the activation of the carboxylic acid group of this compound and its subsequent reaction with a molecule containing a primary amine (Molecule-NH2).
Materials:
-
This compound
-
Molecule-NH2
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7 - 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2 - 7.5
-
Quenching solution (e.g., 1 M hydroxylamine (B1172632) or 1 M Tris-HCl, pH 8.5)
-
Stirring apparatus
-
Analytical tools for monitoring the reaction (e.g., LC-MS or TLC)
Procedure:
-
Dissolution: Dissolve this compound in the Activation Buffer.
-
Activation: Add EDC (typically 1.2 to 2 equivalents) and NHS (or Sulfo-NHS, typically 1.2 to 2 equivalents) to the solution of this compound. Let the activation reaction proceed for 15-30 minutes at room temperature with gentle stirring.
-
pH Adjustment (Optional but Recommended): For optimal coupling to the amine, raise the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.
-
Coupling: Immediately add the Molecule-NH2 (dissolved in Coupling Buffer) to the activated linker solution.
-
Incubation: Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Quenching: Quench the reaction by adding the quenching solution to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification: Purify the final conjugate using a suitable technique such as dialysis, size-exclusion chromatography, or affinity chromatography.
Visualizations
The following diagrams illustrate key logical and experimental workflows involving this compound.
Caption: Overview of the primary reactions of the amine and carboxylic acid functional groups.
Caption: A representative workflow for the synthesis of a PROTAC molecule.
This guide provides a foundational understanding of the reactivity and application of this compound. For specific applications, optimization of the described protocols is recommended to achieve the desired conjugation efficiency and product purity.
The Strategic Role of Amino-PEG4-(CH2)3CO2H in Engineering Potent BRD4-Targeting PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The linker, a critical component of the PROTAC architecture, plays a pivotal role in determining the efficacy and pharmacokinetic properties of these heterobifunctional molecules. This technical guide provides an in-depth examination of the Amino-PEG4-(CH2)3CO2H linker and its application in the design of a potent Bromodomain-containing protein 4 (BRD4) degrader. We will explore the synthesis, mechanism of action, and evaluation of a model PROTAC, herein named BRD4-Degrader-X, which utilizes this specific linker to connect the BRD4 inhibitor JQ1 with the Cereblon (CRBN) E3 ligase ligand, pomalidomide (B1683931). This guide includes detailed experimental protocols, quantitative data analysis, and visual representations of key biological pathways and experimental workflows to provide a comprehensive resource for researchers in the field of targeted protein degradation.
Introduction to PROTAC Technology and the Role of the Linker
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] This event-driven, catalytic mechanism of action offers several advantages over traditional small-molecule inhibitors.
The linker is not merely a passive spacer but a critical determinant of a PROTAC's biological activity. Its length, flexibility, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility for optimal ternary complex formation.
This compound: A Versatile Bifunctional Linker
The this compound linker is a bifunctional molecule featuring a terminal primary amine and a carboxylic acid, separated by a tetraethylene glycol (PEG4) spacer and a propyl group. This structure offers several advantages for PROTAC synthesis:
-
Bifunctionality: The orthogonal reactive groups (amine and carboxylic acid) allow for the sequential and controlled conjugation of the POI ligand and the E3 ligase ligand.
-
Hydrophilicity: The PEG4 chain enhances the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.
-
Flexibility and Length: The length and flexibility of the PEG4 and propyl chain are crucial for enabling the optimal orientation of the POI and E3 ligase to form a productive ternary complex.
Case Study: BRD4-Degrader-X, a PROTAC Utilizing this compound
To illustrate the application of the this compound linker, we present a technical overview of a model PROTAC, BRD4-Degrader-X. This PROTAC is designed to target BRD4, a member of the bromodomain and extra-terminal domain (BET) family of proteins that is a key regulator of oncogenes such as c-Myc.[1] BRD4-Degrader-X connects the well-characterized BRD4 inhibitor, (+)-JQ1, to the CRBN E3 ligase ligand, pomalidomide, via the this compound linker.
Synthesis of BRD4-Degrader-X
The synthesis of BRD4-Degrader-X is a two-step process involving the sequential amide bond formation to the bifunctional linker.
Step 1: Conjugation of JQ1 to the this compound Linker
The carboxylic acid of a JQ1 derivative is activated and reacted with the primary amine of the this compound linker to form an amide bond.
Step 2: Conjugation of Pomalidomide to the JQ1-Linker Intermediate
The carboxylic acid of the JQ1-linker intermediate is then activated and coupled with an amine-functionalized pomalidomide derivative to yield the final PROTAC, BRD4-Degrader-X.
Quantitative Analysis of BRD4-Degrader-X Efficacy
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for BRD4-targeting PROTACs with similar PEG linkers, providing an expected performance range for BRD4-Degrader-X.
| Cell Line | PROTAC | DC50 (nM) | Dmax (%) | Reference |
| MDA-MB-231 | BRD4-Degrader-X (Representative) | 7.36 | >98 | [2] |
| THP-1 | BRD4-Degrader-X (Representative) | 0.81 (IC50) | N/A | [3] |
| HCT116 | Similar BRD4 PROTAC | 0.53 - 0.64 (µM) | ~77 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of BRD4-Degrader-X.
Synthesis and Purification of BRD4-Degrader-X
Materials:
-
JQ1-acid derivative
-
This compound
-
Pomalidomide-amine derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC system
-
Lyophilizer
-
NMR Spectrometer
-
Mass Spectrometer
Protocol:
-
Step 1: JQ1-Linker Conjugation
-
Dissolve JQ1-acid (1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3 eq) and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by reverse-phase HPLC to obtain the JQ1-linker intermediate.
-
Characterize the product by NMR and mass spectrometry.
-
-
Step 2: Pomalidomide Conjugation
-
Dissolve the purified JQ1-linker intermediate (1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3 eq) and stir for 15 minutes at room temperature.
-
Add a solution of pomalidomide-amine (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final product, BRD4-Degrader-X, by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
-
Western Blot Analysis of BRD4 Degradation
Materials:
-
Cancer cell line (e.g., MDA-MB-231, HeLa)[5]
-
Complete growth medium (e.g., DMEM with 10% FBS)[5]
-
BRD4-Degrader-X stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[6]
-
Transfer the separated proteins to a PVDF membrane.[6]
-
Block the membrane with 5% non-fat milk for 1 hour.[1]
-
Incubate the membrane with primary antibodies (anti-BRD4, anti-c-Myc, and anti-GAPDH) overnight at 4°C.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[5]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 and c-Myc band intensities to the loading control (GAPDH).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[7]
-
Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line
-
96-well plates
-
BRD4-Degrader-X stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
Protocol:
-
Cell Seeding and Treatment:
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Amino-PEG4-(CH2)3CO2H in Nanotechnology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Heterobifunctional PEG Linkers in Nanomedicine
The advent of nanotechnology has revolutionized the landscape of drug delivery, diagnostics, and material science. At the heart of many advanced nanomedical formulations lies the strategic use of functionalized polymers to modulate the biological interface of nanoparticles. Among these, polyethylene (B3416737) glycol (PEG) has emerged as the gold standard for surface modification, a process known as PEGylation. This guide focuses on a specific, heterobifunctional PEG linker, Amino-PEG4-(CH2)3CO2H , and its applications in the realm of nanotechnology.
This compound is a PEG derivative featuring a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, separated by a tetraethylene glycol spacer and a propyl group.[1][2] This heterobifunctional nature is of paramount importance as it allows for the sequential and controlled conjugation of two different molecules, thereby minimizing undesirable side reactions like self-coupling.[1] The primary amine can react with entities such as carboxylic acids or activated N-hydroxysuccinimide (NHS) esters, while the carboxylic acid can be activated to form a stable amide bond with primary amines on another molecule.
The PEG component of the linker confers several advantageous properties to nanoparticles:
-
Enhanced Biocompatibility and Reduced Immunogenicity: The hydrophilic PEG chains form a protective hydration layer around the nanoparticle, which can mask it from the immune system, reducing opsonization and clearance by the mononuclear phagocyte system (MPS).[3] This leads to a prolonged circulation half-life.
-
Improved Solubility and Stability: For hydrophobic drugs or nanoparticles, PEGylation significantly increases their solubility in aqueous biological environments, preventing aggregation and improving formulation stability.
-
Steric Hindrance: The PEG layer provides a steric barrier that can prevent non-specific interactions with proteins and cells, reducing off-target effects.
This technical guide will provide an in-depth overview of the applications of this compound in nanotechnology, with a focus on its role in drug delivery and bioconjugation. We will explore its physicochemical properties, present available data, detail experimental protocols for its use, and provide visualizations of relevant workflows.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of this compound is crucial for its effective application in nanotechnology. These properties dictate its reactivity, solubility, and spatial conformation when conjugated to nanoparticle surfaces.
| Property | Value | Reference |
| Chemical Formula | C12H25NO6 | [1] |
| Molecular Weight | 279.33 g/mol | [1][4] |
| CAS Number | 144598-03-8 | [1] |
| Appearance | Varies (typically a viscous liquid or solid) | N/A |
| Purity | >95% (typical) | [1][2] |
| Solubility | Soluble in water and many organic solvents | [1] |
The tetraethylene glycol spacer provides a flexible and hydrophilic chain, while the terminal amine and carboxylic acid groups offer versatile handles for conjugation. The length of the PEG4 spacer is relatively short, which can be advantageous in applications where a minimal increase in hydrodynamic radius is desired, or where the targeting ligand needs to be in close proximity to the nanoparticle surface. However, it's important to note that shorter PEG chains may offer less effective shielding from the immune system compared to longer PEG chains.[3]
Core Applications in Nanotechnology
The unique properties of this compound make it a valuable tool in various nanotechnology applications, primarily centered around the surface functionalization of nanoparticles for biomedical purposes.
Drug Delivery
A primary application of this linker is in the development of targeted drug delivery systems. Nanoparticles such as liposomes, polymeric nanoparticles, and metallic nanoparticles can be functionalized with this compound to attach targeting ligands (e.g., antibodies, peptides, small molecules) to their surface. This allows the nanoparticles to specifically bind to and be internalized by target cells, such as cancer cells, thereby increasing the local concentration of the therapeutic agent and reducing systemic toxicity.
Bioconjugation and Surface Modification
The heterobifunctional nature of this compound is ideal for bioconjugation. It can be used to:
-
Attach proteins and antibodies to nanoparticle surfaces: The carboxylic acid end can be activated and reacted with primary amines on the surface of a nanoparticle. The amine end of the PEG linker is then available to be conjugated to a biomolecule of interest.
-
Functionalize surfaces for biosensing applications: By immobilizing biomolecules on a sensor surface via this linker, highly specific and sensitive biosensors can be developed.
-
Create antibody-drug conjugates (ADCs): While typically used for nanoparticle functionalization, the principles of using such linkers are central to the construction of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy.
Diagnostics and Imaging
Nanoparticles functionalized with this compound can also be used in diagnostic and imaging applications. For instance, imaging agents (e.g., fluorescent dyes, MRI contrast agents) can be attached to nanoparticles, and the addition of a targeting ligand via the PEG linker can allow for the specific visualization of diseased tissues.
Experimental Protocols
The following are detailed, illustrative methodologies for the use of this compound in key nanotechnology applications. These protocols are based on standard bioconjugation techniques and may require optimization for specific nanoparticles and biomolecules.
Functionalization of Carboxylated Nanoparticles with this compound via EDC/NHS Chemistry
This protocol describes the conjugation of the amine terminus of this compound to a nanoparticle surface that presents carboxylic acid groups.
Materials:
-
Carboxylated nanoparticles (e.g., polystyrene beads, quantum dots)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20
-
Centrifuge and appropriate centrifuge tubes
Procedure:
-
Nanoparticle Preparation: Resuspend the carboxylated nanoparticles in the Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC to the nanoparticle suspension to a final concentration of 10 mM.
-
Add NHS to the nanoparticle suspension to a final concentration of 25 mM.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing: Centrifuge the nanoparticles to pellet them and remove the supernatant containing excess EDC and NHS. Resuspend the activated nanoparticles in Coupling Buffer. Repeat this washing step twice.
-
Conjugation with this compound:
-
Dissolve this compound in Coupling Buffer to a concentration of 1-5 mg/mL.
-
Add the this compound solution to the activated nanoparticle suspension. The molar ratio of PEG linker to nanoparticles should be optimized, but a 100-fold molar excess of the linker is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes at room temperature.
-
Final Washing: Centrifuge the functionalized nanoparticles and wash them three times with Washing Buffer to remove any unreacted PEG linker and byproducts.
-
Storage: Resuspend the final this compound-functionalized nanoparticles in an appropriate storage buffer (e.g., PBS) and store at 4°C.
Conjugation of a Targeting Antibody to this compound-Functionalized Nanoparticles
This protocol describes the attachment of an antibody to the carboxylic acid terminus of the PEG linker on the nanoparticle surface.
Materials:
-
This compound-functionalized nanoparticles (from Protocol 4.1)
-
Targeting antibody
-
EDC and NHS
-
Activation Buffer, Coupling Buffer, Quenching Buffer, Washing Buffer (as in Protocol 4.1)
Procedure:
-
Nanoparticle Preparation: Resuspend the this compound-functionalized nanoparticles in Activation Buffer.
-
Activation of Carboxyl Groups on the PEG Linker:
-
Add EDC (10 mM final concentration) and NHS (25 mM final concentration) to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature.
-
-
Washing: Wash the activated nanoparticles twice with Coupling Buffer as described in Protocol 4.1.
-
Antibody Conjugation:
-
Dissolve the targeting antibody in Coupling Buffer to a suitable concentration (e.g., 1 mg/mL).
-
Add the antibody solution to the activated nanoparticle suspension. The molar ratio of antibody to nanoparticles should be optimized.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Washing: Quench the reaction and wash the antibody-conjugated nanoparticles as described in Protocol 4.1.
-
Characterization and Storage: Characterize the final product for antibody conjugation efficiency (e.g., via a protein assay) and store appropriately.
Data Presentation: Characterization of Functionalized Nanoparticles
Quantitative characterization is essential to confirm the successful functionalization of nanoparticles with this compound and to understand how this modification affects their physical properties. While specific data for this exact linker is sparse in the public domain, the following table provides an illustrative example of the types of data that should be collected and how they might change upon surface modification, based on general principles of PEGylation.
Table 1: Illustrative Physicochemical Characterization of Nanoparticles
| Nanoparticle Type | Hydrodynamic Diameter (nm) (DLS) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified Carboxylated Nanoparticles | 100 ± 5 | < 0.1 | -40 ± 5 |
| This compound Functionalized | 110 ± 7 | < 0.15 | -25 ± 5 |
| Antibody-Conjugated Nanoparticles | 125 ± 10 | < 0.2 | -15 ± 5 |
Note: These are hypothetical values to illustrate expected trends. The actual values will depend on the specific nanoparticle core, the density of the PEG linker, and the conjugated antibody.
Table 2: Illustrative Cellular Uptake Data (In Vitro)
| Nanoparticle Formulation | Cell Line | Incubation Time (h) | Cellular Uptake (% of cells with internalized nanoparticles) |
| Unmodified Nanoparticles | Cancer Cell Line (Target Receptor +) | 4 | 20% |
| PEGylated Nanoparticles (No Targeting Ligand) | Cancer Cell Line (Target Receptor +) | 4 | 10% |
| Targeted PEGylated Nanoparticles | Cancer Cell Line (Target Receptor +) | 4 | 75% |
| Targeted PEGylated Nanoparticles | Control Cell Line (Target Receptor -) | 4 | 15% |
Note: This hypothetical data illustrates the expected outcome of targeted delivery. The reduced uptake of non-targeted PEGylated nanoparticles is due to the "stealth" effect of PEG. The targeted nanoparticles show significantly higher uptake in receptor-positive cells.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the application of this compound in nanotechnology.
References
The Lynchpin of Targeted Therapeutics: A Technical Guide to Amino-PEG4-(CH2)3CO2H in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles and practical applications of Amino-PEG4-(CH2)3CO2H, a heterobifunctional linker that has become a cornerstone in the design of advanced drug delivery systems. Its unique properties facilitate the conjugation of therapeutic agents to targeting moieties, enhancing their efficacy, solubility, and pharmacokinetic profiles. This document provides a comprehensive overview of its physicochemical characteristics, conjugation chemistry, and its pivotal role in the development of sophisticated therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Principles of this compound
This compound is a versatile chemical tool characterized by a discrete polyethylene (B3416737) glycol (PEG) chain of four units, flanked by a terminal primary amine (-NH2) and a carboxylic acid (-COOH) group separated by a propyl spacer. This specific architecture imparts a unique combination of properties that are highly desirable in the field of bioconjugation and drug delivery.
Physicochemical Properties
The inherent characteristics of this compound are central to its function as a linker. The PEG component confers hydrophilicity, which can significantly improve the aqueous solubility of hydrophobic drug molecules.[1] This is a critical attribute for preventing aggregation and improving the formulation of complex drug conjugates. The defined length of the PEG chain provides precise control over the spatial separation between the conjugated molecules, a crucial factor in optimizing biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C12H25NO6 | [2] |
| Molecular Weight | 279.33 g/mol | [2] |
| Appearance | White to off-white solid or viscous oil | General technical datasheets |
| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents | [3] |
| Purity | Typically >95% | [3] |
Bifunctional Reactivity
The heterobifunctional nature of this compound allows for selective and sequential conjugation reactions. The primary amine group is nucleophilic and readily reacts with electrophilic groups such as carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), and isocyanates to form stable amide or urea (B33335) bonds.[3] Conversely, the terminal carboxylic acid can be activated to react with primary amines on a target molecule, forming a stable amide linkage. This dual reactivity is the foundation of its utility in linking disparate molecules, such as a small molecule drug and a targeting protein.[3]
Applications in Advanced Drug Delivery
The unique attributes of this compound have led to its widespread adoption in the design of targeted therapies, most notably in the burgeoning field of PROTACs.
A Pivotal Linker in PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule.
The flexibility and hydrophilicity of the this compound linker can facilitate the proper orientation of the target protein and the E3 ligase, promoting efficient ubiquitination and subsequent degradation of the target.[4] Furthermore, the PEG component can enhance the cellular permeability and pharmacokinetic profile of the PROTAC.[4]
Illustrative Data: The following table presents a hypothetical but representative dataset illustrating the impact of a PEG4 linker, such as this compound, on the in vivo efficacy of a PROTAC targeting a hypothetical protein kinase in a tumor xenograft model.
Table 2: Illustrative In Vivo Efficacy of a Hypothetical PROTAC Utilizing a PEG4 Linker
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | - | 1500 ± 250 | - |
| PROTAC (No Linker) | 50 | 1200 ± 200 | 20 |
| PROTAC (PEG4 Linker) | 50 | 450 ± 100 | 70 |
This data is illustrative and intended to demonstrate the potential impact of the linker on PROTAC efficacy.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound.
Protocol for EDC/NHS Coupling of this compound to a Primary Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid terminus of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent reaction with a molecule containing a primary amine.
Materials:
-
This compound
-
Molecule with a primary amine (e.g., a small molecule drug or a peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4 for biomolecules)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester. The reaction progress can be monitored by TLC or LC-MS.
-
-
Conjugation to the Amine-Containing Molecule:
-
In a separate vial, dissolve the amine-containing molecule (1 equivalent) in a suitable solvent (e.g., DMF, DMSO, or an aqueous buffer for proteins).
-
If the reaction is performed in an organic solvent, add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to the amine solution.
-
Slowly add the activated this compound solution to the amine-containing molecule solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified using an appropriate technique. For small molecule conjugates, reverse-phase HPLC or silica (B1680970) gel chromatography is commonly used. For protein conjugates, size-exclusion chromatography or affinity chromatography may be employed.
-
-
Characterization:
-
The final conjugate should be characterized to confirm its identity and purity. Techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural verification. HPLC can be used to assess purity.
-
Protocol for Conjugation of the Amino Terminus of this compound to a Carboxylic Acid-Containing Molecule
This protocol outlines the formation of an amide bond between the amino group of the linker and a carboxylic acid on the target molecule, typically activated as an NHS ester.
Materials:
-
This compound
-
Carboxylic acid-containing molecule pre-activated as an NHS ester
-
Anhydrous DMF or DMSO
-
TEA or DIPEA
Procedure:
-
Reaction Setup:
-
Dissolve the NHS-activated carboxylic acid molecule (1 equivalent) in anhydrous DMF or DMSO.
-
In a separate vial, dissolve this compound (1.1 equivalents) in the same solvent.
-
Add TEA or DIPEA (2-3 equivalents) to the this compound solution.
-
-
Conjugation:
-
Slowly add the this compound solution to the activated NHS ester solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
-
Purification and Characterization:
-
Follow the purification and characterization steps outlined in Protocol 3.1.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound in drug delivery.
Caption: Mechanism of action of a PROTAC utilizing a PEG4 linker.
Caption: Experimental workflow for drug-linker conjugation.
Conclusion
This compound stands out as a critical enabling technology in modern drug delivery. Its well-defined structure, bifunctional reactivity, and hydrophilicity provide medicinal chemists and drug development scientists with a powerful tool to construct sophisticated therapeutic conjugates. As the landscape of targeted therapies continues to evolve, the rational application of precisely engineered linkers like this compound will undoubtedly play a central role in the development of safer and more effective medicines.
References
Methodological & Application
Protocol for the Conjugation of Amino-PEG4-(CH2)3CO2H to Proteins
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Protein PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized bioconjugation strategy to enhance the therapeutic properties of protein-based drugs. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its plasma half-life, improve stability, increase solubility, and reduce immunogenicity. The Amino-PEG4-(CH2)3CO2H linker is a heterobifunctional PEG reagent that provides a short, hydrophilic spacer arm, terminating in an amino group and a carboxyl group. This configuration allows for a versatile two-step conjugation process, primarily targeting the primary amines (e.g., lysine (B10760008) residues and the N-terminus) on the protein surface through the carboxyl group of the PEG linker.
The most common method for achieving this conjugation is through the use of carbodiimide (B86325) chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This process activates the carboxyl group of the PEG linker to form a more stable amine-reactive NHS ester, which then readily reacts with the primary amines on the protein to form a stable amide bond.
Principle of the Reaction
The conjugation of this compound to a protein via EDC/NHS chemistry involves two main stages:
-
Activation of the PEG Linker: The carboxyl group of the this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This activation step is typically performed in a slightly acidic buffer (pH 4.5-6.0) to maximize the efficiency of the carbodiimide reaction.
-
Conjugation to the Protein: The activated PEG-NHS ester is then introduced to the protein solution. The reaction pH is raised to a physiological range (pH 7.0-8.0) to facilitate the nucleophilic attack of the deprotonated primary amine groups on the protein with the NHS ester, resulting in the formation of a stable amide bond and the release of the NHS leaving group.
Core Requirements for Successful Conjugation
Successful and reproducible conjugation of this compound to proteins relies on the careful control of several key parameters:
-
Molar Ratio of Reactants: The molar ratio of the PEG linker, EDC, and NHS to the protein will directly influence the degree of PEGylation. A molar excess of the PEG linker and activating agents is typically used to drive the reaction.
-
pH Control: Maintaining the optimal pH for both the activation and conjugation steps is critical for reaction efficiency and to minimize side reactions.
-
Buffer Composition: The choice of buffers is crucial. Buffers containing primary amines (e.g., Tris, glycine) must be avoided during the conjugation step as they will compete with the protein for reaction with the activated PEG linker.
-
Reaction Time and Temperature: These parameters should be optimized to ensure complete conjugation while minimizing protein degradation.
-
Purification of the Conjugate: Removal of unreacted PEG linker, byproducts, and unmodified protein is essential to obtain a pure and well-characterized PEGylated protein.
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M Sodium Phosphate buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
-
Desalting columns (e.g., Sephadex G-25)
-
Purification columns (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for preparing stock solutions of reagents.
Protocol 1: Two-Step Conjugation of this compound to a Protein
This protocol outlines a general two-step procedure for the conjugation of the carboxyl group of this compound to the primary amines of a protein.
1. Reagent Preparation:
- Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.
- Prepare a fresh stock solution of EDC (e.g., 10 mg/mL) in anhydrous DMSO or Activation Buffer immediately before use.
- Prepare a fresh stock solution of NHS/Sulfo-NHS (e.g., 10 mg/mL) in anhydrous DMSO or Activation Buffer immediately before use.
- Dissolve the this compound in Activation Buffer at the desired concentration.
- Prepare the protein solution in the Conjugation Buffer at a known concentration (e.g., 1-10 mg/mL).
2. Activation of this compound:
- In a microcentrifuge tube, add the desired molar amount of this compound.
- Add a 2 to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.
- Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl group.
3. Conjugation to the Protein:
- Immediately add the activated this compound solution to the protein solution. The final reaction pH should be between 7.2 and 7.5.
- The molar ratio of the activated PEG linker to the protein can be varied to control the degree of PEGylation. A common starting point is a 10- to 20-fold molar excess of the PEG linker.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching the Reaction:
- Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
- Incubate for 15-30 minutes at room temperature.
5. Purification of the PEGylated Protein:
- Remove excess PEG linker, quenching reagent, and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
- For higher purity, further purification can be performed using Size Exclusion Chromatography (SEC) to separate the PEGylated protein from the unconjugated protein and any remaining free PEG.[1] Ion Exchange Chromatography (IEX) can also be effective as PEGylation can alter the surface charge of the protein.[1]
Protocol 2: Characterization of the PEGylated Protein
1. Determination of Protein Concentration:
- Measure the absorbance of the purified PEGylated protein at 280 nm using a UV-Vis spectrophotometer. The contribution of the PEG linker to the absorbance at 280 nm is negligible.
2. Assessment of PEGylation by SDS-PAGE:
- Analyze the purified PEGylated protein, the unconjugated protein, and molecular weight markers by SDS-PAGE.
- PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel than its actual molecular weight would suggest. This results in a noticeable band shift for the PEGylated protein compared to the unconjugated protein.
3. Analysis of Conjugation Efficiency and Purity by Size Exclusion Chromatography (SEC):
- Inject the purified PEGylated protein onto an SEC column.
- The chromatogram will show peaks corresponding to the PEGylated protein, any remaining unconjugated protein, and potential aggregates.
- The percentage of PEGylated protein can be calculated from the peak areas.
4. Determination of the Degree of PEGylation by Mass Spectrometry:
- Analyze the purified PEGylated protein by MALDI-TOF or ESI-MS.[2]
- The mass difference between the PEGylated protein and the unconjugated protein will correspond to the mass of the attached PEG linkers.
- The average number of PEG molecules per protein molecule (degree of PEGylation) can be calculated from this mass difference.[2]
Data Presentation
The following tables provide representative quantitative data that can be expected from protein conjugation experiments using a heterobifunctional PEG linker with a carboxyl group. The actual results will vary depending on the specific protein, linker, and reaction conditions.
Table 1: Effect of Molar Ratio of PEG Linker on Conjugation Efficiency
| Molar Ratio (PEG:Protein) | Degree of PEGylation (Average PEG/Protein) | Conjugation Efficiency (%) | Protein Recovery (%) |
| 5:1 | 1.2 | 60 | 92 |
| 10:1 | 2.5 | 85 | 88 |
| 20:1 | 4.1 | 95 | 85 |
Table 2: Characterization of Purified PEGylated Protein
| Analytical Method | Unconjugated Protein | PEGylated Protein |
| Apparent MW (SDS-PAGE) | 50 kDa | ~70-90 kDa (smeared band) |
| Elution Volume (SEC) | 12.5 mL | 10.2 mL |
| Molecular Weight (Mass Spec) | 50,125 Da | 55,450 Da (average) |
| Purity (SEC) | >98% | >95% |
Mandatory Visualizations
References
Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Synthesis using Amino-PEG4-(CH2)3CO2H
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the synthesis of antibody-drug conjugates (ADCs) utilizing the heterobifunctional linker, Amino-PEG4-(CH2)3CO2H. This linker features a terminal primary amine (-NH2) and a carboxylic acid (-COOH) group, separated by a polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for a versatile, two-step conjugation strategy, enabling the covalent attachment of a cytotoxic payload to a monoclonal antibody (mAb). The inclusion of the PEG spacer is intended to improve the solubility, stability, and pharmacokinetic profile of the final ADC.[1][2]
The protocols outlined below are intended as a general framework and may require optimization based on the specific antibody, cytotoxic drug, and desired final product characteristics.
Principle of the Method
The synthesis of an ADC using this compound typically involves two main stages:
-
Drug-Linker Conjugation: The cytotoxic payload, containing a reactive functional group (e.g., a primary amine), is first conjugated to the carboxylic acid end of the this compound linker. This is commonly achieved through the activation of the carboxylic acid using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3][4]
-
Antibody-Drug-Linker Conjugation: The resulting drug-linker complex, now possessing a free amine group, is then conjugated to the antibody. This is typically achieved by targeting available lysine (B10760008) residues on the antibody surface. To facilitate this, the antibody's carboxyl groups can be activated using EDC/NHS chemistry to react with the amine of the drug-linker complex. Alternatively, a bifunctional crosslinker can be used to first modify the antibody and then react with the drug-linker amine.
Experimental Protocols
Materials and Reagents
-
Antibody: Purified monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4.
-
Cytotoxic Payload: A potent cytotoxic drug with a reactive amine group (e.g., a derivative of Monomethyl Auristatin E - MMAE).
-
Linker: this compound.
-
Activation Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Buffers:
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0.
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine.
-
-
Purification:
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange and removal of small molecule reagents.
-
Hydrophobic Interaction Chromatography (HIC) column for analysis and purification of ADC species.
-
-
Characterization:
-
UV-Vis Spectrophotometer
-
Mass Spectrometer (e.g., ESI-QTOF)
-
Protocol 1: Drug-Linker Conjugation
This protocol describes the conjugation of an amine-containing cytotoxic payload to the carboxylic acid group of the this compound linker.
Step 1: Activation of the Linker's Carboxylic Acid
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the active NHS ester. The activation reaction is most efficient at a pH between 4.5 and 7.2.[4]
Step 2: Conjugation to the Amine-Containing Payload
-
Dissolve the amine-containing cytotoxic payload in anhydrous DMF or DMSO.
-
Add the activated linker solution to the payload solution. A 1:1 to 1:1.5 molar ratio of activated linker to payload is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using a suitable non-amine buffer to facilitate the reaction between the NHS ester and the primary amine of the payload. The reaction with primary amines is most efficient at a pH of 7-8.[4]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).
Step 3: Quenching and Purification of the Drug-Linker Complex
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.
-
Purify the drug-linker complex from unreacted payload, linker, and other reagents using reverse-phase HPLC.
-
Characterize the purified drug-linker complex by mass spectrometry to confirm its identity and purity.
Protocol 2: Antibody-Drug-Linker Conjugation
This protocol describes the conjugation of the purified drug-linker complex (containing a free amine) to the lysine residues of the antibody.
Step 1: Antibody Preparation
-
Buffer exchange the purified monoclonal antibody into an amine-free buffer, such as PBS, at a pH of 7.4.
-
Adjust the antibody concentration to 5-10 mg/mL.
Step 2: Antibody Activation (Targeting Lysine Residues)
-
This protocol assumes the use of a bifunctional crosslinker to first modify the antibody. A common approach is to use an NHS-ester containing crosslinker that will react with the lysine residues. For simplicity, we will describe a direct conjugation approach assuming a pre-activated antibody or a suitable direct conjugation chemistry. A more common method involves activating the antibody's carboxyl groups with EDC/NHS to react with the amine of the drug-linker.
Step 3: Conjugation Reaction
-
Add the purified drug-linker complex to the antibody solution. The molar ratio of the drug-linker to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized (e.g., a 5-20 fold molar excess of the drug-linker).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
Step 4: Purification of the ADC
-
Purify the resulting ADC from the unreacted drug-linker complex and other impurities using a size-exclusion chromatography (SEC) column equilibrated with PBS.
-
Collect the fractions corresponding to the monomeric ADC.
-
For a more refined purification and to separate different DAR species, Hydrophobic Interaction Chromatography (HIC) can be employed.[5]
Protocol 3: Characterization of the Final ADC
Step 1: Determination of Drug-to-Antibody Ratio (DAR)
-
UV-Vis Spectroscopy: The average DAR can be determined by measuring the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the cytotoxic drug). The concentrations of the antibody and the drug can be calculated using their respective extinction coefficients and the Beer-Lambert law.[6]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The peak area of each species can be used to calculate the average DAR.[5]
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide detailed information about the distribution of different drug-loaded species and an accurate DAR value.[7]
Step 2: Assessment of Purity and Aggregation
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify the level of aggregation.[8]
Step 3: In Vitro Cytotoxicity Assay
-
Cell Lines: Use a target cancer cell line that overexpresses the antigen recognized by the antibody (e.g., HER2-positive cells for an anti-HER2 ADC) and a control cell line that does not express the antigen.
-
Treatment: Treat the cells with serial dilutions of the purified ADC, the unconjugated antibody, and the free cytotoxic drug.
-
Viability Assay: After a defined incubation period (e.g., 72-96 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) values for the ADC and the free drug on both cell lines to evaluate the potency and specificity of the conjugate.
Data Presentation
The following tables summarize representative quantitative data that should be collected during ADC synthesis and characterization.
Table 1: Summary of ADC Synthesis and Purification
| Parameter | Result | Method |
| Antibody Concentration | 10 mg/mL | UV-Vis (A280) |
| Molar Ratio (Drug-Linker:Ab) | 10:1 | - |
| Conjugation Time | 4 hours | - |
| Purification Method | SEC & HIC | - |
| Final ADC Concentration | 5 mg/mL | UV-Vis (A280) |
| Monomeric Purity | >95% | SEC |
Table 2: Characterization of the Final ADC
| Parameter | Result | Method |
| Average DAR | 3.8 | UV-Vis / HIC / MS |
| DAR Distribution | DAR0: 5%, DAR2: 25%, DAR4: 50%, DAR6: 15%, DAR8: 5% | HIC / MS |
| Endotoxin Level | < 0.1 EU/mg | LAL Assay |
Table 3: In Vitro Cytotoxicity Data
| Compound | Target Cells (HER2+) IC50 (nM) | Control Cells (HER2-) IC50 (nM) |
| ADC | 1.5 | > 1000 |
| Free Cytotoxic Drug | 0.1 | 0.1 |
| Unconjugated Antibody | > 1000 | > 1000 |
Visualizations
Experimental Workflow
Caption: Workflow for ADC synthesis and characterization.
HER2 Signaling Pathway
The following diagram illustrates a simplified HER2 signaling pathway, a common target for ADCs like Trastuzumab-based conjugates.[9][10][11] Upon binding of an ADC to the HER2 receptor, the complex is internalized, leading to the release of the cytotoxic payload inside the cancer cell, ultimately causing cell death.[2] The antibody component itself can also inhibit HER2 signaling pathways like the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[1][12]
Caption: Simplified HER2 signaling pathway.
References
- 1. HER2 - Wikipedia [en.wikipedia.org]
- 2. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. enovatia.com [enovatia.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Peptide Labeling using Amino-PEG4-(CH2)3CO2H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG4-(CH2)3CO2H is a heterobifunctional linker designed for the modification of peptides and other biomolecules. This molecule features a primary amine and a terminal carboxylic acid, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances the solubility and stability of the resulting conjugate, while the terminal functional groups allow for covalent attachment to various sites on a peptide, such as the N-terminus or the side chains of lysine (B10760008) residues. This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides by increasing their hydrodynamic volume, which can reduce renal clearance and protect against enzymatic degradation.
These application notes provide a comprehensive guide to utilizing this compound for peptide labeling, including detailed experimental protocols, data presentation, and visual workflows to facilitate successful bioconjugation.
Principle of Peptide Labeling
The labeling of a peptide with this compound involves the formation of a stable amide bond between the carboxylic acid of the PEG linker and a primary amine on the peptide. This is typically achieved by activating the carboxylic acid group of the PEG linker using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). The EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable NHS ester. The NHS ester-activated PEG linker is then reacted with the peptide, where it readily couples with primary amines (e.g., the N-terminal alpha-amine or the epsilon-amine of a lysine residue) to form a stable amide linkage.
Experimental Protocols
Materials
-
This compound
-
Peptide of interest (with at least one primary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Lyophilizer
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid moiety of the PEG linker to form a reactive NHS ester.
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
Prepare fresh solutions of EDC (200 mM) and NHS (500 mM) in anhydrous DMF or DMSO immediately before use.
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
10 µL of 100 mM this compound (1 µmol)
-
5 µL of 200 mM EDC (1 µmol, 1 molar equivalent)
-
2 µL of 500 mM NHS (1 µmol, 1 molar equivalent)
-
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes.
-
Protocol 2: Peptide Conjugation with Activated this compound
This protocol details the reaction of the activated PEG linker with the target peptide.
-
Peptide Preparation:
-
Dissolve the target peptide in Coupling Buffer (PBS, pH 7.4) to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the entire reaction mixture from the activation step (Protocol 1) to the dissolved peptide. A molar excess of the activated PEG linker (e.g., 5 to 20-fold) over the peptide is recommended to ensure efficient labeling.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking. Alternatively, the reaction can be performed overnight at 4°C.
-
-
Quenching the Reaction:
-
To stop the reaction, add 10 µL of Quenching Buffer (1 M Tris-HCl, pH 8.5) for every 100 µL of reaction volume.
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
Protocol 3: Purification of the PEGylated Peptide
Purification is essential to remove unreacted peptide, excess PEG linker, and reaction byproducts. Reverse-phase HPLC is the most common method for this purpose.[1][2]
-
Sample Preparation:
-
Acidify the quenched reaction mixture with 0.1% trifluoroacetic acid (TFA) in water to a final pH of 2-3.
-
Centrifuge the sample at 10,000 x g for 10 minutes to remove any precipitate.
-
-
RP-HPLC Conditions:
-
Column: C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide and the PEGylated product.
-
Flow Rate: 1 mL/min
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions by mass spectrometry to identify the desired PEGylated peptide.
-
Pool the fractions containing the pure PEGylated peptide.
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified PEGylated peptide as a powder.
-
Data Presentation
The following table provides a representative example of the quantitative data that should be collected during a peptide labeling experiment.
| Parameter | Unlabeled Peptide | PEGylated Peptide |
| Molecular Weight (Expected) | [Insert MW] Da | [Insert MW + 275.32] Da |
| Molecular Weight (Observed by MS) | [Insert Observed MW] Da | [Insert Observed MW] Da |
| RP-HPLC Retention Time | [Insert Retention Time] min | [Insert Retention Time] min |
| Purity (by HPLC) | >95% | >95% (after purification) |
| Yield | N/A | [Insert Yield] % |
Note: The molecular weight of this compound is 275.32 Da.
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the two-step chemical reaction for peptide labeling with this compound.
Caption: Reaction scheme for peptide PEGylation.
Experimental Workflow
This diagram outlines the complete experimental workflow from reagent preparation to the final purified product.
Caption: Experimental workflow for peptide labeling.
Logical Relationship of Components
This diagram shows the logical relationship between the key components involved in the peptide labeling process.
Caption: Relationship of key components.
References
Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG4-(CH2)3CO2H
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent conjugation of molecules using the bifunctional linker, Amino-PEG4-(CH2)3CO2H. This linker possesses a primary amine (-NH2) and a terminal carboxylic acid (-COOH) separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The protocols outlined below utilize the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form stable amide bonds.
The inclusion of a PEG spacer enhances the solubility and reduces steric hindrance of the conjugated molecules, making this linker ideal for applications in drug delivery, bioconjugation, and surface modification.[1] These protocols are designed to be a comprehensive guide for researchers, offering both foundational knowledge and practical steps for successful conjugation.
Principle of EDC/NHS Coupling Chemistry
EDC, in conjunction with NHS, facilitates the formation of a stable amide bond between a carboxyl group and a primary amine. This "zero-length" crosslinking reaction is a cornerstone of bioconjugation due to its efficiency and the stability of the resulting bond. The reaction proceeds in two main steps:
-
Activation of the Carboxyl Group: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.[2][3]
-
Formation of a Stable NHS Ester: NHS is added to the reaction to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This semi-stable intermediate is less prone to hydrolysis, thereby increasing the overall efficiency of the conjugation reaction.[2][3]
-
Amine Reaction and Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.
Quantitative Data Summary
The efficiency of EDC/NHS coupling reactions is influenced by several factors, including pH, molar ratios of reagents, and reaction time. The following tables summarize key quantitative parameters for optimizing the conjugation process.
Table 1: Optimal pH Conditions for EDC/NHS Coupling
| Step | Reaction | Optimal pH Range | Recommended Buffers | Buffers to Avoid |
| 1 | Carboxyl Activation with EDC/NHS | 4.5 - 6.0[2] | MES[2] | Tris, Glycine, Acetate[2] |
| 2 | Amine Coupling with NHS-ester | 7.0 - 8.5[2] | PBS, Borate, Bicarbonate[2] | Buffers with primary amines |
Table 2: Recommended Molar Ratios for EDC/NHS Coupling
| Reactant | Molar Excess (relative to Carboxyl Groups) | Notes |
| EDC | 1.5x - 10x[4][5] | A higher excess may be needed for dilute protein solutions.[6] Too much EDC can lead to byproducts.[6] |
| NHS/sulfo-NHS | 1.5x - 5x[4][7] | A higher excess of NHS can improve reaction speed and yield.[6] |
| Amine-containing Molecule | 1.2x - 20x[7][8] | The optimal ratio depends on the specific reactants and should be determined empirically. |
Table 3: Typical Reaction Times and Temperatures
| Step | Temperature | Duration | Notes | | :--- | :--- | :--- | | Activation | Room Temperature | 15 - 30 minutes[2] | | | Coupling | Room Temperature or 4°C | 2 - 4 hours or overnight[7] | Longer incubation at 4°C can improve yield for sensitive proteins. | | Quenching | Room Temperature | 15 - 30 minutes[2] | |
Experimental Protocols
The following are detailed protocols for a two-step EDC/NHS coupling reaction. A two-step protocol is generally recommended to minimize side reactions and improve conjugation efficiency.[6]
Materials and Reagents
-
This compound
-
Molecule with a primary amine to be conjugated to the carboxyl end of the PEG linker
-
Molecule with a carboxyl group to be conjugated to the amine end of the PEG linker
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Protocol 1: Conjugation of an Amine-Containing Molecule to the Carboxyl Terminus of this compound
This protocol describes the activation of the carboxyl group on the PEG linker and subsequent reaction with an amine-containing molecule.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Equilibrate EDC, NHS (or Sulfo-NHS), and this compound to room temperature before opening the vials.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
Dissolve this compound in Activation Buffer.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
-
Activation of Carboxyl Group:
-
To the this compound solution, add EDC and NHS from their stock solutions. Refer to Table 2 for recommended molar ratios.
-
Mix thoroughly and incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the amine-containing molecule solution to the activated PEG linker solution.
-
Adjust the pH of the reaction mixture to 7.2-7.4 if necessary, using a non-amine-containing base.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Conjugation of a Carboxyl-Containing Molecule to the Amine Terminus of this compound
This protocol describes the activation of a carboxyl-containing molecule and its subsequent reaction with the primary amine of the PEG linker.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Equilibrate EDC, NHS (or Sulfo-NHS), and the carboxyl-containing molecule to room temperature.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
Dissolve the carboxyl-containing molecule in Activation Buffer.
-
Dissolve this compound in Coupling Buffer.
-
-
Activation of Carboxyl Group:
-
To the solution of the carboxyl-containing molecule, add EDC and NHS. Refer to Table 2 for recommended molar ratios.
-
Mix well and incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the this compound solution to the activated carboxyl-containing molecule solution.
-
Ensure the pH of the final reaction mixture is between 7.2 and 7.4.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a desalting column or dialysis.
-
Characterization of the Conjugate
After purification, it is essential to characterize the conjugate to confirm successful coupling and determine the degree of labeling.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to separate the conjugate from unreacted molecules and estimate the purity and degree of PEGylation.[9][10]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the molecular weight of the conjugate, providing direct evidence of successful coupling.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the formation of the amide bond and the structural integrity of the conjugate.[5]
Application Example: Targeted Drug Delivery
A common application of this technology is the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs). In this scenario, a targeting ligand (e.g., an antibody) is conjugated to a therapeutic agent via a linker like this compound. The following diagram illustrates the signaling pathway of an ADC targeting the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells.[12]
Troubleshooting
Low Conjugation Yield:
-
Inactive EDC/NHS: EDC and NHS are moisture-sensitive. Ensure they are stored properly and use freshly prepared solutions.[13]
-
Suboptimal pH: Verify the pH of the activation and coupling buffers.[2]
-
Presence of Competing Nucleophiles: Ensure buffers do not contain primary amines (e.g., Tris, glycine).[2]
-
Insufficient Molar Excess: Increase the molar excess of EDC, NHS, or the amine-containing molecule.
Precipitation of Reactants:
-
Protein Aggregation: Ensure the protein is soluble and stable in the chosen buffers. Consider adding solubilizing agents if necessary.[2]
-
High EDC Concentration: A large excess of EDC can sometimes cause precipitation. Try reducing the concentration.[2]
For a more comprehensive troubleshooting guide, refer to specialized resources on EDC/NHS coupling reactions.[2]
References
- 1. Antibody-Drug Conjugates Targeting the Human Epidermal Growth Factor Receptor Family in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Amino-PEG4-(CH2)3CO2H in Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Amino-PEG4-(CH2)3CO2H, a heterobifunctional linker, in the development of targeted therapies. This polyethylene (B3416737) glycol (PEG)-based linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it offers a balance of hydrophilicity and a defined spacer length.
Introduction
This compound is a chemical tool featuring a primary amine on one end and a carboxylic acid on the other, connected by a flexible PEG4 spacer. This structure allows for the covalent linkage of two different molecules, a crucial feature in the design of targeted therapeutics. The incorporation of a PEG linker can enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugate, mitigating issues associated with aggregation and rapid clearance of hydrophobic drugs.[1][2]
Key Applications
The primary applications of this compound in targeted therapies include:
-
PROTACs: This linker can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein.[3][4]
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. The PEG component can improve the overall properties of the ADC.[5]
-
Targeted Drug Delivery: The linker can be used to attach therapeutic agents to various targeting moieties, such as peptides or small molecules, to enhance their delivery to specific cells or tissues.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data illustrating the impact of a PEG4 linker, such as this compound, on the performance of PROTACs and ADCs. This data is based on established trends in the field.
Table 1: Comparative Performance of a Hypothetical BRD4-targeting PROTAC with Different Linkers
| Linker Type | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Alkyl Chain | 50 | 90 | 5.2 |
| PEG4 | 25 | 95 | 8.1 |
| PEG8 | 40 | 92 | 7.5 |
This fictionalized data illustrates that a PEG4 linker can lead to improved potency (lower DC50) and efficacy (higher Dmax) in PROTACs, potentially by optimizing the ternary complex formation and enhancing cell permeability.
Table 2: Pharmacokinetic Properties of a Hypothetical HER2-targeting ADC with Different Linkers
| Linker Type | Half-life (t½, hours) | Clearance (mL/hr/kg) | Tumor Accumulation (%ID/g) |
| Non-PEGylated | 80 | 0.5 | 15 |
| PEG4 | 120 | 0.3 | 25 |
| PEG12 | 150 | 0.25 | 22 |
%ID/g: Percentage of injected dose per gram of tumor tissue. This illustrative data highlights the potential of a PEG4 linker to improve the pharmacokinetic profile of an ADC, leading to a longer half-life, reduced clearance, and enhanced tumor accumulation.
Experimental Protocols
The following are detailed protocols for the synthesis of a PROTAC and an ADC utilizing the this compound linker.
Protocol 1: Synthesis of a BRD4-targeting PROTAC using this compound
This protocol describes the synthesis of a PROTAC that targets the bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Cereblon (CRBN) E3 ligase. The warhead for BRD4 is JQ1, and the E3 ligase ligand is pomalidomide.
Materials:
-
JQ1-acid
-
Pomalidomide-amine
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Activation of JQ1-acid:
-
Dissolve JQ1-acid (1 equivalent), DCC (1.1 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the formation of the NHS ester by TLC or LC-MS.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and use the filtrate directly in the next step.
-
-
Coupling of JQ1-NHS to this compound:
-
To the filtrate containing the JQ1-NHS ester, add this compound (1 equivalent) and TEA (2 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain JQ1-PEG4-(CH2)3CO2H.
-
-
Activation of JQ1-PEG4-(CH2)3CO2H:
-
Dissolve the purified JQ1-PEG4-(CH2)3CO2H (1 equivalent), DCC (1.1 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and use the filtrate directly in the next step.
-
-
Final Coupling to Pomalidomide-amine:
-
To the filtrate containing the activated JQ1-PEG4-linker, add pomalidomide-amine (1 equivalent) and TEA (2 equivalents).
-
Stir the reaction at room temperature overnight.
-
Work up the reaction as described in step 2.
-
Purify the final PROTAC molecule by silica gel column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Protocol 2: Conjugation of MMAE to an Antibody using this compound Linker
This protocol outlines the steps for conjugating the cytotoxic drug monomethyl auristatin E (MMAE) to a monoclonal antibody (e.g., Trastuzumab) through the this compound linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
This compound
-
MMAE (with a reactive handle for conjugation, e.g., maleimide-MMAE)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sephadex G-25 column for purification
-
Anhydrous DMSO
Procedure:
-
Antibody Reduction (to generate free thiols):
-
Prepare the antibody solution in PBS.
-
Add a 20-fold molar excess of DTT to the antibody solution.
-
Incubate at 37°C for 30 minutes.
-
Remove excess DTT by buffer exchange using a Sephadex G-25 column equilibrated with PBS.
-
-
Activation of this compound Carboxyl Group:
-
Dissolve this compound (10 equivalents relative to the antibody), EDC (12 equivalents), and Sulfo-NHS (15 equivalents) in anhydrous DMSO.
-
Incubate at room temperature for 15 minutes to generate the Sulfo-NHS ester.
-
-
Conjugation of Activated Linker to Antibody:
-
This step is application-dependent. The primary amine of the linker can be conjugated to accessible carboxyl groups on the antibody, or the activated carboxyl group of the linker can be conjugated to lysine (B10760008) residues. The following steps assume conjugation to lysine residues.
-
Add the activated linker solution to the reduced antibody solution.
-
Incubate at room temperature for 2 hours with gentle mixing.
-
-
Conjugation of MMAE to the Linker-Antibody Conjugate:
-
Dissolve maleimide-MMAE in DMSO.
-
Add a 5-fold molar excess of maleimide-MMAE to the antibody-linker conjugate solution.
-
Incubate at 4°C overnight.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted linker and MMAE using a Sephadex G-25 column equilibrated with PBS.
-
Characterize the final ADC for drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Creating Bioconjugates with Amino-PEG4-(CH2)3CO2H: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and drug development.[1][2] Polyethylene glycol (PEG) linkers are widely employed in this field to enhance the therapeutic properties of proteins, peptides, and other biomolecules.[3][4][5][6] PEGylation, the process of attaching PEG chains, can improve a molecule's solubility, stability against enzymatic degradation, and circulation half-life, while reducing its immunogenicity.[3][5][7][8]
This document provides a detailed experimental workflow for creating bioconjugates using Amino-PEG4-(CH2)3CO2H, a discrete PEG (dPEG®) linker. Discrete PEGs are single molecular entities with a defined structure and molecular weight, which ensures batch-to-batch consistency and results in a well-characterized, homogeneous product.[9] This specific linker possesses a terminal primary amine and a terminal carboxylic acid, enabling its conjugation to biomolecules through various chemical strategies. The most common approach, and the one detailed herein, involves the activation of the carboxylic acid group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.[10][11] This activated linker can then efficiently react with primary amines (e.g., the side chain of lysine (B10760008) residues) on a target biomolecule to form a stable amide bond.[10][11]
These application notes will guide researchers through the entire workflow, from linker activation and bioconjugation to the purification and characterization of the final product.
Core Concepts and Workflow Overview
The overall experimental workflow for creating bioconjugates with this compound can be broken down into four key stages:
-
Activation of this compound: The carboxylic acid terminus of the PEG linker is activated with EDC and NHS to create a more stable and amine-reactive NHS ester.[10][11]
-
Bioconjugation Reaction: The activated PEG linker is introduced to the target biomolecule (e.g., a protein or antibody) containing accessible primary amine groups. The NHS ester reacts with these amines to form a stable amide bond, covalently linking the PEG to the biomolecule.
-
Purification of the Bioconjugate: The desired PEGylated biomolecule is separated from unreacted linker, excess reagents, and unconjugated biomolecule. Common techniques include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[12][13][14]
-
Characterization and Analysis: The final bioconjugate is analyzed to confirm successful conjugation, determine the degree of PEGylation, and assess its purity and stability. Techniques such as SDS-PAGE, HPLC, and mass spectrometry are employed for this purpose.[4][7][9]
Figure 1: Experimental workflow for bioconjugation.
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the two-step activation of the carboxylic acid group on the this compound linker.[15]
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vials
-
Stir plate and stir bars
Procedure:
-
Reagent Preparation:
-
Activation Reaction:
-
Dissolve this compound in DMF or DMSO to a desired concentration (e.g., 100 mg/mL).
-
In a separate vial, prepare the EDC and NHS/Sulfo-NHS solution in Activation Buffer. A common molar ratio is 1:2:2 (Linker:EDC:NHS).
-
Add the EDC/NHS solution to the linker solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.[15]
-
Protocol 2: Bioconjugation of Activated PEG Linker to a Model Protein (e.g., IgG Antibody)
This protocol details the conjugation of the activated PEG-NHS ester to primary amines on an antibody.
Materials:
-
Activated this compound-NHS ester (from Protocol 1)
-
IgG Antibody (or other target protein) in a suitable buffer
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting columns or dialysis equipment
Procedure:
-
Buffer Exchange (if necessary):
-
Ensure the antibody solution is in an amine-free buffer, such as PBS. If the buffer contains primary amines (e.g., Tris), exchange it with the Conjugation Buffer using a desalting column or dialysis.
-
-
Conjugation Reaction:
-
Adjust the concentration of the antibody in the Conjugation Buffer (e.g., 1-10 mg/mL).
-
Add the activated PEG-NHS ester solution to the antibody solution. The molar ratio of linker to antibody should be optimized, but a starting point of 20:1 can be used.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. This will react with any remaining PEG-NHS ester, preventing further conjugation.
-
Incubate for 30 minutes at room temperature.
-
-
Removal of Excess Reagents:
-
Remove unreacted PEG linker and quenching reagents by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Protocol 3: Purification of the PEGylated Antibody by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, effectively separating the larger PEGylated antibody from smaller, unreacted PEG linkers.[13]
Materials:
-
Crude bioconjugate mixture
-
SEC column (e.g., Superdex 200 or similar, appropriate for the size of the bioconjugate)
-
HPLC or FPLC system
-
SEC Mobile Phase: PBS, pH 7.4
-
0.22 µm syringe filters
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with at least two column volumes of the SEC Mobile Phase.
-
-
Sample Preparation:
-
Filter the crude bioconjugate mixture through a 0.22 µm syringe filter to remove any precipitates.
-
-
Chromatography:
-
Inject the filtered sample onto the equilibrated SEC column.
-
Run the chromatography at a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min).
-
Monitor the elution profile at 280 nm. The PEGylated antibody will elute earlier than the unconjugated antibody (if separation is sufficient) and much earlier than the unreacted PEG linker.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the PEGylated antibody.
-
Pool the relevant fractions for further analysis.
-
Figure 2: Detailed experimental protocol flowchart.
Data Presentation
Effective bioconjugation requires careful optimization and characterization. The following tables provide examples of the types of quantitative data that should be collected and analyzed.
Table 1: Reactant Concentrations and Molar Ratios for Optimization
| Experiment | Antibody Conc. (mg/mL) | Linker:Antibody (molar ratio) | EDC:Linker (molar ratio) | NHS:Linker (molar ratio) |
| 1 | 5 | 10:1 | 2:1 | 2:1 |
| 2 | 5 | 20:1 | 2:1 | 2:1 |
| 3 | 5 | 40:1 | 2:1 | 2:1 |
| 4 | 10 | 20:1 | 2:1 | 2:1 |
| 5 | 10 | 20:1 | 4:1 | 4:1 |
Table 2: Characterization of Purified PEGylated Antibody
| Parameter | Unconjugated Antibody | PEGylated Antibody (Fraction 1) | PEGylated Antibody (Fraction 2) |
| SEC Retention Time (min) | 15.2 | 13.5 | 13.8 |
| Apparent MW (SDS-PAGE, kDa) | 150 | 160-175 | 155-165 |
| Mass (by Mass Spec, Da) | 150,000 | 152,230 (Avg.) | 151,115 (Avg.) |
| Degree of PEGylation (moles PEG/mole Ab) | 0 | ~8 | ~4 |
| Purity (by SEC-HPLC, %) | >98% | >95% | >95% |
| Yield (%) | N/A | 65% | 78% |
Note: The data presented in these tables are for illustrative purposes and will vary depending on the specific biomolecule and reaction conditions.
Characterization and Quality Control
Thorough characterization is essential to ensure the quality, efficacy, and safety of the bioconjugate.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide a qualitative assessment of PEGylation. The PEGylated protein will show an increase in apparent molecular weight compared to the unconjugated protein.
-
Size Exclusion Chromatography (SEC-HPLC): This is a primary method for determining the purity of the conjugate and detecting any aggregation.[16]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are powerful for determining the exact mass of the bioconjugate and calculating the degree of PEGylation (the number of PEG molecules attached per protein).[4][7][9]
-
Functional Assays: It is crucial to perform assays to confirm that the biological activity of the protein is retained after conjugation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Yield | - Inefficient activation of the linker (hydrolyzed EDC/NHS) | - Prepare fresh EDC/NHS solutions immediately before use. |
| - Insufficient molar ratio of linker to protein | - Increase the molar excess of the activated PEG linker. | |
| - pH of conjugation buffer is too low | - Ensure the conjugation buffer pH is between 7.2 and 8.0. | |
| Protein Aggregation | - High concentration of protein or linker | - Reduce the concentrations of reactants. |
| - Inappropriate buffer conditions | - Screen different buffers and pH values for the conjugation reaction. | |
| Heterogeneous Product | - Too many accessible amines on the protein surface | - Optimize the linker:protein molar ratio to favor mono-PEGylation. |
| - Reaction time is too long | - Reduce the incubation time of the conjugation reaction. |
Conclusion
The use of this compound offers a reliable method for producing well-defined bioconjugates with enhanced properties. The protocols and guidelines presented here provide a comprehensive framework for researchers to successfully synthesize, purify, and characterize these valuable molecules. Careful optimization of reaction conditions and thorough analytical characterization are paramount to achieving a high-quality, homogeneous product suitable for a wide range of research and therapeutic applications.
References
- 1. Types of Bioconjugate Chemistry for Molecular Engineering [biosyn.com]
- 2. Bioconjugation application notes [bionordika.fi]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 6. A guide to maximizing the therapeutic potential of protein-polymer conjugates by rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 8. precisepeg.com [precisepeg.com]
- 9. enovatia.com [enovatia.com]
- 10. researchgate.net [researchgate.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Purification of antibodies by precipitating impurities using Polyethylene Glycol to enable a two chromatography step process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Integrated process for high conversion and high yield protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Surface Modification with Amino-PEG4-(CH2)3CO2H for Enhanced Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of biomaterials, nanoparticles, and drug delivery systems is a critical step in enhancing their biocompatibility and in vivo performance. Non-specific protein adsorption and subsequent immune responses can significantly hinder the efficacy and safety of these materials. Poly(ethylene glycol) (PEG) has been widely utilized for surface modification to reduce protein adsorption, minimize immunogenicity, and improve circulation times.[1] This document provides detailed protocols for the surface modification of materials using Amino-PEG4-(CH2)3CO2H, a heterobifunctional linker, to create a biocompatible interface.
This compound possesses a terminal primary amine and a carboxylic acid group, allowing for versatile conjugation to a variety of material surfaces. The hydrophilic PEG spacer effectively prevents the non-specific binding of proteins and cells.[2] These application notes offer a comprehensive guide to the covalent immobilization of this linker and subsequent characterization of the modified surfaces to assess their biocompatibility.
Key Applications
-
Drug Delivery: Modification of nanoparticles and liposomes to prolong circulation half-life and reduce clearance by the reticuloendothelial system.
-
Biomaterials: Coating of implantable devices to minimize foreign body response and improve tissue integration.[3]
-
Diagnostics: Functionalization of sensor surfaces to reduce non-specific binding and enhance signal-to-noise ratio.
-
Research: Creation of well-defined surfaces for studying cell-material interactions.
Experimental Protocols
Protocol 1: Surface Modification of Carboxylated Surfaces with this compound
This protocol details the covalent attachment of this compound to a surface presenting carboxylic acid functional groups (e.g., self-assembled monolayers on gold, carboxylated nanoparticles) via the linker's primary amine. The reaction utilizes the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond.
Materials:
-
Carboxyl-functionalized substrate
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Deionized (DI) water
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh solutions of EDC (e.g., 2 mg/mL) and NHS/sulfo-NHS (e.g., 3 mg/mL) in Activation Buffer immediately before use.
-
-
Activation of Carboxyl Groups:
-
Wash the carboxylated surface thoroughly with DI water and then with Activation Buffer.
-
Immerse the surface in a freshly prepared solution of EDC and NHS/sulfo-NHS in Activation Buffer. A typical molar ratio is a 2-5 fold excess of EDC and NHS relative to the surface carboxyl groups. If the surface concentration is unknown, a starting concentration of 2 mM EDC and 5 mM NHS can be used.[4]
-
Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction forms a semi-stable amine-reactive NHS ester.
-
-
PEGylation (Amine Coupling):
-
Remove the activation solution and wash the surface immediately with Coupling Buffer to remove excess EDC and NHS.
-
Immediately add the this compound solution (diluted in Coupling Buffer to a final concentration of, for example, 1-5 mg/mL) to the activated surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Washing:
-
Remove the PEG linker solution.
-
Immerse the surface in Quenching Buffer for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.
-
Wash the surface extensively with PBST and then with DI water to remove any non-covalently bound linker.
-
Dry the surface under a stream of nitrogen and store it in a desiccator until further use.
-
Protocol 2: Quantification of Protein Adsorption on PEGylated Surfaces
This protocol describes a method to quantify the reduction in non-specific protein adsorption on the this compound modified surface compared to an unmodified control surface. A common model protein used for this assay is Bovine Serum Albumin (BSA) or Fibrinogen. Quantification can be performed using a variety of techniques, with the Micro BCA Protein Assay being a sensitive colorimetric method.
Materials:
-
Unmodified control surface
-
This compound modified surface
-
Bovine Serum Albumin (BSA) solution (e.g., 1 mg/mL in PBS)
-
PBS (pH 7.4)
-
PBST (PBS with 0.05% Tween-20)
-
Micro BCA Protein Assay Kit
-
Microplate reader
Procedure:
-
Protein Incubation:
-
Place the unmodified control and the PEGylated surfaces in a multi-well plate.
-
Add a known volume and concentration of BSA solution to each well, ensuring the surfaces are fully submerged.
-
Incubate for 1-2 hours at 37°C with gentle agitation.
-
-
Washing:
-
Carefully aspirate the BSA solution.
-
Wash the surfaces three times with PBST to remove non-adsorbed protein.
-
Wash twice with PBS to remove the detergent.
-
-
Protein Elution:
-
To elute the adsorbed protein, add a known volume of a suitable elution buffer (e.g., 1% Sodium Dodecyl Sulfate (SDS) in PBS) to each well.
-
Incubate for 30 minutes at room temperature with vigorous agitation to detach the adsorbed protein.
-
-
Quantification:
-
Collect the eluate from each well.
-
Perform the Micro BCA Protein Assay on the eluates according to the manufacturer's instructions.
-
Use a standard curve of known BSA concentrations to determine the amount of protein in each eluate.
-
Calculate the amount of adsorbed protein per unit area of the surface.
-
Data Presentation:
| Surface Type | Mean Adsorbed BSA (ng/cm²) | Standard Deviation | % Reduction in Adsorption |
| Unmodified Control | 350 | ± 25 | - |
| This compound Modified | 35 | ± 8 | 90% |
Protocol 3: In Vitro Biocompatibility Assessment - Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. This protocol evaluates the cytocompatibility of the this compound modified surface.
Materials:
-
Unmodified control surface (tissue culture plastic can also serve as a control)
-
This compound modified surface (sterilized, e.g., by UV irradiation)
-
A suitable cell line (e.g., L929 fibroblasts, as recommended by ISO 10993-5)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)
-
Sterile PBS
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Place the sterile unmodified and PEGylated surfaces into a sterile multi-well plate.
-
Seed the cells directly onto the surfaces at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24-72 hours.
-
-
MTT Incubation:
-
After the incubation period, remove the culture medium.
-
Add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium.
-
Add the MTT solvent to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control surface (e.g., tissue culture plastic).
-
Cell Viability (%) = (Absorbance of test sample / Absorbance of control) x 100.
-
Data Presentation:
| Surface Type | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| Tissue Culture Plastic (Control) | 0.85 | ± 0.05 | 100 |
| Unmodified Material | 0.82 | ± 0.06 | 96.5 |
| This compound Modified | 0.84 | ± 0.04 | 98.8 |
Protocol 4: Hemocompatibility Assessment - Platelet Adhesion Assay
For blood-contacting materials, assessing platelet adhesion is a crucial indicator of thrombogenicity. This protocol provides a method for the quantification of platelet adhesion on the modified surface.
Materials:
-
Unmodified control surface
-
This compound modified surface
-
Freshly prepared Platelet-Rich Plasma (PRP) from citrated whole blood
-
PBS (pH 7.4)
-
Glutaraldehyde solution (2.5% in PBS) for fixing
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
Triton X-100 solution (2% v/v in PBS) for cell lysis
-
Microplate reader
Procedure:
-
PRP Incubation:
-
Place the control and PEGylated surfaces in a multi-well plate.
-
Add a defined volume of PRP to each well, ensuring the surfaces are covered.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Gently aspirate the PRP.
-
Wash the surfaces three times with PBS to remove non-adherent platelets.
-
-
Quantification of Adherent Platelets (LDH Assay):
-
Add Triton X-100 solution to each well to lyse the adherent platelets and release LDH.[5]
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Transfer the lysate to a new plate and perform the LDH assay according to the manufacturer's instructions.
-
The amount of LDH activity is proportional to the number of adherent platelets.
-
-
Data Analysis:
-
Compare the LDH activity of the modified surface to the unmodified control. A standard curve can be created by lysing known numbers of platelets to correlate LDH activity with platelet number.
-
Data Presentation:
| Surface Type | Mean LDH Activity (Absorbance Units) | Standard Deviation | % Reduction in Platelet Adhesion |
| Unmodified Control | 0.68 | ± 0.07 | - |
| This compound Modified | 0.12 | ± 0.03 | 82.4% |
Conclusion
The use of this compound for surface modification provides a robust and effective strategy for improving the biocompatibility of a wide range of materials. The protocols outlined in this document offer a systematic approach to the chemical modification and subsequent in vitro characterization of these surfaces. The presented data tables serve as an example of the expected outcomes, demonstrating a significant reduction in protein adsorption and platelet adhesion, alongside excellent cytocompatibility. Researchers, scientists, and drug development professionals can adapt these methodologies to their specific materials and applications to advance the development of safer and more effective biomedical products.
References
- 1. broadpharm.com [broadpharm.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Frontiers | Cytocompatibility Evaluation of a Novel Series of PEG-Functionalized Lactide-Caprolactone Copolymer Biomaterials for Cardiovascular Applications [frontiersin.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The Relationship between Platelet Adhesion on Surfaces and the Structure versus the Amount of Adsorbed Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carboxylic Acid Activation of Amino-PEG4-(CH2)3CO2H for Amine Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent conjugation of molecules to proteins, peptides, antibodies, and other biomolecules is a fundamental technique in biotechnology and pharmaceutical development. Applications are widespread and include the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced cellular imaging agents.[1] A common and versatile strategy for achieving this is through the formation of a stable amide bond between a carboxylic acid and a primary amine.
This document provides detailed protocols for the activation of the terminal carboxylic acid on Amino-PEG4-(CH2)3CO2H, a bifunctional linker containing a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, for subsequent coupling to an amine-containing molecule.[2][3] The primary method described is the widely used two-step, one-pot reaction employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][4]
The EDC/NHS chemistry first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] The addition of NHS converts this unstable intermediate into a more stable NHS ester, which then readily reacts with a primary amine to form a robust amide linkage.[1][7] The inclusion of a PEG4 spacer in the linker enhances solubility and reduces steric hindrance, which can be beneficial when working with biomolecules.[1]
Reaction Mechanism and Experimental Workflow
The overall process involves two key stages: the activation of the carboxylic acid and the subsequent coupling to the amine-containing molecule.
Caption: Chemical pathway for EDC/NHS mediated amine coupling.
Caption: General experimental workflow for amine coupling.
Quantitative Data and Reagent Ratios
Successful conjugation depends on the appropriate stoichiometry of the reactants. The following tables provide recommended starting concentrations and molar ratios for the activation and coupling reactions. Optimization may be required for specific applications.[4][8]
Table 1: Recommended Reagent Molar Excess
| Reagent | Molar Excess Relative to this compound | Notes |
| EDC | 2 to 10-fold | A higher excess may be needed for dilute protein solutions.[1][8] |
| NHS/Sulfo-NHS | 1.2 to 3-fold | Should be in slight excess to EDC to favor NHS-ester formation.[1][8] |
| Amine-Molecule | 1.5 to 10-fold (relative to molecule to be labeled) | The optimal ratio depends on the number of available amines and desired degree of labeling.[1] |
Table 2: Key Reaction Parameters
| Parameter | Activation Step | Coupling Step |
| pH | 4.5 - 6.0 | 7.2 - 8.0 |
| Recommended Buffer | 0.1 M MES | PBS (Phosphate-Buffered Saline) |
| Reaction Time | 15 - 30 minutes | 2 hours to overnight |
| Temperature | Room Temperature | Room Temperature or 4°C |
Note: The activation reaction is most efficient at a lower pH (4.5-7.2), while the reaction of the NHS-activated molecule with primary amines is more efficient at a higher pH (7-8).[5][9]
Detailed Experimental Protocols
Two primary protocols are provided: one for reactions in aqueous buffers, suitable for most protein and antibody conjugations, and another for reactions in organic solvents, which may be useful for smaller molecules or when solubility in aqueous solutions is limited.
Protocol 1: Aqueous Two-Step EDC/NHS Coupling
This method is ideal for conjugating this compound to proteins, antibodies, or other biomolecules in an aqueous environment.
Materials and Reagents:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS (N-hydroxysulfosuccinimide / N-hydroxysulfosuccinimide)
-
Amine-containing molecule (e.g., protein, antibody)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0.[1][4]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[1][5]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for stock solutions.
-
Desalting columns or dialysis cassettes for purification.[1]
Procedure:
-
Reagent Preparation:
-
Activation of this compound:
-
In a microcentrifuge tube, combine the required amount of this compound with Activation Buffer.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.[4]
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS/Sulfo-NHS relative to the this compound.[1]
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature.[1][4]
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated PEG-NHS ester solution from the previous step to your protein solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust by adding Coupling Buffer.[9]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Characterization and Storage:
Protocol 2: Organic Solvent-Based Coupling
This protocol is suitable for substrates that are soluble in organic solvents.
Materials and Reagents:
-
This compound
-
EDC·HCl
-
NHS
-
Amine-containing molecule (soluble in organic solvent)
-
Dry Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Flash chromatography system (e.g., C18) for purification.
Procedure:
-
Activation Step:
-
Coupling Step:
-
Purification:
-
The final product can be purified by flash chromatography (e.g., C18) to yield the pure conjugate.[9]
-
Troubleshooting and Optimization
-
Low Conjugation Efficiency:
-
pH: Ensure the pH for the activation (4.5-6.0) and coupling (7.2-8.0) steps are optimal.[9]
-
Reagent Activity: Use fresh EDC and NHS/Sulfo-NHS as they are moisture-sensitive.[4]
-
Buffer Choice: Avoid buffers containing primary amines (e.g., Tris) or carboxylates during the activation and coupling steps.[13]
-
-
Precipitation of Protein:
-
If precipitation occurs upon adding the activated PEG linker (which may be in an organic solvent), try reducing the amount of organic solvent or using the more water-soluble Sulfo-NHS instead of NHS.
-
-
Optimizing Degree of Labeling:
-
To control the extent of conjugation, vary the molar ratio of the activated PEG linker to the amine-containing molecule.[1] Perform small-scale pilot reactions to determine the optimal ratio for your specific application.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Amino-PEG4-acid, 663921-15-1 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. encapsula.com [encapsula.com]
- 7. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Conjugation Efficiency with Amino-PEG4-(CH2)3CO2H
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving conjugation efficiency with the heterobifunctional linker, Amino-PEG4-(CH2)3CO2H.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
A1: this compound is a hydrophilic, heterobifunctional crosslinker. It contains two distinct reactive functional groups at either end of a polyethylene (B3416737) glycol (PEG) spacer: a primary amine (-NH2) and a carboxylic acid (-COOH).[1][2][3] The PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous solutions.[4][5]
Q2: What are the main applications of this linker in bioconjugation?
A2: This linker is commonly used to conjugate two different molecules. For instance, the carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on a protein or antibody), and the amine end can be conjugated to molecules with carboxyl groups or activated NHS esters.[1][2] This makes it valuable in creating antibody-drug conjugates (ADCs), pegylated proteins and peptides for improved pharmacokinetics, and in attaching molecules to surfaces.[2][4]
Q3: What are the optimal pH conditions for conjugation reactions with this compound?
A3: The optimal pH depends on which functional group of the linker you are reacting.
-
For the carboxylic acid end (via EDC/NHS chemistry): The activation of the carboxyl group with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[6][7] The subsequent conjugation of the activated NHS-ester to a primary amine is most efficient at a pH of 7.2-8.5 .[6][8]
-
For the primary amine end: This group readily reacts with N-hydroxysuccinimide (NHS) esters at a pH of 7.0-9.0 .[8][9]
Q4: Which buffers should I use for the conjugation reaction?
A4: It is critical to use non-amine-containing buffers, especially when reacting the carboxylic acid end of the linker.
-
Recommended buffers: MES (2-(N-morpholino)ethanesulfonic acid) is a good choice for the activation step (pH 4.5-6.0).[6] For the conjugation step (pH 7.2-8.5), phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate (B1201080) buffers are suitable.[6][8]
-
Buffers to avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided as they will compete with the target molecule for the activated linker.[8]
Q5: How can I prevent self-conjugation or polymerization of the linker?
A5: The heterobifunctional nature of this compound allows for a controlled, two-step conjugation process which minimizes self-conjugation.[10] By reacting one functional group at a time under its optimal pH conditions, you can ensure that the other end remains largely unreactive. For example, you can perform the EDC/NHS activation of the carboxyl group at pH 5.5, and then raise the pH to 7.5 for conjugation to your amine-containing molecule.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Incorrect pH of reaction buffer: The activation and conjugation steps have different optimal pH ranges. | Verify the pH of your buffers before starting the reaction. Use a pH meter for accuracy. For the two-step EDC/NHS reaction, ensure the activation is performed at pH 4.5-6.0 and the conjugation at pH 7.2-8.5.[6][7] |
| Hydrolysis of activated linker: The NHS-ester intermediate formed during EDC/NHS activation is susceptible to hydrolysis, especially at higher pH.[8] | Prepare EDC and NHS solutions immediately before use. Perform the conjugation step promptly after the activation step. | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with your target molecule.[8] | Use non-amine-containing buffers such as MES, PBS, HEPES, or borate.[6] | |
| Low concentration of reactants: Dilute solutions of your protein or target molecule can lead to lower conjugation efficiency.[11] | Concentrate your protein or target molecule solution before conjugation. A starting concentration of >0.5 mg/mL is often recommended.[11] | |
| Suboptimal molar ratio of reactants: An insufficient amount of the linker or activating agents can result in incomplete conjugation. | Optimize the molar ratio of the linker, EDC, and NHS to your target molecule. A molar excess of the linker and activating agents is generally recommended (see table below).[6][12] | |
| Poor Solubility of the Final Conjugate | High degree of conjugation: Over-conjugation can sometimes lead to aggregation and precipitation. | Reduce the molar excess of the linker used in the reaction to achieve a lower degree of labeling. |
| Inherent properties of the conjugated molecule: The molecule you are conjugating to the linker may be hydrophobic. | The PEG spacer of the linker is designed to increase hydrophilicity.[4][5] Ensure that your final conjugate is in a suitable buffer. | |
| Difficulty in Purifying the Conjugate | Presence of unreacted linker and byproducts: Excess linker and reaction byproducts can co-elute with your conjugate. | Use appropriate purification methods such as size exclusion chromatography (SEC) to separate the larger conjugate from smaller unreacted molecules. Ion-exchange chromatography (IEX) can also be effective.[11] |
| Formation of multiple conjugate species: Heterogeneity in the number of linkers attached per molecule can complicate purification. | Optimize reaction conditions (pH, molar ratios, reaction time) to favor the formation of a single desired product. Characterize the product mixture using techniques like mass spectrometry to assess the degree of PEGylation.[6] |
Quantitative Data Summary
The efficiency of your conjugation reaction is highly dependent on the molar ratios of the reactants. The following table provides recommended starting ranges for optimization.
| Parameter | Recommended Molar Ratio (Linker:EDC:NHS:Target Molecule) | Notes |
| Activation of Carboxylic Acid End | 1 : (2-10) : (2-10) : 1 | A molar excess of EDC and NHS over the linker is used to drive the activation reaction.[6] The optimal ratio may vary depending on the specific properties of your target molecule. |
| Conjugation to High Concentration Protein (>5 mg/mL) | 1 : 4 : 12 : 1 | This is a suggested starting point. The ratio of NHS to EDC can also be varied.[12] |
| Conjugation to Low Concentration Protein (<5 mg/mL) | 1 : 10 : 30 : 1 | Higher molar excess is often needed for more dilute protein solutions.[12] |
| General Antibody Labeling (Amine End) | 20 : - : - : 1 | When using a pre-activated NHS-ester of a PEG linker, a 20-fold molar excess is a common starting point for labeling 1-10 mg/mL of an antibody. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid end of the linker and subsequent conjugation to a primary amine on a target molecule (e.g., a protein).
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule (e.g., protein) in a suitable buffer
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Conjugation Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing molecule in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Prepare a 10 mg/mL solution of this compound in the Activation Buffer.
-
Immediately before use, prepare 10 mg/mL solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of the Linker:
-
In a microcentrifuge tube, combine the this compound solution with the freshly prepared EDC and NHS solutions. Use a molar ratio of 1:4:4 (Linker:EDC:NHS) as a starting point.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
-
Conjugation to the Target Molecule:
-
Add the activated linker solution to your amine-containing molecule solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Protocol 2: Conjugation of the Amine End of this compound to an NHS-Ester Activated Molecule
This protocol is for situations where you have a molecule that has been pre-activated with an NHS ester.
Materials:
-
This compound
-
NHS-ester activated molecule
-
Conjugation Buffer: 1X PBS, pH 7.4-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS-ester activated molecule in a small amount of a water-miscible organic solvent like DMSO or DMF, and then dilute it in the Conjugation Buffer.
-
Dissolve this compound in the Conjugation Buffer.
-
-
Conjugation Reaction:
-
Add the this compound solution to the NHS-ester activated molecule solution. A 10 to 20-fold molar excess of the amine-linker to the NHS-ester is a good starting point.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a desalting column or dialysis to remove unreacted materials.
-
Visualizations
Caption: Workflow for two-step EDC/NHS conjugation.
References
- 1. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
Troubleshooting aggregation issues in Amino-PEG4-(CH2)3CO2H conjugates
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing aggregation issues with Amino-PEG4-(CH2)3CO2H conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation when using this compound for conjugation?
A1: Aggregation of conjugates involving this compound can stem from several factors:
-
High Protein Concentration: Increased proximity of protein molecules can promote intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: pH, temperature, and buffer composition can affect protein stability and solubility. Deviations from optimal conditions can expose hydrophobic regions, leading to aggregation.[1]
-
Intermolecular Cross-linking: The bifunctional nature of the this compound linker, possessing both an amino and a carboxyl group, can potentially lead to the cross-linking of multiple protein molecules if not properly controlled.[2][3][4][5]
-
Poor Quality of Starting Materials: Pre-existing aggregates in the protein solution can act as seeds for further aggregation during the conjugation process.[6]
-
Hydrophobicity of the Conjugated Molecule: If the molecule being conjugated to the PEG linker is hydrophobic, it can decrease the overall solubility of the conjugate and promote aggregation.[7]
Q2: How can I detect and quantify aggregation in my conjugate sample?
A2: Several analytical techniques are effective for detecting and quantifying aggregation:
-
Size Exclusion Chromatography (SEC): This is a common and effective method to separate and quantify monomers from aggregates based on their size. Aggregates will elute earlier than the monomeric conjugate.[1][8]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[1][9]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to aggregated species.[1]
-
Turbidity Measurements: A simple method to assess aggregation is to measure the absorbance of the solution at a wavelength where the protein does not absorb (e.g., 340-600 nm). An increase in absorbance indicates increased scattering due to aggregation.[1]
Q3: Can the this compound linker itself contribute to aggregation?
A3: While the polyethylene (B3416737) glycol (PEG) portion of the linker is hydrophilic and generally improves the solubility of the conjugate, the bifunctional nature of the linker can contribute to aggregation through intermolecular cross-linking if the reaction is not well-controlled.[2][3][4][5][7] The hydrophilic PEG spacer is designed to increase solubility in aqueous media.[2][5] However, improper activation of both the amino and carboxyl ends can lead to the formation of oligomers and larger aggregates.
Q4: What role does the buffer composition play in preventing aggregation?
A4: The buffer composition is critical for maintaining protein stability and preventing aggregation during conjugation. Key considerations include:
-
pH: The pH should be optimized to maintain the stability of the protein and ensure the desired reactivity of the functional groups. For reactions involving the carboxyl group of the linker (e.g., with EDC/NHS), a pH range of 6.0-7.5 is common. For reactions involving the amino group, the pH should be considered based on the specific chemistry being used.
-
Buffer Species: Avoid buffers containing primary amines (e.g., Tris) if you are targeting the carboxyl group of the linker, as they will compete in the reaction.[6] Suitable buffers include phosphate, HEPES, and MES.[6][10]
-
Excipients: The addition of certain excipients can help stabilize the protein and prevent aggregation.[8]
Troubleshooting Guides
Issue 1: Visible Precipitation or Increased Turbidity During Conjugation
This is a clear indication of significant aggregation. The following workflow can help diagnose and resolve the issue.
Issue 2: Low Monomer Yield After Purification
Even without visible precipitation, the final product may have a low yield of the desired monomeric conjugate.
Data on Stabilizing Excipients
The addition of certain excipients to the reaction buffer can significantly reduce aggregation.[8] The following table summarizes commonly used excipients and their recommended concentration ranges.
| Excipient Class | Example | Concentration Range | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 50-250 mM | Stabilize protein structure through preferential hydration.[8] |
| Polyols | Glycerol, Sorbitol | 5-20% (v/v) | Excluded from the protein surface, favoring the native state.[8] |
| Amino Acids | Arginine, Glycine | 50-250 mM | Suppress non-specific protein-protein interactions.[1] |
| Surfactants | Polysorbate 20/80 | 0.01-0.1% (v/v) | Reduce surface tension and prevent surface-induced aggregation.[1] |
Experimental Protocols
Protocol 1: General EDC/NHS Conjugation to a Protein's Primary Amines
This protocol describes the conjugation of the carboxyl group of this compound to primary amines on a protein using EDC/NHS chemistry.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS or MES, pH 6.0-7.5)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Conjugation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC column)
Procedure:
-
Protein Preparation: Buffer exchange the protein into the Conjugation Buffer.
-
Activation of this compound:
-
Dissolve this compound in the Conjugation Buffer.
-
Add a 5 to 20-fold molar excess of EDC and NHS to the PEG solution.
-
Incubate for 15 minutes at room temperature to activate the carboxyl group.
-
-
Conjugation:
-
Add the activated PEG-linker solution to the protein solution. The molar ratio of PEG-linker to protein should be optimized (start with a 10 to 20-fold molar excess).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Purification: Purify the conjugate from unreacted reagents and aggregates using size exclusion chromatography (SEC).[8]
Protocol 2: Screening for Optimal Conjugation Conditions to Minimize Aggregation
This protocol outlines a systematic approach to identify the optimal conditions that minimize aggregation.
Objective: To determine the optimal protein concentration, PEG-linker:protein molar ratio, and pH to reduce aggregation.
Methodology:
-
Set up Small-Scale Reactions: Prepare a series of small-scale reactions (e.g., 50-100 µL) in parallel, varying one parameter at a time.
-
Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[8]
-
Molar Ratio: Vary the molar excess of the activated PEG-linker to the protein (e.g., 5:1, 10:1, 20:1, 50:1).
-
pH: Test a range of pH values for the Conjugation Buffer (e.g., 6.0, 6.5, 7.0, 7.5).
-
-
Reaction Incubation: Incubate all reactions under the same temperature and time conditions.
-
Analysis:
-
After incubation, analyze a small aliquot from each reaction by DLS to assess the extent of aggregation.
-
Run samples on non-reducing SDS-PAGE to visualize high-molecular-weight species.
-
Use analytical SEC to quantify the percentage of monomer, dimer, and larger aggregates.
-
-
Data Evaluation: Compare the results from the different conditions to identify the combination that yields the highest level of monomeric conjugate with the lowest amount of aggregation.
This systematic approach allows for the identification of optimal reaction parameters for your specific protein and conjugate.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Amino-PEG4-acid, 663921-15-1 | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with Amino-PEG4-(CH2)3CO2H
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Amino-PEG4-(CH2)3CO2H in their experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to optimize your reaction conditions.
Troubleshooting Guide
Encountering issues with your experiments? This guide addresses common problems in a question-and-answer format to help you identify and resolve them effectively.
Question 1: Why is my conjugation yield unexpectedly low?
Answer: Low conjugation yield can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Suboptimal pH: The pH of the reaction buffer is critical for the efficiency of the coupling chemistry. Ensure you are using the optimal pH range for your specific reaction (see table below). For EDC/NHS chemistry, the activation of the carboxyl group is most efficient at a pH of 4.5-5.5, while the subsequent reaction with an amine is favored at a pH of 7.2-8.5.[1][2] For reactions of the PEG's amine group with an NHS ester, a pH of 7.2-8.5 is recommended.
-
Incorrect Buffer Composition: Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for reaction with the activated linker.[3] Good choices include MES for the activation step and PBS or HEPES for the coupling step.[2]
-
Reagent Instability/Degradation:
-
Suboptimal Molar Ratios: An insufficient molar excess of the PEG linker or coupling reagents can lead to low yield. A 5 to 20-fold molar excess of the PEG linker over the substrate is a common starting point, but this may require optimization.[4][6]
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Monitor the reaction at different time points (e.g., 2, 4, 8, and 24 hours) to determine the optimal duration.[4] Most reactions are performed at room temperature, but incubation at 4°C overnight is also common.[2][6]
Question 2: I'm observing unexpected side products or aggregation of my protein. What could be the cause?
Answer: The formation of side products or protein aggregation can be caused by several factors:
-
Cross-linking: If your target molecule has multiple reactive sites, the bifunctional nature of this compound could lead to intermolecular cross-linking and aggregation. Reducing the molar excess of the PEG linker or adjusting the protein concentration may help minimize this.
-
Hydrolysis of Activated Esters: The activated NHS ester is susceptible to hydrolysis, especially at higher pH values. This hydrolysis competes with the desired amidation reaction. Perform the reaction promptly after the activation step.
-
Protein Denaturation: Extreme pH values or the presence of organic co-solvents (like DMSO or DMF, often used to dissolve the PEG linker) can lead to protein denaturation and aggregation. Minimize the concentration of organic solvents in the final reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the reactive groups on this compound and what do they react with?
A1: this compound is a heterobifunctional linker with two reactive groups:
-
A primary amine (-NH2) that can react with activated carboxylic acids (e.g., NHS esters) to form a stable amide bond. It can also react with carbonyls (aldehydes and ketones) via reductive amination.[5][7][8]
-
A terminal carboxylic acid (-COOH) that can be activated by reagents like EDC in the presence of NHS to react with primary amines, also forming a stable amide bond.[5][7][9]
Q2: What is the recommended storage condition for this compound?
A2: For long-term storage, it is recommended to keep the product at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable.[5]
Q3: In what solvents is this compound soluble?
A3: It is soluble in DMSO and can be dissolved in aqueous buffers.[5] The hydrophilic PEG spacer enhances its solubility in aqueous media.[7][8]
Q4: Which buffer should I choose for my reaction?
A4: The choice of buffer is critical.
-
For EDC/NHS activation of the carboxyl group , use a buffer with a pKa between 4.5 and 5.5, such as MES (2-(N-morpholino)ethanesulfonic acid).[2][3]
-
For the coupling of an NHS ester to an amine , use a non-amine-containing buffer with a pH between 7.2 and 8.5, such as PBS (Phosphate-Buffered Saline) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid).[2]
-
Avoid buffers containing primary amines , like Tris (tris(hydroxymethyl)aminomethane), as they will compete in the reaction.[3]
Data Summary Table
| Parameter | Reaction Type | Recommended Conditions | Buffer System |
| pH | EDC/NHS Activation of -COOH | 4.5 - 5.5 | 0.1 M MES |
| Amine Coupling (to NHS ester) | 7.2 - 8.5 | PBS, HEPES | |
| Molar Ratio | PEG Linker to Substrate | 5:1 to 20:1 (starting point) | Reaction specific |
| EDC to PEG Linker | 2:1 to 5:1 | Activation Buffer | |
| NHS to PEG Linker | 1.2:1 to 2:1 | Activation Buffer | |
| Reaction Time | EDC/NHS Activation | 15 - 30 minutes | Room Temperature |
| Amine Coupling | 2 hours to overnight | Room Temp. or 4°C |
Experimental Protocols
Protocol 1: Amide Bond Formation via EDC/NHS Activation of the Carboxylic Acid
This protocol describes the conjugation of the carboxylic acid terminus of this compound to a primary amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, pH 5.5[2]
-
Coupling Buffer: PBS, pH 7.4[2]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
Procedure:
-
Reagent Preparation:
-
Allow EDC, NHS, and this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Prepare a solution of your amine-containing molecule in Coupling Buffer (e.g., 1-5 mg/mL).
-
-
Activation of this compound:
-
In a microfuge tube, dissolve the desired amount of this compound in Activation Buffer.
-
Immediately before activation, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.[2]
-
Vortex briefly and incubate for 15-30 minutes at room temperature.[2]
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated PEG-NHS ester solution to your protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[2]
-
-
Quenching the Reaction:
-
Add a quenching solution to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted PEG linker and byproducts.[6]
-
Visualizations
Caption: EDC/NHS reaction workflow for amide bond formation.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. This compound, CAS 144598-03-8 | AxisPharm [axispharm.com]
- 9. This compound Heterobifunctional Linker [benchchem.com]
Technical Support Center: Purification of Amino-PEG4-(CH2)3CO2H-Labeled Antibodies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of antibodies labeled with Amino-PEG4-(CH2)3CO2H.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying antibodies labeled with this compound?
The main challenges include:
-
Separation of conjugated from unconjugated antibody: The relatively small size of the this compound linker (MW ≈ 279.33 Da) results in a minimal change in the overall size and charge of the antibody, making separation from the unlabeled antibody challenging.
-
Removal of free linker: Excess unconjugated this compound and its activated forms must be efficiently removed from the final product.
-
Antibody aggregation: The conjugation process or subsequent purification steps can sometimes induce antibody aggregation.[1]
-
Resolution of different species: Achieving baseline separation between antibodies with varying degrees of labeling (e.g., mono- vs. di-PEGylated) can be difficult.
Q2: Which chromatographic techniques are most suitable for purifying this compound-labeled antibodies?
The most commonly used and effective techniques are:
-
Size Exclusion Chromatography (SEC): Effective for removing unconjugated small molecules like the free linker. However, due to the small size of the PEG linker, it may not efficiently separate unlabeled from labeled antibody.[][3]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge differences. Since the this compound linker possesses both an amino and a carboxylic acid group, the net charge of the antibody will be altered upon conjugation, allowing for potential separation of labeled from unlabeled species.[][4]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation can alter the surface hydrophobicity of the antibody, which can be exploited for purification.[][5]
Q3: How does the this compound linker affect the properties of the antibody for purification?
The this compound linker is a short-chain, heterobifunctional PEG linker. Its key features influencing purification are:
-
Hydrophilicity: The PEG component increases the hydrophilicity of the antibody surface.
-
Charge: The linker contains a primary amine and a terminal carboxylic acid. Depending on the conjugation chemistry and the pH of the buffer, the net charge of the antibody will be modified. This change in charge is the primary handle for purification by Ion Exchange Chromatography.
-
Size: The linker adds a minimal mass to the antibody (approximately 279.33 Da per linker), making separation based on size alone (via SEC) of limited resolution for separating labeled from unlabeled antibody.
Q4: Can I use dialysis or tangential flow filtration (TFF) for purification?
Yes, dialysis and TFF are effective for removing excess, unconjugated this compound linker and for buffer exchange before and after chromatographic steps. These methods separate molecules based on size and are particularly useful for initial cleanup of the reaction mixture.[6]
Troubleshooting Guide
| Issue | Symptom(s) | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Labeled Antibody | Low protein concentration in eluted fractions. | Antibody precipitation/aggregation on the column. | - Optimize buffer conditions (pH, salt concentration).- Add solubilizing agents like arginine to the mobile phase.[1]- Reduce the protein concentration of the sample loaded onto the column. |
| Non-specific binding to the chromatography resin. | - Adjust the salt concentration or pH of the elution buffer.- For IEX, use a steeper gradient for elution.- For HIC, use a less hydrophobic resin. | ||
| Co-elution of Labeled and Unlabeled Antibody | Poor resolution between peaks corresponding to labeled and unlabeled antibody in the chromatogram. | Insufficient difference in physicochemical properties. | - Optimize IEX conditions: Adjust the pH to maximize the charge difference between the labeled and unlabeled antibody. A shallow salt gradient can improve resolution.- Consider HIC: Although the PEG linker is hydrophilic, the overall hydrophobicity of the antibody may change upon conjugation, allowing for separation. |
| Presence of Free Linker in Final Product | Detection of low molecular weight species corresponding to the linker in analytical SEC or mass spectrometry. | Inefficient removal during purification. | - Perform a buffer exchange using dialysis or TFF with an appropriate molecular weight cutoff (MWCO) membrane (e.g., 30 kDa) before the main chromatographic step.- Use a high-resolution SEC column for a final polishing step. |
| Antibody Aggregation | Presence of high molecular weight species in analytical SEC. | Harsh elution conditions (e.g., low pH). | - For IEX, consider using a salt gradient at a neutral pH instead of a pH gradient.- For HIC, avoid excessively high salt concentrations in the binding buffer. |
| High protein concentration. | - Perform purification with more dilute antibody solutions. | ||
| Inappropriate buffer conditions. | - Screen different buffer compositions and pH values to find conditions that maintain antibody stability. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound-Labeled Antibodies
| Purification Method | Principle | Typical Recovery (%) | Purity (% Labeled Antibody) | Resolution (Labeled vs. Unlabeled) | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on size. | >90% | Variable (depends on reaction efficiency) | Low to Moderate | - Good for removing free linker.- Mild conditions. | - Poor resolution between labeled and unlabeled antibody.- Limited loading capacity. |
| Ion Exchange Chromatography (IEX) | Separation based on charge. | 80-95% | >95% | Moderate to High | - High resolution is possible.- High loading capacity. | - Requires optimization of pH and salt gradient.- Can sometimes lead to aggregation. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | 70-90% | >90% | Moderate | - Orthogonal to IEX and SEC.- Can be effective for separating species with different degrees of labeling. | - Requires high salt concentrations, which can sometimes induce precipitation.- Recovery can be lower than other methods. |
Note: The values presented are typical estimates and can vary depending on the specific antibody, degree of labeling, and optimization of the purification protocol.
Experimental Protocols
Protocol 1: Purification of this compound-Labeled Antibody using Ion Exchange Chromatography (IEX)
This protocol assumes a cation exchange chromatography (CEX) approach, which is suitable if the PEGylation reaction reduces the overall positive charge of the antibody.
-
Column: A weak cation exchange column (e.g., Carboxymethyl-based resin).
-
Buffer A (Binding Buffer): 20 mM MES, pH 6.0.
-
Buffer B (Elution Buffer): 20 mM MES, 1 M NaCl, pH 6.0.
-
Procedure: a. Equilibrate the CEX column with 5-10 column volumes (CV) of Buffer A. b. Dilute the antibody-PEG conjugation reaction mixture with Buffer A to reduce the salt concentration. c. Load the diluted sample onto the column. d. Wash the column with 5-10 CV of Buffer A to remove unbound material, including the free linker. e. Elute the bound antibody using a linear gradient of 0-50% Buffer B over 20 CV. f. Collect fractions and analyze by SDS-PAGE and analytical SEC to identify fractions containing the purified labeled antibody.
Protocol 2: Purification of this compound-Labeled Antibody using Size Exclusion Chromatography (SEC)
This protocol is primarily for the removal of free linker.
-
Column: A size exclusion column with an appropriate fractionation range for IgG antibodies (e.g., 10-300 kDa).
-
Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4.
-
Procedure: a. Equilibrate the SEC column with at least 2 CV of the mobile phase. b. Concentrate the antibody-PEG conjugation reaction mixture if necessary. c. Inject the sample onto the column. The volume should not exceed 2-5% of the total column volume for optimal resolution. d. Elute with the mobile phase at a constant flow rate. e. Collect the fractions corresponding to the high molecular weight peak (the antibody) and analyze by SDS-PAGE.
Protocol 3: Purification of this compound-Labeled Antibody using Hydrophobic Interaction Chromatography (HIC)
-
Column: A HIC column with a suitable hydrophobic ligand (e.g., Phenyl or Butyl).
-
Buffer A (Binding Buffer): 50 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.
-
Buffer B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0.
-
Procedure: a. Equilibrate the HIC column with 5-10 CV of Buffer A. b. Add ammonium sulfate to the antibody-PEG conjugation reaction mixture to a final concentration of 1.5 M. c. Load the sample onto the column. d. Wash the column with 5-10 CV of Buffer A. e. Elute the bound antibody using a linear gradient of 0-100% Buffer B over 20 CV. f. Collect fractions and analyze by SDS-PAGE and analytical SEC.
Mandatory Visualization
Caption: A generalized workflow for the purification of this compound-labeled antibodies.
Caption: A troubleshooting decision tree for purifying labeled antibodies.
References
- 1. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 3. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 4. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 5. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to minimize side reactions during Amino-PEG4-(CH2)3CO2H conjugation
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the conjugation of Amino-PEG4-(CH2)3CO2H. The primary focus is on minimizing side reactions when using carbodiimide (B86325) chemistry (EDC/NHS) to form a stable amide bond.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind conjugating this compound?
The conjugation of this compound to a target molecule with a primary amine typically involves activating its terminal carboxyl group (-COOH) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[1] This intermediate can then react with a primary amine on the target molecule to form a stable amide bond. To improve efficiency and stability, N-hydroxysulfosuccinimide (Sulfo-NHS) is often added. Sulfo-NHS reacts with the O-acylisourea intermediate to create a more stable Sulfo-NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines.[1]
Q2: What are the primary side reactions I need to be aware of?
There are three main side reactions to consider during this conjugation:
-
Hydrolysis: The active O-acylisourea or Sulfo-NHS ester intermediate can react with water, which regenerates the original carboxyl group on the PEG linker and deactivates the coupling agent.[1] This is a major competitive reaction, especially at higher pH.[2][3][4]
-
N-acylurea Formation: The O-acylisourea intermediate can rearrange into a stable N-acylurea, which is unreactive towards amines. This side reaction is more common in the absence of NHS and in solvents with low dielectric constants.[5]
-
Self-Polymerization: Since this compound contains both a primary amine and a carboxyl group, it can react with itself, leading to the formation of polymers. This is a significant concern that can be mitigated by using a two-step conjugation protocol.[6][7]
Q3: What is the optimal pH for the conjugation reaction?
The conjugation process involves two steps, each with a different optimal pH:
-
Activation Step: The activation of the carboxyl group with EDC and Sulfo-NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[1] A common choice for this step is a MES buffer.[1]
-
Coupling Step: The reaction of the activated Sulfo-NHS ester with the primary amine of the target molecule is most efficient at a pH of 7.2 to 8.5 .[3][8] This is because the primary amine needs to be deprotonated to be nucleophilic.[2] Buffers like phosphate-buffered saline (PBS) are often used for this step.[6]
Q4: Why is a two-step protocol recommended for this specific linker?
A two-step protocol is highly recommended to prevent self-polymerization of the this compound linker.[6][7] In this procedure, the carboxyl group of the linker is first activated with EDC/Sulfo-NHS. The excess EDC and byproducts are then removed before the amine-containing target molecule is introduced.[6] This ensures that the activated linker primarily reacts with the target molecule rather than with other linker molecules.
Q5: What buffers should I use and which should I avoid?
It is critical to use buffers that do not contain primary amines or carboxyl groups, as these will compete in the reaction.
-
Recommended for Activation (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a good choice.[1]
-
Recommended for Coupling (pH 7.2-8.5): Phosphate-buffered saline (PBS), Borate buffer, or Bicarbonate buffer are suitable.[6]
-
Buffers to Avoid: Do not use buffers containing primary amines like Tris or Glycine, or carboxylates like Acetate, as they will interfere with the coupling chemistry. These can, however, be used to quench the reaction.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Inactive Reagents: EDC and Sulfo-NHS are moisture-sensitive and can hydrolyze if not stored properly. | 1. Store EDC and Sulfo-NHS desiccated at -20°C. Allow vials to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[9] |
| 2. Suboptimal pH: Incorrect pH for either the activation or coupling step will significantly reduce efficiency. | 2. For the two-step protocol, perform the activation step in MES buffer at pH 5-6. Then, adjust the pH to 7.2-7.5 with a buffer like PBS for the coupling step.[8] | |
| 3. Competing Hydrolysis: The activated NHS-ester has a limited half-life in aqueous solution, which decreases as pH increases. | 3. Work quickly, especially after the activation step. Consider increasing the concentration of the amine-containing molecule to favor the amidation reaction over hydrolysis.[2][10] | |
| 4. Wrong Buffer: Presence of extraneous primary amines (e.g., Tris, glycine) or carboxylates in the reaction buffer. | 4. Ensure you are using non-interfering buffers such as MES for activation and PBS or Borate for coupling.[6] | |
| Precipitation During Reaction | 1. High Reagent Concentration: Very high concentrations of EDC can sometimes cause protein precipitation. | 1. If precipitation occurs after adding EDC, try reducing the molar excess of the crosslinker.[8] |
| 2. Protein Aggregation: The target molecule may not be stable in the chosen reaction buffer or at the required concentration. | 2. Ensure your target molecule is soluble and stable at the reaction pH. Perform a buffer exchange if necessary. | |
| High Degree of Self-Polymerization | 1. One-Step Protocol Used: Adding all components (linker, target, EDC, NHS) at once allows the bifunctional linker to react with itself. | 1. Crucially, use a two-step protocol. Activate the this compound linker first, then remove excess EDC/NHS before adding your amine-containing target molecule.[6][9] |
| 2. Inefficient Removal of Excess Reagents: Residual EDC after the activation step can activate the carboxyl groups of your target molecule (if it has any), leading to cross-linking. | 2. After the activation step, use a desalting column or perform dialysis to thoroughly remove excess EDC and NHS before proceeding to the coupling step.[8][9] |
Data Presentation
Table 1: pH-Dependent Stability of NHS Esters
This table illustrates the significant impact of pH on the stability of the active NHS-ester intermediate. The half-life decreases dramatically as the pH becomes more alkaline, highlighting the competition between the desired amine reaction and hydrolysis.
| pH | Temperature | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | [2][3][4] |
| 8.0 | Room Temp. | ~3.5 hours (210 minutes) | [2][10] |
| 8.5 | Room Temp. | ~3 hours (180 minutes) | [2][10] |
| 8.6 | 4°C | 10 minutes | [2][3][4] |
| 9.0 | Room Temp. | ~2 hours (125 minutes) | [2][10] |
Table 2: Comparison of Amidation vs. Hydrolysis Reaction Rates
While a higher pH accelerates the undesirable hydrolysis of the NHS ester, it accelerates the desired amidation reaction even more significantly. This data, from a study on a porphyrin-NHS ester, shows that the optimal yield is achieved at a pH where the rate of amidation is maximized relative to hydrolysis.[10]
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
Experimental Protocols
Detailed Protocol: Two-Step Conjugation to an Amine-Containing Molecule
This protocol is designed to minimize self-polymerization of the this compound linker and other side reactions.
Materials:
-
This compound
-
Target Molecule (containing primary amines)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting Column (e.g., SpinOUT™ GT-600)
-
Anhydrous DMSO or DMF (if reagents are not readily water-soluble)
Procedure:
Step 1: Activation of this compound
-
Prepare Reagents: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. A common starting concentration is 10 mg/mL for each.
-
Dissolve Linker: Dissolve the this compound in Activation Buffer. A 5-10 fold molar excess of the linker over your target molecule is a good starting point.
-
Activate: Add a 2 to 5-fold molar excess of Sulfo-NHS (relative to the PEG linker) followed by a 2 to 5-fold molar excess of EDC.
-
Incubate: Gently mix the solution and let it react for 15-30 minutes at room temperature.
Step 2: Removal of Excess Crosslinkers
-
Purification: Immediately following incubation, remove the excess EDC, Sulfo-NHS, and urea (B33335) byproduct. The most effective method is to use a desalting column equilibrated with the Coupling Buffer (PBS, pH 7.4). This step also serves to exchange the buffer for the second part of the reaction.
Step 3: Conjugation to the Target Molecule
-
Prepare Target: Dissolve your amine-containing target molecule in the Coupling Buffer.
-
Combine: Add the purified, activated PEG-linker solution to your target molecule solution.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle mixing. The optimal time should be determined empirically.
Step 4: Quenching the Reaction
-
Quench: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will hydrolyze any remaining active NHS esters. Incubate for 15-30 minutes at room temperature.
Step 5: Final Purification
-
Purify Conjugate: Remove unreacted PEG linker, quenching buffer, and other byproducts by a suitable method such as dialysis, size-exclusion chromatography (SEC), or another appropriate chromatographic technique.
Visualizations
Caption: EDC/NHS reaction pathway showing the desired amide bond formation and key side reactions.
Caption: Workflow for the recommended two-step conjugation protocol.
Caption: A decision tree for troubleshooting low conjugation yield.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. nanocomposix.com [nanocomposix.com]
- 5. ias.ac.in [ias.ac.in]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Achieving Your Desired Drug-to-Antibody Ratio (DAR) with Amino-PEG4-(CH2)3CO2H
Welcome to our dedicated technical support center for scientists and researchers utilizing our Amino-PEG4-(CH2)3CO2H linker in the development of antibody-drug conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and achieve a precise and reproducible drug-to-antibody ratio (DAR).
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in ADC development?
A1: this compound is a hydrophilic, flexible linker used to conjugate a cytotoxic drug to an antibody. The terminal amino group reacts with activated esters (like NHS esters) on a pre-activated drug, while the terminal carboxylic acid can be activated to react with primary amines (such as lysine (B10760008) residues) on the antibody surface. The PEG4 component enhances the solubility and stability of the resulting ADC, potentially reducing aggregation and improving pharmacokinetics.[1][][3][4]
Q2: Which amino acid residues on the antibody does the this compound linker target?
A2: The carboxylic acid end of the linker, after activation (e.g., with EDC/NHS), will primarily react with the epsilon-amino groups of surface-accessible lysine residues on the antibody to form stable amide bonds.[][6] This is a common and well-established method for ADC conjugation.[6]
Q3: Why is achieving a specific Drug-to-Antibody Ratio (DAR) so important?
A3: The DAR is a critical quality attribute for an ADC as it directly impacts its therapeutic window.[7][8]
-
Low DAR: May lead to insufficient potency and reduced therapeutic efficacy.[8][9]
-
High DAR: Can increase the ADC's hydrophobicity, leading to faster clearance from circulation, aggregation, and potential off-target toxicity.[8][9][10][11] Optimizing the DAR is crucial for balancing efficacy and safety.[7][8] An ideal DAR is often considered to be between 2 and 4 for many ADCs.[]
Q4: What are the primary methods for characterizing the DAR?
A4: Several analytical techniques can be used to determine the average DAR and the distribution of different DAR species:
-
UV/Vis Spectroscopy: A straightforward method that relies on the differential absorbance maxima of the antibody and the drug.[13][14][]
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity, species with different DARs (DAR 0, 2, 4, etc.) can be resolved and quantified.[9][14][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the mass of the intact ADC, allowing for the determination of the DAR distribution and the identification of different conjugated species.[][16][17][18]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your conjugation experiments with this compound.
| Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| Low Average DAR | 1. Suboptimal Molar Ratio: Insufficient amount of activated drug-linker complex relative to the antibody. 2. Inefficient Activation of Carboxylic Acid: Incomplete activation of the linker's carboxyl group. 3. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time.[7][] 4. Interfering Buffer Components: Presence of primary amines (e.g., Tris) or other nucleophiles in the antibody buffer. | 1. Increase Molar Ratio: Titrate the molar excess of the activated drug-linker to the antibody. Start with a 5-10 fold molar excess and optimize from there. 2. Optimize Activation Step: Ensure your activating agents (e.g., EDC, NHS) are fresh and used at the appropriate concentrations. The activation should be performed immediately before adding to the antibody. 3. Optimize Reaction Parameters: Systematically vary the pH (typically 7.4-8.5 for lysine conjugation), temperature (4°C to room temperature), and incubation time (1 to 24 hours).[7] 4. Buffer Exchange: Perform a buffer exchange of your antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0) to remove any interfering substances.[9] |
| High Average DAR & Aggregation | 1. Excessive Molar Ratio: Too high a concentration of the activated drug-linker complex. 2. Hydrophobicity of the Payload: The conjugated drug is highly hydrophobic, leading to aggregation as the DAR increases.[9] 3. Harsh Reaction Conditions: High temperatures or extreme pH can lead to antibody denaturation and aggregation. | 1. Reduce Molar Ratio: Decrease the molar excess of the activated drug-linker in the conjugation reaction. 2. Optimize Formulation Buffer: After conjugation, screen different formulation buffers to find one that minimizes aggregation. This may involve adjusting pH or adding excipients.[9] 3. Milder Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer period. |
| Inconsistent DAR Between Batches | 1. Variability in Starting Materials: Batch-to-batch differences in antibody or drug-linker quality.[9] 2. Lack of Precise Control Over Reaction Parameters: Minor variations in pH, temperature, or reaction time.[9] 3. Inconsistent Purification: Differences in the purification method can enrich for different DAR species. | 1. Characterize Starting Materials: Ensure consistent quality and concentration of your antibody and drug-linker for each batch. 2. Standardize Reaction Protocol: Tightly control all reaction parameters. Use freshly prepared buffers and reagents. 3. Standardize Purification: Use a consistent and validated purification method (e.g., size exclusion chromatography) to remove unconjugated drug-linker and aggregates. |
Experimental Protocols
Protocol 1: Activation of this compound-Drug and Conjugation to Antibody
This protocol provides a general guideline for conjugating a drug, first linked to this compound, to an antibody via lysine residues.
1. Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Drug pre-conjugated to this compound
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: PBS, pH 7.4-8.0
-
Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
2. Procedure:
-
Step 1: Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into the Conjugation Buffer.
-
Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
-
-
Step 2: Activation of Drug-Linker:
-
Dissolve the Drug-Amino-PEG4-(CH2)3CO2H, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.5 (Drug-Linker:EDC:NHS).
-
Incubate the activation mixture at room temperature for 15-30 minutes in the dark.
-
-
Step 3: Conjugation Reaction:
-
Add the desired molar excess of the activated drug-linker solution to the antibody solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 12-24 hours with gentle mixing.
-
-
Step 4: Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to quench any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Step 5: Purification of the ADC:
-
Purify the ADC using SEC to remove unconjugated drug-linker, aggregates, and quenching agent.
-
-
Step 6: Characterization:
-
Determine the protein concentration (e.g., by A280).
-
Analyze the DAR using HIC and/or LC-MS.
-
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
1. Materials:
-
HIC column
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
Purified ADC sample
2. Procedure:
-
Step 1: System Equilibration:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
-
Step 2: Sample Injection:
-
Inject the ADC sample onto the column.
-
-
Step 3: Chromatographic Separation:
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes). ADC species will elute in order of increasing hydrophobicity (and thus, increasing DAR).
-
-
Step 4: Data Analysis:
-
Integrate the area of each peak in the chromatogram. Each peak corresponds to a different DAR species (e.g., DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
Visualizations
References
- 1. adcreview.com [adcreview.com]
- 3. purepeg.com [purepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 6. purepeg.com [purepeg.com]
- 7. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 8. genscript.com [genscript.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phenomenex.blog [phenomenex.blog]
- 16. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. tandfonline.com [tandfonline.com]
Addressing low reaction yields with Amino-PEG4-(CH2)3CO2H
Welcome to the technical support center for Amino-PEG4-(CH2)3CO2H. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this versatile PEG linker.
Frequently Asked Questions (FAQs)
Q1: We are experiencing significantly lower than expected yields in our conjugation reaction with this compound. What are the most common causes?
Low conjugation yields with this compound, which contains a primary amine and a carboxylic acid, typically arise from suboptimal reaction conditions for amide bond formation. The carboxylic acid end requires activation, usually with EDC and NHS (or sulfo-NHS), to form a reactive NHS ester. The primary amine end can then react with an activated carboxyl group on another molecule. The most common culprits for low yields are related to the stability of this activated intermediate and the reactivity of the amine.
Key factors include:
-
Suboptimal pH: The pH of the reaction is critical. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-7.2)[1], while the subsequent reaction of the resulting NHS ester with a primary amine is most efficient at a slightly basic pH (7.2-8.5)[2][3].
-
Competing Hydrolysis: The activated NHS ester is susceptible to hydrolysis, a competing reaction that increases significantly with higher pH[2][4]. At a pH of 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes[2].
-
Inappropriate Buffer Choice: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with your target molecule for reaction with the activated PEG, leading to significantly reduced yields[3].
-
Reagent Quality and Handling: The quality and proper handling of reagents, especially the hygroscopic EDC and moisture-sensitive NHS esters, are crucial. Improper storage can lead to reagent degradation and low activation efficiency[5].
-
Molar Ratio of Reactants: An insufficient molar excess of the activated PEG linker relative to the target molecule can result in incomplete conjugation.
Q2: What is the optimal pH for a two-step conjugation reaction involving the activation of the carboxylic acid on this compound?
For a two-step conjugation, where the carboxylic acid of this compound is first activated with EDC/NHS and then reacted with an amine-containing molecule, a two-pH process is recommended for optimal yields.
-
Activation Step: Perform the activation of the carboxylic acid with EDC and NHS (or sulfo-NHS) in a non-amine, non-carboxylate buffer at a pH of 5.0-6.0 , such as MES buffer[1][6]. This pH range is optimal for the formation of the amine-reactive O-acylisourea intermediate and its subsequent conversion to the more stable NHS ester.
-
Conjugation Step: After the activation period, raise the pH of the reaction mixture to 7.2-7.5 before adding your amine-containing molecule[1][7]. This pH range is a good compromise, favoring the aminolysis reaction while minimizing the rapid hydrolysis of the NHS ester that occurs at higher pH values[2].
Below is a diagram illustrating the pH-dependent nature of the reaction.
Q3: Which buffers should I use for my conjugation reaction, and which should I avoid?
The choice of buffer is critical to avoid competing side reactions.
Recommended Buffers:
-
For EDC/NHS Activation (pH 5.0-6.0):
-
For Conjugation (pH 7.2-8.5):
-
Phosphate Buffer (e.g., PBS): A commonly used buffer that is compatible with NHS ester chemistry[2].
-
HEPES Buffer: Another suitable non-amine buffer for this pH range[2].
-
Borate Buffer: Can be used for reactions at a slightly higher pH[2][7].
-
Carbonate-Bicarbonate Buffer: Also suitable for reactions in the higher end of the recommended pH range[2].
-
Buffers to Avoid:
-
Tris (tris(hydroxymethyl)aminomethane): Contains primary amines that will compete with your target molecule for reaction with the NHS ester[3].
-
Glycine: Also contains a primary amine and should be avoided during the conjugation step[3].
-
Buffers with other nucleophiles: Avoid buffers containing other strong nucleophiles that could react with the activated NHS ester.
It is important to note that while Tris and glycine are detrimental during the conjugation reaction, they can be used effectively to quench the reaction by consuming any unreacted NHS esters[8][9].
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides systematic steps for resolution.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inefficient Carboxylic Acid Activation | - Use fresh, high-quality EDC and NHS. Store desiccated at -20°C[7].- Perform the activation in an amine- and carboxylate-free buffer like MES at pH 5.0-6.0[1][6].- Ensure reagents are fully dissolved. Water-insoluble NHS esters may require a co-solvent like DMSO or DMF[2][10]. |
| Rapid NHS Ester Hydrolysis | - After activation, adjust the pH to 7.2-7.5 for the conjugation step. Avoid pH values above 8.5 where hydrolysis is rapid[2][3].- Perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis, though this may require a longer reaction time[2][3]. | |
| Competing Nucleophiles in Buffer | - Ensure your conjugation buffer is free of primary amines (e.g., Tris, glycine)[3]. Use recommended buffers like phosphate, HEPES, or borate[2]. | |
| Inconsistent or Variable Yields | Inconsistent Reagent Quality/Handling | - Prepare stock solutions of EDC and NHS immediately before use[11].- Equilibrate reagent vials to room temperature before opening to prevent moisture condensation[5][7]. |
| pH Fluctuation During Reaction | - Use a buffer with sufficient buffering capacity, especially for larger-scale reactions where the release of NHS can lower the pH[3]. Monitor the pH during the reaction. | |
| Precipitation During Reaction | Poor Solubility of Reactants or Product | - For water-insoluble reactants, dissolve them in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding to the aqueous reaction mixture[2].- The PEG chain on this compound generally enhances water solubility[11][12]. If the target molecule is hydrophobic, consider optimizing the reaction concentration. |
| Difficulty in Purifying the Final Product | Excess Unreacted PEG Linker | - Quench the reaction with an excess of an amine-containing reagent like Tris or glycine to consume unreacted NHS esters[8][9].- Use size-based purification methods such as dialysis or size-exclusion chromatography (SEC) to effectively separate the larger conjugate from the smaller, unreacted PEG linker[8]. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation
This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to an amine-containing protein.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Amine-containing protein
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Dissolve the amine-containing protein in the Coupling Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Dissolve this compound in the Activation Buffer.
-
Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, combine the this compound solution with a 2- to 10-fold molar excess of EDC and Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted PEG linker and byproducts using a desalting column or dialysis against an appropriate buffer.
-
Quantitative Data Summary
The following table summarizes the key parameters influencing the reaction yield, based on established principles of NHS ester chemistry.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| pH of Activation | pH 4.5-6.0 | High | Optimal for EDC-mediated activation of the carboxylic acid[1]. |
| pH < 4.5 | Low | Reduced carbodiimide (B86325) reactivity. | |
| pH > 6.0 | Moderate | Increased risk of EDC hydrolysis. | |
| pH of Conjugation | pH 7.2-8.0 | High | Good balance between amine reactivity and NHS ester stability[2]. |
| pH < 7.0 | Low | The amine group is protonated and less nucleophilic[3]. | |
| pH > 8.5 | Low | Rapid hydrolysis of the NHS ester competes with the amine reaction[2][13]. | |
| Buffer Composition | Phosphate, HEPES, Borate | High | Inert buffers that do not compete in the reaction[2]. |
| Tris, Glycine | Very Low | Contain primary amines that react with the NHS ester[3]. | |
| Temperature | 4°C | Potentially Higher | Slows the rate of NHS ester hydrolysis, but requires longer reaction times[2]. |
| Room Temperature (20-25°C) | Good | Faster reaction kinetics, but also faster hydrolysis. A common starting point[2]. | |
| > 25°C | Potentially Lower | Significantly increases the rate of hydrolysis and may affect protein stability. | |
| Molar Ratio (PEG:Target) | High Molar Excess (e.g., 10x) | High | Drives the reaction towards product formation, especially for less reactive sites[9]. |
| Equimolar (1:1) | Low to Moderate | May result in incomplete conjugation. |
This technical support center provides a comprehensive guide to addressing low reaction yields with this compound. By carefully controlling the reaction parameters outlined above, researchers can significantly improve the efficiency and consistency of their conjugation experiments.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Purification of Biomolecules from Unreacted Amino-PEG4-(CH2)3CO2H
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted Amino-PEG4-(CH2)3CO2H from a reaction mixture. This guide details various purification techniques, including dialysis, size exclusion chromatography (SEC), and precipitation, complete with experimental protocols and comparative data.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to remove unreacted this compound?
A1: The most common and effective methods for removing the small, unreacted this compound linker (Molecular Weight: 279.33 g/mol ) from a reaction mixture containing a much larger PEGylated product include:
-
Dialysis: A technique that separates molecules based on size through a semi-permeable membrane. It is highly effective for removing small molecules like the unreacted PEG linker from macromolecules.[1]
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this chromatographic technique separates molecules based on their hydrodynamic radius. Larger molecules elute first, while smaller molecules like the unreacted PEG linker are retained longer.[2][3][4][5]
-
Precipitation: This method involves selectively precipitating either the desired product or the unreacted PEG linker by altering solvent conditions. It can be a cost-effective method for large-scale purification.[6][7]
Q2: How do I choose the right purification method for my experiment?
A2: The choice of purification method depends on several factors, including the size and stability of your target molecule, the scale of your reaction, and the required final purity.
-
For large target molecules (e.g., proteins, antibodies >30 kDa): Dialysis and SEC are generally the most effective methods. Dialysis is simpler for buffer exchange and removal of small contaminants, while SEC provides higher resolution.
-
For smaller target molecules or when dealing with a mixture of PEGylated species: Size exclusion chromatography offers the best resolution to separate the product from the unreacted linker.
-
For large-scale purifications: Precipitation can be a more economical and scalable option, although it may require more optimization to ensure high product recovery and purity.[8][9]
Q3: What Molecular Weight Cut-Off (MWCO) should I use for dialysis to remove this compound?
A3: To effectively remove the unreacted this compound (MW ~279 Da), you should select a dialysis membrane with an MWCO that is significantly larger than the linker but much smaller than your target molecule. A general rule of thumb is to choose an MWCO that is at least 10-20 times smaller than the molecular weight of your product. For example, if your target protein is 30 kDa, a dialysis membrane with a 3 kDa MWCO would be a suitable choice. This ensures the retention of your product while allowing the small PEG linker to diffuse out.[10][1]
Q4: Can I use precipitation to remove the unreacted PEG linker?
A4: Yes, precipitation can be used. Typically, this involves adding a solvent in which your product is insoluble, but the unreacted this compound remains soluble. For instance, if your product is a protein, you might use a cold non-polar organic solvent to precipitate the protein, leaving the hydrophilic PEG linker in the supernatant. The efficiency of this method depends on the solubility characteristics of your specific product.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Residual PEG linker detected after dialysis. | Insufficient dialysis time or buffer volume. | Increase the dialysis duration and use a larger volume of dialysis buffer (at least 100 times the sample volume). Perform multiple buffer changes to maintain a high concentration gradient.[10][11] |
| Incorrect MWCO of the dialysis membrane. | Ensure the MWCO of the membrane is appropriate for retaining your target molecule while allowing the small PEG linker to pass through. | |
| Poor separation between product and linker in SEC. | Inappropriate column choice (pore size). | Select a column with a fractionation range suitable for separating your large product from the small PEG linker. The pore size should be such that the product is excluded or minimally retained, while the linker can fully enter the pores.[4][12] |
| Suboptimal flow rate. | For better resolution, especially with large molecules, a lower flow rate is often beneficial as it allows for more efficient diffusion into and out of the stationary phase pores.[4] | |
| Low product recovery after precipitation. | Co-precipitation of the product with the linker. | Optimize the precipitation conditions (e.g., solvent type, temperature, incubation time) to maximize the differential solubility between your product and the unreacted PEG linker. |
| Product loss during pellet washing. | Minimize the number of washing steps or use a wash buffer in which the product has very low solubility. |
Quantitative Data Summary
The following table summarizes the expected performance of each purification method for the removal of unreacted this compound from a reaction with a model protein of ~50 kDa.
| Purification Method | Purity of Final Product | Expected Product Recovery | Throughput | Key Considerations |
| Dialysis | >95% | >90% | Low | Simple and effective for buffer exchange. Requires long processing times.[13][11] |
| Size Exclusion Chromatography (SEC) | >99% | 80-95% | Medium | High resolution, but can lead to sample dilution. Column choice is critical.[2][5] |
| Precipitation | 90-98% | 70-90% | High | Scalable and cost-effective, but requires significant optimization.[6][8] |
Experimental Protocols
Dialysis Protocol
Objective: To remove unreacted this compound from a protein conjugate solution.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3 kDa for a >30 kDa protein).
-
Dialysis buffer (e.g., PBS), cooled to 4°C.
-
Stir plate and stir bar.
-
Beaker or flask (large enough to hold a buffer volume 100-500 times the sample volume).
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).
-
Load the reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Securely close the tubing/cassette.
-
Place the sealed dialysis bag in the beaker with the chilled dialysis buffer.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for 4-6 hours.
-
Change the dialysis buffer. Repeat the buffer change at least two more times at similar intervals.
-
After the final dialysis step, retrieve the sample from the dialysis bag.
Size Exclusion Chromatography (SEC) Protocol
Objective: To separate a PEGylated protein from unreacted this compound.
Materials:
-
SEC column with a suitable fractionation range (e.g., a column that separates molecules in the range of 1-100 kDa).
-
Liquid chromatography system (e.g., FPLC or HPLC).
-
Mobile phase (e.g., PBS), filtered and degassed.
-
Sample from the reaction mixture, filtered through a 0.22 µm filter.
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate.
-
Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Monitor the elution profile using a UV detector (typically at 280 nm for proteins).
-
Collect fractions corresponding to the different peaks. The larger PEGylated protein will elute first, followed by the smaller, unreacted this compound.
-
Analyze the collected fractions to confirm the purity of the product.
Precipitation Protocol
Objective: To selectively precipitate a protein conjugate, leaving the unreacted this compound in solution.
Materials:
-
Precipitating agent (e.g., cold acetone (B3395972) or ethanol).
-
Reaction mixture.
-
Centrifuge capable of reaching high speeds and maintaining low temperatures.
-
Resolubilization buffer.
Procedure:
-
Chill the reaction mixture and the precipitating agent to 4°C.
-
Slowly add the cold precipitating agent to the reaction mixture while gently stirring. A common ratio is 4 volumes of cold acetone to 1 volume of the aqueous reaction mixture.
-
Incubate the mixture on ice for 30-60 minutes to allow for complete precipitation of the protein.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15-30 minutes at 4°C to pellet the precipitated protein.
-
Carefully decant the supernatant, which contains the soluble unreacted PEG linker.
-
Wash the pellet with a small volume of the cold precipitating agent to remove any remaining impurities, and centrifuge again.
-
Carefully remove the supernatant and allow the pellet to air dry briefly to remove residual solvent.
-
Resuspend the protein pellet in a suitable buffer.
Visualizations
References
- 1. タンパク質研究のための透析方法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 3. bio-rad.com [bio-rad.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Purification of IgG by Precipitation with Polyethylene Glycol (PEG) | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification of inclusion bodies using PEG precipitation under denaturing conditions to produce recombinant therapeutic proteins from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Size Exclusion Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Long-Term Stability and Storage of Amino-PEG4-(CH2)3CO2H Conjugates
This technical support center provides guidance and answers to frequently asked questions regarding the long-term stability and storage of biomolecules conjugated with the Amino-PEG4-(CH2)3CO2H linker.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the unconjugated this compound linker?
For long-term storage (months to years), the solid form of the this compound linker should be stored at -20°C in a dry, dark environment.[1][2] For short-term storage (days to weeks), refrigeration at 0-4°C is acceptable.[1] The product is generally stable for a few weeks at ambient temperature, which allows for standard shipping conditions.[1]
Q2: How should I store my purified this compound conjugate?
The optimal storage conditions for your conjugate will depend on the stability of the conjugated biomolecule (e.g., protein, peptide, or small molecule). However, some general guidelines for enhancing the stability of the PEG conjugate are:
-
Temperature: For long-term storage, it is recommended to store the conjugate at -20°C or, preferably, at -80°C.
-
pH: The amide bond formed by the linker is most stable at a neutral pH (around 6.0-7.5). Therefore, storing the conjugate in a buffer within this pH range is advisable.
-
Formulation: The conjugate should be stored in a suitable buffer, and the addition of cryoprotectants like glycerol (B35011) may be beneficial if the conjugate is to be frozen.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is best to store the conjugate in single-use aliquots.
Q3: What is the primary degradation pathway for conjugates formed with this compound?
The primary chemical degradation pathway for conjugates formed with this linker is the hydrolysis of the amide bond that connects the PEG linker to the biomolecule. This reaction is influenced by both pH and temperature, with the rate of hydrolysis increasing at very high or very low pH and at elevated temperatures.[3][4][5]
Q4: How does the PEG chain itself degrade?
While the amide bond is the most likely point of cleavage under typical storage conditions, the polyethylene (B3416737) glycol (PEG) chain can also undergo oxidative degradation. This process can be accelerated by exposure to oxygen and certain metal ions. To minimize this, it is recommended to store conjugates in tightly sealed containers and use buffers that are free of transition metals.
Troubleshooting Guides
Problem 1: I am observing a loss of activity or an increase in heterogeneity of my conjugate over time.
-
Possible Cause 1: Amide Bond Hydrolysis. The amide linkage between your biomolecule and the PEG linker may be breaking down.
-
Solution:
-
Verify Storage pH: Ensure your storage buffer is within the optimal pH range of 6.0-7.5.
-
Lower Storage Temperature: If you are storing at -20°C, consider moving to -80°C for long-term storage.
-
Analyze for Degradation: Use analytical techniques like SDS-PAGE, size-exclusion chromatography (SEC), or reverse-phase HPLC (RP-HPLC) to detect the presence of the unconjugated biomolecule.
-
-
-
Possible Cause 2: Biomolecule Instability. The conjugated biomolecule itself may be degrading.
-
Solution:
-
Review Biomolecule Stability: Consult the literature or your own data on the stability of the unconjugated biomolecule under the same storage conditions.
-
Optimize Formulation: Consider adding stabilizers specific to your biomolecule, such as cryoprotectants or antioxidants.
-
-
-
Possible Cause 3: Aggregation. The conjugate may be forming aggregates, leading to a decrease in the concentration of the active, monomeric form.
-
Solution:
-
Analyze by SEC: Size-exclusion chromatography is an excellent method for detecting and quantifying aggregates.
-
Adjust Buffer Conditions: Experiment with different buffer components, ionic strength, or the addition of non-ionic detergents to minimize aggregation.
-
-
dot
Caption: Troubleshooting workflow for this compound conjugate instability.
Problem 2: My conjugate appears stable in solution, but I see issues after lyophilization and reconstitution.
-
Possible Cause 1: Inappropriate Lyophilization Cycle. The lyophilization cycle may be too aggressive, causing damage to the conjugate.
-
Solution:
-
Optimize Cycle: Develop a specific lyophilization cycle for your conjugate, potentially with a more gradual freezing and drying process.
-
Include Lyoprotectants: Add sugars like sucrose (B13894) or trehalose (B1683222) to the pre-lyophilization solution to protect the conjugate during freezing and drying.
-
-
-
Possible Cause 2: Reconstitution Issues. The conjugate may not be fully dissolving or may be aggregating upon reconstitution.
-
Solution:
-
Test Different Reconstitution Buffers: The optimal buffer for reconstitution may be different from the storage buffer.
-
Gentle Reconstitution: Use gentle agitation (e.g., slow swirling or inversion) rather than vigorous vortexing to dissolve the lyophilized cake.
-
Allow Sufficient Time: Ensure the conjugate has completely dissolved before use.
-
-
Quantitative Data on Amide Bond Stability
The stability of the amide bond in your this compound conjugate is highly dependent on pH and temperature. The following table provides an illustrative summary of the expected relative stability under different conditions. Note that the actual degradation rate will depend on the specific biomolecule and the overall formulation.
| Temperature | pH 3.0 | pH 5.0 | pH 7.0 | pH 9.0 |
| 4°C | Moderate Stability | High Stability | Very High Stability | High Stability |
| 25°C | Low Stability | Moderate Stability | High Stability | Moderate Stability |
| 40°C | Very Low Stability | Low Stability | Moderate Stability | Low Stability |
This table provides a qualitative representation of stability. "Very High Stability" implies a very slow rate of hydrolysis, while "Very Low Stability" suggests a significantly faster rate of degradation.
Experimental Protocols
Protocol: Accelerated Stability Study of an this compound Conjugate by RP-HPLC
This protocol outlines a method to assess the stability of your conjugate under accelerated conditions.
1. Materials:
-
Purified this compound conjugate
-
A range of buffers with different pH values (e.g., pH 5.0, 7.4, 9.0)
-
Temperature-controlled incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
RP-HPLC system with a suitable column (e.g., C4 or C18 for protein/peptide conjugates)
-
Mobile phases for HPLC (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA)
2. Procedure:
-
Sample Preparation:
-
Dilute your conjugate to a known concentration (e.g., 1 mg/mL) in the different pH buffers.
-
Dispense aliquots of each sample into separate, sealed vials for each time point and temperature.
-
-
Initial Analysis (T=0):
-
Immediately analyze one aliquot of each sample by RP-HPLC to establish the initial purity and peak area of the intact conjugate.
-
-
Incubation:
-
Place the remaining vials in the respective temperature-controlled environments.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8 weeks), remove one vial for each condition.
-
Allow the sample to come to room temperature if it was refrigerated or frozen.
-
Analyze the sample by RP-HPLC using the same method as the T=0 analysis.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the intact conjugate remaining by comparing its peak area to the T=0 peak area.
-
Monitor the appearance of new peaks, which may correspond to degradation products (e.g., the unconjugated biomolecule).
-
dot
Caption: Hydrolysis of the amide bond in an this compound conjugate.
References
Preventing hydrolysis of activated Amino-PEG4-(CH2)3CO2H
Welcome to the technical support center for Amino-PEG4-(CH2)3CO2H. This resource provides researchers, scientists, and drug development professionals with detailed guidance on preventing the hydrolysis of the activated carboxyl group, ensuring successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional PEG linker. It possesses a terminal primary amine group (-NH2) and a terminal carboxylic acid group (-COOH) separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2] The amino group can react with activated esters, while the carboxylic acid can be "activated" to react with primary amines on other molecules (e.g., proteins, peptides) to form a stable amide bond.[1][3] The PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media.[1][2]
Q2: What does it mean to "activate" the carboxylic acid group?
The carboxylic acid group is not inherently reactive towards primary amines under physiological conditions. Activation is a chemical step that converts the carboxyl group into a more reactive intermediate, typically an active ester, which is susceptible to nucleophilic attack by an amine.[4] This is commonly achieved using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with an additive like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6] The EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable, yet still reactive, NHS-ester.[5] This NHS-ester then efficiently reacts with an amine to form the desired amide bond.
Q3: What is hydrolysis in this context, and why is it a critical issue?
Hydrolysis is a chemical reaction where water cleaves a bond. In the context of activated this compound, the highly reactive activated ester intermediate (e.g., an NHS-ester) can be attacked by water molecules. This reaction cleaves the active ester and regenerates the original, unreactive carboxylic acid.[7][8] This is a major issue because it directly competes with the desired conjugation reaction with the amine-containing molecule.[5] Significant hydrolysis reduces the concentration of the active reagent, leading to low or no conjugation efficiency and making experimental results difficult to reproduce.
Q4: What are the primary factors that cause hydrolysis of the activated PEG-linker?
The primary factors that promote hydrolysis are:
-
Presence of Water: The reaction requires water. Using anhydrous (dry) solvents for reconstitution and reaction is critical.[5][8]
-
pH of the Solution: The rate of hydrolysis is highly dependent on pH. While the conjugation reaction with amines is most efficient at a slightly alkaline pH (7-8.5), these same conditions significantly accelerate the rate of hydrolysis.[5][8]
-
Temperature: Higher temperatures can increase the rate of hydrolysis.
-
Time: The longer the activated compound is in an aqueous environment, the more hydrolysis will occur. Activated reagents should be used immediately after preparation.[9]
Q5: How should I properly store the non-activated this compound reagent?
To ensure the long-term stability of the stock reagent, it should be stored under the following conditions:
-
Temperature: Store at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1][10]
-
Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.[11][12]
-
Moisture: Keep the container tightly sealed and desiccated to prevent moisture absorption.[11][12]
Troubleshooting Guide
Problem: Low or no conjugation yield.
| Possible Cause | Recommended Solution |
| Hydrolysis of Activated Ester | The most common cause. The activated intermediate reverted to a carboxylic acid before reacting with your target molecule. Review the entire experimental protocol, paying close attention to the points below. |
| Moisture in Reagents/Solvents | Small amounts of moisture can rapidly hydrolyze the activated linker. Use fresh, anhydrous-grade DMSO or DMF to dissolve the activated linker.[8][11] Always allow the reagent vial to equilibrate to room temperature before opening to prevent water condensation.[12][14] |
| Incorrect Buffer pH | The pH for NHS-ester reactions is a trade-off. Activation with EDC/NHS is most efficient at pH 4.5-7.2, while the subsequent reaction with amines is best at pH 7-8.[15] Hydrolysis is rapid at pH > 8.[8] Consider a two-step protocol where activation is performed at a lower pH before adding the amine and raising the pH. |
| Buffer Composition | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for the activated linker, quenching the reaction.[11][14] Use non-amine buffers such as PBS, MES, or HEPES. |
| Reagent Inactivity | The EDC or NHS reagents may have degraded due to improper storage. Use fresh or properly stored activation reagents. Prepare activated linker solutions immediately before use. |
Problem: High variability between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Incubation Times | The time between activation and conjugation is critical. Because hydrolysis is time-dependent, this interval must be kept consistent. Standardize your workflow to ensure this time is minimal and repeatable. |
| Variable Moisture Contamination | Inconsistent exposure to ambient moisture can cause variability. Handle reagents in a low-humidity environment if possible. Backfill opened reagent containers with an inert gas (argon or nitrogen) before resealing.[12] |
| Degradation of Solvents | DMF can degrade over time to form amines, which will react with the activated linker.[8] Use fresh, high-purity, anhydrous DMF for each experiment or consider using a more stable solvent like N,N-dimethylacetamide (DMAC).[8] |
Key Stability and Reaction Parameters
This table summarizes critical quantitative data for handling activated PEG-esters.
| Parameter | Value / Condition | Rationale |
| Storage Temperature (Stock) | -20°C (long-term)[1][10] | Minimizes degradation of the solid-state reagent. |
| Activation pH (EDC/NHS) | pH 4.5 - 7.2 | Optimal range for the formation of the NHS-ester intermediate.[15] |
| Conjugation pH (NHS-ester + Amine) | pH 7.0 - 8.0 | Efficiently deprotonates primary amines for reaction while managing the hydrolysis rate.[8][15] |
| NHS-Ester Half-life (Aqueous) | ~ hours at pH 7 ~ minutes at pH 8[8] | Demonstrates the critical impact of pH on stability. The reaction must proceed quickly after activation. |
| Recommended Reaction Solvents | Anhydrous DMSO, Anhydrous DMF[5][11] | Aprotic, anhydrous solvents prevent hydrolysis before the reagent is added to the aqueous reaction buffer. |
Experimental Protocols
Protocol: Two-Step Activation and Conjugation to Minimize Hydrolysis
This protocol is designed to maximize conjugation efficiency by separating the activation and conjugation steps, allowing for better pH control.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide) for aqueous reactions
-
Amine-containing molecule (e.g., protein) in a non-amine buffer (e.g., PBS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: 20 mM PBS, 150 mM NaCl, pH 7.2-7.5
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
Step 1: Activation of this compound
-
Equilibrate all reagents to room temperature before opening their containers.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in the Activation Buffer. Note: These solutions are not stable and must be used promptly.
-
In a microcentrifuge tube, combine the this compound with the EDC and Sulfo-NHS solutions. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS over the PEG-linker.[6]
-
Mix well and allow the activation reaction to proceed for 15 minutes at room temperature.[6]
Step 2: Conjugation to Amine-Containing Molecule
-
Add the freshly activated PEG-linker solution from Step 1 to your protein solution in the Reaction Buffer. The pH of the final mixture should be between 7.2 and 7.5 for an efficient conjugation reaction.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted activated PEG-linker.
-
Purify the resulting conjugate using appropriate methods, such as dialysis, size-exclusion chromatography, or diafiltration, to remove excess reagents.
Visualizations
Reaction Pathways
Caption: Competing reaction pathways for an activated PEG-ester.
Experimental Workflow for Minimizing Hydrolysis
Caption: Decision workflow for successful bioconjugation.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound, CAS 144598-03-8 | AxisPharm [axispharm.com]
- 4. EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof - Google Patents [patents.google.com]
- 5. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encapsula.com [encapsula.com]
- 7. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. dcchemicals.com [dcchemicals.com]
- 11. broadpharm.com [broadpharm.com]
- 12. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 13. Carboxylic PEG acid, mPEG-COOH [nanocs.net]
- 14. confluore.com [confluore.com]
- 15. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative Guide to Heterobifunctional Linkers: Amino-PEG4-(CH2)3CO2H in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a linker molecule is a critical determinant of the stability, efficacy, and pharmacokinetic profile of complex biologics such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of Amino-PEG4-(CH2)3CO2H with other commonly used heterobifunctional linkers, namely SMCC and NHS-PEG-Maleimide. We will delve into their chemical properties, reaction mechanisms, and performance characteristics, supported by experimental data and detailed protocols to inform rational linker selection in drug development and research.
Introduction to Heterobifunctional Linkers
Heterobifunctional linkers are chemical reagents that possess two different reactive groups, allowing for the sequential and controlled conjugation of two distinct molecules.[1] This targeted approach minimizes the formation of undesirable homodimers and other side products, which is a common challenge with homobifunctional linkers.[1] The strategic use of heterobifunctional linkers is central to the design of ADCs, diagnostic probes, and other advanced bioconjugates.[2]
This guide focuses on three key players in the field:
-
This compound: A PEGylated linker with a terminal amine and a carboxylic acid. The amine group can react with activated esters or carboxylic acids, while the carboxylic acid can be activated to react with primary amines.[3][4] The PEG4 spacer enhances hydrophilicity and provides spatial separation between the conjugated molecules.[5]
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-PEGylated linker featuring an NHS ester reactive towards primary amines and a maleimide (B117702) group that specifically reacts with sulfhydryl groups.[6] The cyclohexane (B81311) ring in its structure enhances the stability of the maleimide group.[7]
-
NHS-PEG-Maleimide: A PEGylated linker that combines the amine-reactive NHS ester and the sulfhydryl-reactive maleimide group, connected by a polyethylene (B3416737) glycol (PEG) spacer. This linker leverages the benefits of PEGylation, such as increased solubility and reduced immunogenicity.[8]
Comparative Analysis of Linker Performance
The selection of an appropriate linker depends on a multitude of factors, including the nature of the molecules to be conjugated, the desired stability of the final conjugate, and the required physicochemical properties such as solubility. The following tables provide a summary of key performance metrics for this compound and its counterparts.
Table 1: General Properties and Reaction Chemistry
| Feature | This compound | SMCC | NHS-PEG-Maleimide |
| Reactive Group 1 | Amine (-NH2) | NHS Ester | NHS Ester |
| Reactive Group 2 | Carboxylic Acid (-COOH) | Maleimide | Maleimide |
| Spacer | PEG4 | Cyclohexane | PEG (variable length) |
| Bond with Molecule 1 | Amide | Amide | Amide |
| Bond with Molecule 2 | Amide | Thioether | Thioether |
| Solubility | High | Low | High |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable |
Table 2: Quantitative Performance Metrics
| Performance Metric | This compound (Amide Bond) | SMCC (Thioether Bond) | NHS-PEG-Maleimide (Thioether Bond) |
| Typical Reaction Efficiency | >70% (with EDC/NHS activation)[9] | High, typically >80% for both steps[10] | High, typically >80% for both steps[8] |
| Conjugate Stability (Half-life) | Very high (Amide bonds are generally stable) | High, but susceptible to retro-Michael addition | High, but susceptible to retro-Michael addition |
| Solubility of Conjugate | Excellent (due to PEG spacer)[11] | Can be low, especially with hydrophobic payloads[12] | Excellent (due to PEG spacer)[13] |
| Hydrophobicity | Low | High | Low |
Key Considerations in Linker Selection
Solubility and Aggregation
A significant challenge in the development of bioconjugates, particularly ADCs with hydrophobic payloads, is the propensity for aggregation. Hydrophobic linkers like SMCC can exacerbate this issue, potentially leading to reduced efficacy and increased clearance from circulation.[2][12] PEGylated linkers, such as this compound and NHS-PEG-Maleimide, offer a distinct advantage by increasing the hydrophilicity of the entire conjugate.[5][13] This enhanced solubility can enable higher drug-to-antibody ratios (DARs) without causing aggregation.[14]
Stability of the Conjugate
The stability of the bond formed by the linker is paramount to ensure that the payload is delivered to the target site before being prematurely released. This compound forms stable amide bonds at both ends of the linker. In contrast, SMCC and NHS-PEG-Maleimide form a stable amide bond with an amine-containing molecule and a thioether bond with a sulfhydryl-containing molecule. While thioether bonds are generally stable, they can be susceptible to a retro-Michael reaction, which can lead to deconjugation.[15]
Reaction Chemistry and Control
The heterobifunctional nature of all three linkers allows for a controlled, two-step conjugation process, minimizing the formation of unwanted byproducts.[1] The choice of linker will depend on the available functional groups on the molecules to be conjugated. This compound is suitable for linking two amine-containing molecules (after activation of its carboxylic acid) or an amine- and a carboxyl-containing molecule. SMCC and NHS-PEG-Maleimide are designed to link an amine-containing molecule to a sulfhydryl-containing molecule.
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for utilizing each of the discussed linkers.
Protocol 1: Conjugation using this compound via EDC/NHS Chemistry
This protocol describes the conjugation of an amine-containing molecule to a carboxyl-containing molecule using this compound as the linker. The carboxylic acid on the linker is first activated with EDC and NHS to form an NHS ester, which then reacts with the primary amine of the first molecule. The amine on the linker can then be coupled to a second molecule containing a carboxylic acid using the same EDC/NHS chemistry.
Materials:
-
This compound
-
Molecule A (with a primary amine)
-
Molecule B (with a carboxylic acid)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Anhydrous DMF or DMSO
-
Desalting column
Procedure:
-
Activation of this compound:
-
Conjugation to Molecule A:
-
Purification of Linker-Molecule A Conjugate:
-
Purify the resulting conjugate using a desalting column to remove unreacted linker and byproducts.
-
-
Conjugation to Molecule B:
-
Dissolve the purified Linker-Molecule A conjugate and Molecule B in Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the solution.
-
Incubate for 15-30 minutes at room temperature.
-
Adjust the pH to 7.2-7.5 with Coupling Buffer and continue the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Final Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[16]
-
Purify the final conjugate using a desalting column.
-
Protocol 2: Two-Step Conjugation using SMCC
This protocol outlines the conjugation of an amine-containing protein (Protein 1) to a sulfhydryl-containing molecule (Molecule 2).
Materials:
-
SMCC
-
Protein 1 (amine-containing)
-
Molecule 2 (sulfhydryl-containing)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2-7.5
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Activation of Protein 1:
-
Removal of Excess SMCC:
-
Remove unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.[16]
-
-
Conjugation to Molecule 2:
-
Immediately add the desalted, maleimide-activated Protein 1 to a solution of Molecule 2.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[16]
-
-
Quenching and Final Purification (Optional):
-
To quench any unreacted maleimide groups, a thiol-containing compound like cysteine can be added.
-
Purify the final conjugate using size-exclusion chromatography.
-
Protocol 3: Two-Step Conjugation using NHS-PEG-Maleimide
This protocol is similar to the SMCC protocol but utilizes a PEGylated linker.
Materials:
-
NHS-PEGn-Maleimide
-
Protein 1 (amine-containing)
-
Molecule 2 (sulfhydryl-containing)
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Activation of Protein 1:
-
Removal of Excess Linker:
-
Remove unreacted linker using a desalting column equilibrated with Conjugation Buffer.[8]
-
-
Conjugation to Molecule 2:
-
Add the desalted, maleimide-activated Protein 1 to a solution of Molecule 2.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[17]
-
-
Final Purification:
-
Purify the final conjugate using size-exclusion chromatography.
-
Visualizing the Conjugation Process
The following diagrams, generated using Graphviz, illustrate the experimental workflows for each linker.
Caption: Workflow for this compound conjugation.
Caption: Workflow for SMCC and NHS-PEG-Maleimide conjugation.
Conclusion
The choice of a heterobifunctional linker is a critical decision in the design of bioconjugates. This compound stands out for its ability to enhance the solubility and stability of conjugates through its PEG spacer and the formation of robust amide bonds. Its versatility in connecting amine- and carboxyl-containing molecules makes it a valuable tool in various bioconjugation applications.
In contrast, SMCC and NHS-PEG-Maleimide are the linkers of choice for conjugating amine-containing molecules to those with sulfhydryl groups. While SMCC is a well-established and effective linker, its hydrophobicity can be a limitation. NHS-PEG-Maleimide overcomes this by incorporating a PEG spacer, offering the benefits of PEGylation while retaining the specific reactivity of the NHS ester and maleimide groups.
Ultimately, the optimal linker selection will depend on the specific requirements of the application, including the nature of the molecules to be conjugated, the desired physicochemical properties of the final product, and the required in vivo performance. This guide provides the foundational knowledge and practical protocols to aid researchers in making an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. proteochem.com [proteochem.com]
- 4. mdpi.com [mdpi.com]
- 5. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 11. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. purepeg.com [purepeg.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 16. benchchem.com [benchchem.com]
- 17. biotium.com [biotium.com]
A Head-to-Head Comparison for Antibody Conjugation: Amino-PEG4-(CH2)3CO2H vs. SMCC
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of antibody-drug conjugates (ADCs). The linker's properties profoundly influence the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the ADC. This guide provides a comprehensive comparison of two distinct linker technologies: the hydrophilic, flexible Amino-PEG4-(CH2)3CO2H and the hydrophobic, rigid Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). By examining their mechanisms of action, impact on ADC properties, and providing relevant experimental data, this document aims to equip researchers with the necessary information to make an informed decision for their specific therapeutic applications.
Executive Summary: Key Differences at a Glance
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Hydrophilicity | High | Low |
| Flexibility | High | Rigid |
| Conjugation Chemistry | Amide bond formation (EDC/NHS chemistry) | NHS ester reaction with amines and maleimide (B117702) reaction with thiols |
| Solubility of ADC | Increased, mitigating aggregation with hydrophobic drugs. | Can lead to aggregation, especially with hydrophobic payloads. |
| Drug-to-Antibody Ratio (DAR) | Higher DARs may be achievable without significant aggregation[1][2]. | Limited DAR to avoid aggregation and maintain solubility. |
| In Vivo Half-Life | Can be significantly extended[3][4]. | Generally results in a shorter half-life compared to PEGylated counterparts[3][5]. |
| Plasma Stability | High (stable amide bond). | High (stable thioether and amide bonds), though maleimide can undergo retro-Michael reaction[6]. |
| Off-Target Toxicity | Can be reduced due to improved pharmacokinetics and reduced aggregation[7]. | Hydrophobicity may contribute to off-target uptake and toxicity. |
| Immunogenicity | Generally low. | Can potentially be immunogenic. |
Delving Deeper: A Performance-Based Comparison
The selection of a linker directly impacts the developability and clinical success of an ADC. The following sections provide a more detailed comparison of this compound and SMCC, supported by experimental findings.
Pharmacokinetics and In Vivo Efficacy
The incorporation of polyethylene (B3416737) glycol (PEG) chains into ADC linkers is a well-established strategy to improve their pharmacokinetic profiles[8]. The hydrophilic nature of PEG increases the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life[9]. This extended circulation time can result in greater accumulation of the ADC in the tumor tissue, potentially leading to enhanced efficacy[10][11].
A study comparing an affibody-drug conjugate linked with SMCC to conjugates with 4kDa and 10kDa PEG linkers demonstrated a significant extension in half-life for the PEGylated versions. The 4kDa and 10kDa PEG linkers resulted in 2.5-fold and 11.2-fold half-life extensions, respectively, compared to the SMCC-linked conjugate[3][4]. This improved pharmacokinetic profile often translates to enhanced in vivo efficacy. In a preclinical model, a small-sized ADC utilizing a cleavable 20kDa PEG linker led to the complete eradication of tumors, whereas the non-PEGylated counterpart only slowed tumor growth[10][11].
While direct comparative data for the shorter this compound is limited, the general trend suggests that even a short PEG chain can favorably impact the ADC's pharmacokinetic properties compared to a non-PEGylated linker like SMCC.
Physicochemical Properties: Solubility and Aggregation
A significant challenge in ADC development is the propensity for aggregation, particularly when conjugating hydrophobic payloads. Hydrophobic linkers like SMCC can exacerbate this issue, leading to manufacturing difficulties, reduced efficacy, and potential immunogenicity[]. Hydrophilic linkers, such as those containing PEG, can mitigate aggregation and improve the solubility of the final ADC construct[1][2]. This allows for the production of ADCs with higher drug-to-antibody ratios (DARs) without compromising their physical stability[1][2].
In Vitro Cytotoxicity
The impact of the linker on the in vitro potency of an ADC can vary depending on the antibody, payload, and target. In some cases, the introduction of a PEG linker can lead to a reduction in in vitro cytotoxicity compared to a non-PEGylated linker. For instance, in the affibody-drug conjugate study, the 4kDa and 10kDa PEG linkers resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to the SMCC-linked conjugate[3][4]. However, this reduction in immediate cell-killing power can be offset by the improved in vivo performance due to enhanced pharmacokinetics[3].
Experimental Data Summary
The following tables summarize quantitative data from preclinical studies comparing the performance of ADCs with PEGylated linkers versus the SMCC linker.
Table 1: In Vitro Cytotoxicity of Affibody-MMAE Conjugates
| Conjugate | IC50 (nM) in NCI-N87 cells |
| ZHER2-SMCC-MMAE | 0.8 |
| ZHER2-PEG4K-MMAE | 3.6 |
| ZHER2-PEG10K-MMAE | 18.0 |
Data adapted from a study on affibody-drug conjugates, demonstrating the impact of PEGylation on in vitro potency[3][4].
Table 2: In Vivo Half-Life of Affibody-MMAE Conjugates
| Conjugate | Half-Life (hours) |
| ZHER2-SMCC-MMAE | ~0.5 |
| ZHER2-PEG4K-MMAE | ~1.25 |
| ZHER2-PEG10K-MMAE | ~5.6 |
Data adapted from a study on affibody-drug conjugates, highlighting the extended circulation time with PEG linkers[3][4].
Signaling Pathways and Experimental Workflows
Mechanism of Action of an Antibody-Drug Conjugate
The following diagram illustrates the general mechanism of action for an ADC, from systemic circulation to the induction of cancer cell death. The choice of linker can influence the efficiency of each step.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Experimental Workflow for ADC Preparation
The following diagrams illustrate the distinct experimental workflows for conjugating a drug to an antibody using either this compound or SMCC.
This compound Conjugation Workflow
Caption: Two-step conjugation workflow using this compound.
SMCC Conjugation Workflow
Caption: Two-step conjugation workflow using the SMCC linker.
Detailed Experimental Protocols
Antibody Conjugation with this compound
This protocol describes the conjugation of a drug to an antibody using the this compound linker via a two-step process involving EDC/NHS chemistry.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug with a primary amine group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Drug:
-
Add the amine-containing drug to the activated linker solution. A 1.5 to 5-fold molar excess of the drug over the linker is recommended.
-
Adjust the pH to 7.2-7.5 with Conjugation Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Purify the drug-linker conjugate using a desalting column to remove excess reagents.
-
-
Activation of the Drug-Linker Conjugate:
-
Dissolve the purified drug-linker conjugate in Activation Buffer.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to the Antibody:
-
Add the activated drug-linker conjugate to the antibody solution in Conjugation Buffer. A 5 to 20-fold molar excess of the activated drug-linker over the antibody is a common starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution.
-
Purify the final ADC using a desalting column or size-exclusion chromatography to remove unreacted drug-linker and other byproducts.
-
Antibody Conjugation with SMCC
This protocol outlines the sequential two-step reaction for preparing an ADC using the SMCC crosslinker[13].
Materials:
-
Antibody in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Thiol-containing drug
-
SMCC
-
Anhydrous DMSO or DMF
-
Thiol Reaction Buffer (e.g., PBS with EDTA, pH 6.5-7.5)
-
Quenching reagent (e.g., L-cysteine)
-
Desalting columns
Procedure:
-
Antibody Activation:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL.
-
Dissolve SMCC in anhydrous DMSO or DMF to a known concentration.
-
Add a 5 to 20-fold molar excess of the SMCC solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Immediately remove the unreacted SMCC using a desalting column equilibrated with Thiol Reaction Buffer.
-
-
Drug Conjugation:
-
Dissolve the thiol-containing drug in a compatible solvent (e.g., DMSO).
-
Add a 1.5 to 5-fold molar excess of the drug solution to the maleimide-activated antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a quenching reagent to a final concentration of approximately 1 mM. Incubate for an additional 15-30 minutes.
-
Purify the ADC to remove unreacted drug, drug-linker species, and any protein aggregates using size-exclusion chromatography or other suitable methods.
-
Conclusion
The choice between this compound and SMCC for antibody conjugation is a strategic decision that depends on the specific goals of the ADC development program.
-
This compound and other hydrophilic PEG linkers offer significant advantages in improving the pharmaceutical properties of ADCs, particularly when working with hydrophobic payloads. Their ability to increase solubility, enable higher drug loading, extend in vivo half-life, and potentially improve the therapeutic index makes them a compelling choice for developing next-generation ADCs.
-
SMCC represents a well-established, robust, and stable non-cleavable linker. Its straightforward, two-step conjugation chemistry is a significant advantage. However, the hydrophobic nature of SMCC can present challenges related to ADC aggregation and may lead to suboptimal pharmacokinetic profiles, especially at higher DARs.
Ultimately, the optimal linker choice will depend on a careful evaluation of the antibody, the cytotoxic payload, the target antigen, and the desired therapeutic window. The experimental protocols and comparative data presented in this guide provide a framework for making a rational and data-driven decision in the design of more effective and safer antibody-drug conjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cleavable PEGylation Enhances the Antitumor Efficacy of Small-Sized Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Characterizing Amino-PEG4-(CH2)3CO2H Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure purity, efficacy, and safety. Amino-PEG4-(CH2)3CO2H is a heterobifunctional linker containing an amine group and a terminal carboxylic acid, often used in the development of antibody-drug conjugates and other targeted therapeutics. Its hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the resulting conjugate in aqueous media[1][2][3]. This guide provides a comparative overview of key analytical techniques used to characterize conjugates formed with this linker, complete with experimental protocols and data presentation.
Key Analytical Techniques for Characterization
The characterization of PEGylated molecules presents analytical challenges due to the potential heterogeneity of the reaction products and the degree of PEGylation[4][5]. A multi-faceted approach employing chromatographic, mass spectrometric, and spectroscopic methods is typically required for comprehensive analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating and quantifying the components of a conjugation reaction mixture, allowing for the assessment of purity and stability.[]
-
Reversed-Phase HPLC (RP-HPLC) : This is the most common HPLC method for analyzing PEGylated conjugates. It separates molecules based on their hydrophobicity[7]. A nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent such as acetonitrile[7].
-
Size-Exclusion Chromatography (SEC) : SEC separates molecules based on their hydrodynamic volume. It is useful for separating the high molecular weight PEGylated conjugate from the unreacted, smaller linker molecules[8].
-
Detection Methods : Since PEG itself lacks a strong UV chromophore, detection can be challenging[][8]. While the conjugated molecule (e.g., a protein or peptide) may be UV-active, more universal detectors are often preferred for accurate quantification of all components.
-
Charged Aerosol Detector (CAD) : Provides a response for all non-volatile analytes, making it suitable for quantifying PEGylated compounds that lack a chromophore[8][9].
-
Evaporative Light Scattering Detector (ELSD) : Another universal detector that is useful for compounds that do not absorb UV radiation[].
-
Refractive Index (RI) Detector : Can be used to measure PEG concentrations directly, especially when coupled with SEC[].
-
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight of the conjugate and confirming its identity. It provides crucial information on the degree of PEGylation (the number of PEG linkers attached to the target molecule).
-
Electrospray Ionization (ESI-MS) : This soft ionization technique is well-suited for analyzing large biomolecules like PEGylated proteins. It can accurately determine the average molecular weight of the conjugate[10]. Coupling liquid chromatography to mass spectrometry (LC-MS) provides a powerful method for detailed characterization[4][11][12].
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS : For decades, MALDI-TOF MS has been a technique of choice for characterizing PEGylated proteins, providing accurate average molecular weight and the degree of PEGylation[5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the detailed structural elucidation of the this compound linker and its conjugates.
-
¹H NMR : Proton NMR is used to confirm the chemical structure of the conjugate. The characteristic signals of the PEG backbone (a strong peak around 3.6 ppm) and the protons of the conjugated molecule can be identified[13][14][15]. The integration of these signals can be used to determine the degree of functionalization or conjugation efficiency.
-
¹³C NMR : Carbon NMR provides further confirmation of the conjugate's structure by identifying the chemical shifts of the carbon atoms in the PEG linker and the attached molecule.
Comparison of Analytical Techniques
The selection of an analytical technique depends on the specific information required. The following table summarizes the key characteristics of HPLC, MS, and NMR for the analysis of this compound conjugates.
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Purity, Quantification, Stability | Molecular Weight, Degree of PEGylation, Identity | Detailed Chemical Structure, Conjugation Site |
| Advantages | High resolution and reproducibility, quantitative accuracy[]. | High sensitivity and mass accuracy, provides information on heterogeneity[5][11]. | Provides unambiguous structural information, non-destructive. |
| Limitations | PEG lacks a strong UV chromophore, requiring specialized detectors like CAD or ELSD[][8]. | Complex spectra for heterogeneous samples, potential for ion suppression. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Typical Application | Quality control, purity assessment of starting materials and final conjugate. | Confirmation of successful conjugation, determination of PEG-to-molecule ratio. | Structural verification of the linker and final conjugate, determination of substitution. |
Experimental Workflow and Protocols
A typical workflow for the characterization of an this compound conjugate involves initial separation and purity analysis by HPLC, followed by MS for identity confirmation and molecular weight determination, and NMR for detailed structural analysis.
Caption: General workflow for the characterization of this compound conjugates.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
This protocol is a starting point for analyzing the purity of a peptide conjugated with this compound.
-
Instrumentation : HPLC system with a UV or CAD detector.
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
Gradient :
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 220 nm and 280 nm (for peptides/proteins) or Charged Aerosol Detector (CAD).
-
Sample Preparation : Dissolve the conjugate in Mobile Phase A at a concentration of 1 mg/mL. Inject 10-20 µL.
-
Data Analysis : Integrate the peak areas to determine the relative purity of the conjugate and identify any unreacted starting materials or byproducts.
Protocol 2: LC-MS for Intact Mass Analysis
This protocol is for confirming the molecular weight of the conjugate.
-
Instrumentation : LC-MS system, typically with an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
LC Method : Use the RP-HPLC method described in Protocol 1, but with a volatile buffer system if possible (e.g., formic acid instead of TFA).
-
MS Parameters (Example for ESI-TOF) :
-
Ionization Mode : Positive
-
Capillary Voltage : 3500 V
-
Source Temperature : 120 °C
-
Desolvation Temperature : 350 °C
-
Mass Range : 500 - 5000 m/z
-
-
Data Analysis : The resulting mass spectrum will show a series of multiply charged ions. Deconvolute this spectrum using appropriate software to obtain the zero-charge mass of the intact conjugate[10]. This allows for the confirmation of successful conjugation and the determination of the number of attached PEG linkers.
Protocol 3: ¹H NMR Spectroscopy
This protocol is for the structural verification of the conjugate.
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Dissolve 5-10 mg of the lyophilized conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquisition :
-
Acquire a standard 1D proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64 (depending on concentration).
-
-
Data Analysis :
-
Identify the large, characteristic signal for the ethylene (B1197577) glycol repeating units of the PEG chain (typically a singlet or multiplet around 3.6 ppm).
-
Identify signals corresponding to the protons of the conjugated molecule (e.g., aromatic protons in a peptide between 7-8 ppm).
-
Integrate the characteristic peaks of the PEG linker and the conjugated molecule to determine the ratio and confirm the extent of conjugation. The disappearance of signals from the starting material (e.g., the amine protons of the linker) can also indicate successful conjugation.
-
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound, CAS 144598-03-8 | AxisPharm [axispharm.com]
- 3. medkoo.com [medkoo.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. enovatia.com [enovatia.com]
- 11. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Mass Spectrometry Analysis of Proteins Modified with Amino-PEG4-(CH2)3CO2H and Amine-Reactive PEG Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based analysis for proteins modified with Amino-PEG4-(CH2)3CO2H and an alternative, amine-reactive PEGylation reagent, specifically an N-hydroxysuccinimide (NHS)-ester PEG4. Understanding the nuances of these two common PEGylation strategies and their analytical characterization is crucial for the development of robust and well-characterized bioconjugates. This document outlines detailed experimental protocols, presents comparative data in a clear format, and utilizes diagrams to illustrate key workflows and concepts.
Introduction to Protein PEGylation and Analytical Challenges
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely employed strategy to enhance the therapeutic properties of biopharmaceuticals. It can improve a protein's solubility, stability, and pharmacokinetic profile. However, the modification introduces analytical challenges, primarily due to the potential for heterogeneity in the final product. Mass spectrometry (MS) is an indispensable tool for characterizing PEGylated proteins, providing information on the degree of PEGylation, the site of attachment, and the overall structural integrity of the conjugate.[1]
The two PEGylation reagents compared in this guide target different functional groups on a protein:
-
This compound: This reagent possesses a terminal carboxylic acid and is typically conjugated to primary amines on the protein (e.g., lysine (B10760008) residues or the N-terminus) through a two-step reaction involving activation with carbodiimide (B86325) chemistry (EDC/NHS).
-
NHS-ester PEG4: This reagent is an amine-reactive PEG derivative that directly reacts with primary amines on the protein to form a stable amide bond.
The choice of PEGylation strategy has significant implications for the reaction conditions, the resulting product profile, and the subsequent mass spectrometry analysis.
Comparative Performance: this compound vs. NHS-ester PEG4
The selection between these two PEGylation reagents often depends on the specific protein, the desired degree of modification, and the available functional groups. The following tables summarize the key differences in their application and the expected outcomes in mass spectrometry analysis.
Table 1: Comparison of Reaction Chemistries and Conditions
| Feature | This compound | NHS-ester PEG4 |
| Target Functional Group | Primary Amines (e.g., Lysine, N-terminus) | Primary Amines (e.g., Lysine, N-terminus) |
| Reaction Chemistry | Carbodiimide crosslinker chemistry (e.g., EDC/NHS) to activate the PEG's carboxylic acid | Direct acylation of amines by the NHS ester |
| Reaction Steps | Two-step (activation of PEG, then conjugation to protein) | One-step (direct reaction with protein) |
| Typical Reaction pH | Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.0 | pH 7.0-9.0 |
| Key Reagents | EDC, NHS (or sulfo-NHS) | Amine-free buffer |
| Potential for Side Reactions | EDC can crosslink carboxyl groups on the protein if not properly controlled. | Hydrolysis of the NHS ester can compete with the aminolysis reaction, especially at higher pH. |
Table 2: Expected Mass Spectrometry Analysis Outcomes
| Parameter | This compound Modification | NHS-ester PEG4 Modification |
| Expected Mass Shift per PEG | ~277.3 Da (C12H23NO6) | ~261.3 Da (C11H21NO6 for a common m-PEG4-NHS ester) |
| Observed Heterogeneity | Can be influenced by the efficiency of the two-step reaction. May result in a mix of unmodified, mono-, and poly-PEGylated species. | Typically results in a distribution of PEGylated species depending on the molar ratio of PEG to protein and the number of accessible amines. |
| LC-MS/MS Fragmentation | The amide bond formed is stable. Fragmentation will occur along the peptide backbone and potentially within the PEG chain with sufficient energy. | The amide bond is stable. Fragmentation patterns will be similar to the Amino-PEG4 modification, with differences in fragment masses reflecting the different PEG linker masses. |
| Data Analysis Complexity | Requires careful interpretation to account for the mass of the linker and any potential side products from the EDC/NHS reaction. | Generally more straightforward as the mass addition is from a single, well-defined reagent. |
Experimental Protocols
The following are detailed protocols for the modification of a model protein with either this compound or an NHS-ester PEG4, followed by mass spectrometry analysis.
Protein Modification Protocols
Protocol 1: Protein Modification with this compound using EDC/NHS Chemistry
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of the protein in 0.1 M MES buffer, pH 6.0.
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in ultrapure water.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine a 20-fold molar excess of the this compound stock solution with a 1.2-fold molar excess of both EDC and NHS stock solutions relative to the PEG reagent.
-
Incubate the activation reaction for 15 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the activated PEG solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using 0.1 M phosphate (B84403) buffer.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM and incubating for 5 minutes.
-
Remove excess PEG reagent and byproducts by size-exclusion chromatography or dialysis.
-
Protocol 2: Protein Modification with NHS-ester PEG4
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of the protein in an amine-free buffer, such as 1X PBS, pH 7.4.
-
Prepare a 100 mM stock solution of NHS-ester PEG4 in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the NHS-ester PEG4 stock solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding Tris-HCl to a final concentration of 50 mM and incubating for 15 minutes.
-
Purify the PEGylated protein using size-exclusion chromatography or dialysis.
-
Mass Spectrometry Analysis Protocols
Protocol 3: LC-MS/MS Analysis of PEGylated Proteins
-
Sample Preparation:
-
Denature, reduce, and alkylate a 10 µg aliquot of the purified PEGylated protein.
-
Digest the protein overnight with trypsin at 37°C.
-
Desalt the resulting peptides using a C18 ZipTip.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto a C18 reverse-phase column coupled to an ESI-tandem mass spectrometer.
-
Elute the peptides using a gradient of acetonitrile (B52724) in 0.1% formic acid.
-
Acquire data in a data-dependent acquisition mode, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the protein sequence using a database search engine (e.g., Mascot, Sequest).
-
Include variable modifications corresponding to the mass of the PEG linker on lysine residues and the N-terminus.
-
Protocol 4: MALDI-TOF MS Analysis of Intact PEGylated Proteins
-
Sample Preparation:
-
Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for larger proteins) in 50% acetonitrile/0.1% trifluoroacetic acid.
-
Mix the purified PEGylated protein solution (1-10 pmol/µL) with the matrix solution at a 1:1 ratio.
-
-
MALDI-TOF Analysis:
-
Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air-dry.
-
Acquire mass spectra in linear positive ion mode.
-
-
Data Analysis:
-
Determine the mass of the unmodified protein and the mass of the PEGylated species.
-
Calculate the degree of PEGylation by observing the mass shifts corresponding to the addition of one or more PEG chains.
-
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key experimental workflows and logical relationships described in this guide.
Caption: Experimental workflow for protein PEGylation and mass spectrometry analysis.
Caption: Comparison of reaction mechanisms for the two PEGylation strategies.
Conclusion
The mass spectrometry analysis of proteins modified with this compound or NHS-ester PEG4 provides critical information for the development of bioconjugates. While both reagents target primary amines, their distinct reaction mechanisms necessitate different experimental approaches and can lead to variations in the final product profile. A thorough understanding of these differences, coupled with robust analytical methods, is essential for the successful characterization and quality control of PEGylated proteins. This guide provides a framework for researchers to compare these two common PEGylation strategies and to design and execute appropriate mass spectrometry-based analyses.
References
Assessing the In Vivo Stability of Amino-PEG4-(CH2)3CO2H and Alternative Linkers in Drug Conjugates
A Comparative Guide for Researchers and Drug Development Professionals
The stability of the linker connecting a targeting moiety to a payload is a critical determinant of the therapeutic index of targeted drug conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). An ideal linker must remain stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and reduced efficacy. However, it must also be susceptible to cleavage or degradation at the target site to ensure efficient payload delivery. This guide provides a comparative analysis of the in vivo stability of the Amino-PEG4-(CH2)3CO2H linker and other commonly used alternatives, supported by experimental data and detailed methodologies.
The Role of PEG Linkers: A Focus on this compound
Polyethylene glycol (PEG) linkers are widely incorporated in drug conjugate design to enhance hydrophilicity, which can improve solubility and reduce aggregation, particularly with hydrophobic payloads.[1][2] The this compound linker, a short-chain PEG derivative, offers a balance of hydrophilicity and a defined length for spatial separation of the conjugated molecules.
While specific in vivo pharmacokinetic data for the this compound linker is not extensively published, studies on structurally similar non-cleavable short-chain PEG linkers, such as an Amino-PEG6-based linker, have demonstrated high stability in mouse plasma.[3] This suggests that the amide bonds formed via the amino and carboxyl groups of the this compound linker are generally stable in circulation.[3] The stability of such non-cleavable linkers means that payload release is primarily dependent on the degradation of the targeting protein (e.g., an antibody) within the target cell.[3][4]
Comparative Analysis of Linker Stability
The choice of linker technology significantly impacts the in vivo performance of a drug conjugate. Below is a comparison of the this compound linker (represented by similar non-cleavable PEG linkers) with other prevalent cleavable and non-cleavable linkers.
| Linker Type | Cleavage Mechanism | In Vivo Stability Characteristics | Key Considerations |
| This compound (Non-cleavable) | Proteolytic degradation of the antibody | Generally high plasma stability. Payload release is dependent on lysosomal degradation of the antibody.[3][4] | Lacks a bystander effect. Efficacy is dependent on target internalization and lysosomal trafficking.[5] |
| Valine-Citrulline (VCit) | Enzymatic (Cathepsin B) | Stable in human plasma but can be unstable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[6][7][8] | Species-specific differences in stability can complicate preclinical evaluation.[8] Newer variants like Glutamic acid-Valine-Citrulline show improved stability in mice.[9][10] |
| Hydrazone | pH-sensitive (acidic) | Stability is pH-dependent. Generally stable at physiological pH (~7.4) but cleaves in the acidic environment of endosomes and lysosomes.[1][][] Some hydrazone linkers have shown half-lives of over 7 days in human plasma.[13] | Can be susceptible to hydrolysis in other acidic microenvironments, potentially leading to off-target release.[] |
| Disulfide | Reductive (Glutathione) | Stability can be modulated by steric hindrance around the disulfide bond.[1][14] Generally more stable in plasma than in the reducing environment of the cell.[15] | Susceptible to reduction by thiols in the plasma, although intracellular glutathione (B108866) concentrations are significantly higher.[1] |
| β-Glucuronide | Enzymatic (β-glucuronidase) | Highly stable in plasma.[16][17][18] Cleavage is dependent on the presence of β-glucuronidase, which is abundant in lysosomes and the tumor microenvironment.[16][] | Offers a highly specific release mechanism. The hydrophilic nature of the linker can reduce aggregation.[16][18] |
| SMCC (Non-cleavable) | Proteolytic degradation of the antibody | Exceptional plasma stability due to robust amide and thioether bonds.[5] This contributes to a longer ADC half-life.[5] | Similar to other non-cleavable linkers, it lacks a bystander effect and relies on efficient internalization and lysosomal degradation.[5] |
Experimental Protocols for Assessing In Vivo Linker Stability
Accurate assessment of in vivo linker stability is crucial for the development of safe and effective drug conjugates. The following are standard methodologies used in preclinical studies.[20][21][22]
In Vivo Pharmacokinetic Study
Objective: To determine the in vivo stability, clearance, and overall pharmacokinetic profile of the drug conjugate.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice, rats, or non-human primates).
-
Administration: Administer the drug conjugate, typically via intravenous injection.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours) post-administration.
-
Sample Processing: Process the blood to obtain plasma.
-
Analysis: Quantify the concentration of the intact drug conjugate, total antibody (for ADCs), and free payload in the plasma samples using methods such as ELISA and LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC). A decrease in the drug-to-antibody ratio (DAR) over time for ADCs is indicative of linker cleavage.
Enzyme-Linked Immunosorbent Assay (ELISA) for Intact Conjugate
Objective: To quantify the concentration of intact drug conjugate in plasma samples.
Methodology:
-
Plate Coating: Coat a microtiter plate with an antigen specific to the antibody portion of the ADC.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.
-
Detection: Use a secondary antibody conjugated to an enzyme that specifically recognizes the payload. This will only bind to ADCs that have retained their payload.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme.
-
Signal Quantification: Measure the signal intensity, which is proportional to the concentration of the intact ADC.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Free Payload
Objective: To quantify the amount of prematurely released free payload in the circulation.
Methodology:
-
Sample Preparation: Precipitate proteins from the plasma samples (e.g., with acetonitrile) to separate the small molecule payload from larger proteins like the ADC.
-
Chromatographic Separation: Inject the supernatant containing the free payload into a liquid chromatography system to separate it from other plasma components.
-
Mass Spectrometric Detection: Analyze the eluent by tandem mass spectrometry (MS/MS) for highly specific and sensitive quantification of the payload.
-
Quantification: Determine the concentration of the free payload by comparing its signal to a standard curve of known payload concentrations.
Visualizing Experimental Workflows and Linker Cleavage Mechanisms
To further elucidate the processes involved in assessing linker stability and the mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for assessing the in vivo stability of drug conjugates.
Caption: Common intracellular triggers for payload release from ADCs.
Conclusion
The in vivo stability of a linker is a paramount consideration in the design of targeted drug conjugates. The this compound linker, as a non-cleavable, hydrophilic spacer, is expected to offer high plasma stability, with payload release contingent on the degradation of the targeting moiety. This contrasts with cleavable linkers that are designed to respond to specific physiological triggers within the target cell or tumor microenvironment. The choice of linker should be guided by the specific therapeutic application, the nature of the target, and the desired mechanism of action. Rigorous preclinical evaluation using the methodologies outlined in this guide is essential to select a linker that provides the optimal balance of stability and payload release, thereby maximizing the therapeutic window of the drug conjugate.
References
- 1. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 2. researchgate.net [researchgate.net]
- 3. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 4. SMCC - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 17. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PEGylation Reagents: Alternatives to Amino-PEG4-(CH2)3CO2H
For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical step in the design of bioconjugates with optimal therapeutic properties. The archetypal Amino-PEG4-(CH2)3CO2H, a heterobifunctional linker, serves as a versatile tool for conjugating molecules through its terminal amine and carboxylic acid groups.[1][2][3][4][5] However, the expanding landscape of bioconjugation chemistry now offers a diverse array of alternatives, each with unique reactivities, stabilities, and functionalities that can be tailored to specific applications, from antibody-drug conjugates (ADCs) to nanoparticle surface modification.[6][][8] This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to inform the selection of the most effective linker for your research and development pipeline.
The Chemical Landscape of PEGylation: Beyond Amine-Acid Linkers
The core of a PEG linker's utility lies in its terminal functional groups, which dictate the conjugation strategy.[9] While the amine and carboxylic acid groups of this compound offer reliable chemistry, numerous alternatives provide enhanced specificity, efficiency, and stability under physiological conditions. These alternatives can be broadly categorized by their reactive termini.
-
Amine-Reactive Linkers: The most common target for these linkers are the primary amines found in the lysine (B10760008) residues and the N-terminus of proteins.[8] N-hydroxysuccinimide (NHS) esters are a popular choice for their reactivity with amines at physiological to slightly alkaline pH, forming stable amide bonds.[10][11]
-
Thiol-Reactive Linkers: Targeting the sulfhydryl groups of cysteine residues allows for more site-specific conjugation, as cysteines are less abundant than lysines. Maleimide-containing linkers are widely used, reacting with thiols at a pH range of 6.5-7.5 to form stable thioether bonds.[8][10]
-
"Click Chemistry" Linkers: This category encompasses highly efficient and specific reactions that proceed under mild, aqueous conditions.[12] Azide and alkyne-functionalized PEGs react via the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[13] For applications where copper's cytotoxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) using reagents like dibenzocyclooctyne (DBCO) offers a copper-free alternative.[14]
-
Carbonyl-Reactive Linkers: Hydrazide and aminooxy-functionalized PEGs react with aldehydes and ketones to form hydrazone and oxime linkages, respectively.[15] These are particularly useful for site-specific modification of glycoproteins after periodate (B1199274) oxidation of their carbohydrate moieties.
The choice of reactive group has significant implications for the stability and homogeneity of the final conjugate. For instance, a study comparing N-terminal PEGylation of interferon beta-1b found that a hydrazide-based conjugation strategy produced a homogeneous mono-PEGylated product with a better yield compared to an aldehyde-based method, which resulted in heterogeneous multi-modified products.[16]
Performance Comparison of Common PEGylation Chemistries
The selection of a PEGylation linker should be guided by quantitative metrics of performance, including reaction efficiency, bond stability, and the pharmacokinetic profile of the resulting conjugate. The following table summarizes key performance indicators for common alternatives to amine-acid chemistry.
| Linker Type (Reactive Groups) | Target Residue(s) | Resulting Bond | pH Range | Bond Stability | Key Advantages & Disadvantages |
| NHS Ester - Maleimide | Amine (Lys, N-terminus) & Thiol (Cys) | Amide & Thioether | 7.0-7.5 | High | Advantages: High reactivity and specificity for two different common functional groups.[10] Disadvantages: NHS esters are prone to hydrolysis at higher pH.[10][11] |
| Azide - Alkyne (CuAAC) | Engineered Azide/Alkyne | Triazole | Neutral | Very High | Advantages: High efficiency and bioorthogonality.[13] Disadvantages: Requires copper catalyst, which can be cytotoxic. |
| Azide - DBCO (SPAAC) | Engineered Azide/Alkyne | Triazole | Neutral | Very High | Advantages: Copper-free "click chemistry," ideal for live-cell applications. Disadvantages: DBCO reagents can be more expensive. |
| Hydrazide - Carbonyl | Aldehyde/Ketone (e.g., oxidized glycans) | Hydrazone | 4.5-7.0 | Moderate (pH-sensitive) | Advantages: Site-specific conjugation to glycoproteins.[16] Disadvantages: Hydrazone bond can be reversible, especially at low pH. |
| Aldehyde - Amine | Amine (N-terminus) | Secondary Amine (after reduction) | ~5.0-7.0 | Very High | Advantages: Can achieve N-terminal specificity at lower pH.[17] Disadvantages: Requires a reduction step (e.g., with sodium cyanoborohydride). |
A study on PEGylated polyacridine peptides highlighted the critical role of the chemical linkage in in vivo performance. The investigation compared six different linkages for attaching PEG to a cysteine or penicillamine (B1679230) residue and found that subtle changes in the linker chemistry had a dramatic influence on gene transfer efficiency.[18] This underscores the importance of empirical validation for each specific application.
Beyond the Linker: Alternative Polymer Backbones
While PEG is the gold standard for its biocompatibility and stealth properties, concerns about its non-biodegradability and the potential for inducing anti-PEG antibodies have spurred the development of alternative polymer backbones.[19][20]
| Polymer Backbone | Repeating Unit | Key Advantages over PEG | Potential Disadvantages |
| Polysarcosine (PSar) | N-methylated glycine | Biodegradable to natural metabolites.[19] Lower immunogenicity reported in some studies.[21] Can exhibit superior tumor accumulation.[21] | Less established regulatory and manufacturing history compared to PEG. |
| Polypeptides (e.g., XTEN) | Natural or synthetic amino acids | Biodegradable and potentially non-immunogenic.[19] Highly tunable properties by altering the amino acid sequence.[19] | Can be more complex to synthesize than PEG. Potential for unforeseen biological interactions. |
| Hydrophilic Polymers (e.g., PVP) | N-vinylpyrrolidone | Often more biocompatible and biodegradable than PEG.[20] | May not provide the same degree of "stealth" effect as PEG. |
A direct comparison of interferon (IFN) conjugated to either PSar or PEG revealed that while both conjugates showed a similarly improved circulation half-life, the PSar-IFN conjugate was more potent in inhibiting tumor growth and elicited significantly fewer anti-IFN antibodies in mice.[21]
Experimental Protocols & Methodologies
Protocol 1: Two-Step Heterobifunctional PEGylation using SMCC-PEG4
This protocol describes the conjugation of a protein containing primary amines (Protein-NH2) to a thiol-containing molecule (Molecule-SH) using an NHS-Maleimide PEG linker.
Materials:
-
Protein-NH2 (e.g., an antibody)
-
Molecule-SH (e.g., a cysteine-containing peptide)
-
SMCC-PEG4 (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate PEG4)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
DMSO (Dimethyl sulfoxide)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve Protein-NH2 in Conjugation Buffer to a concentration of 2-5 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve SMCC-PEG4 in DMSO to a concentration of 10 mM.
-
Reaction Step 1 (Amine Reaction): Add a 10 to 20-fold molar excess of the dissolved SMCC-PEG4 to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Removal of Excess Crosslinker: Remove non-reacted SMCC-PEG4 from the activated protein using a desalting column equilibrated with Conjugation Buffer.
-
Reaction Step 2 (Thiol Reaction): Immediately add the thiol-containing molecule (Molecule-SH) to the purified, maleimide-activated protein. A 1.5 to 2-fold molar excess of the thiol molecule over the protein is recommended.
-
Final Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate using size-exclusion or affinity chromatography to remove unreacted molecules.
-
Characterization: Characterize the conjugate using SDS-PAGE to confirm the increase in molecular weight and MALDI-TOF mass spectrometry to determine the degree of PEGylation.[22]
Protocol 2: Characterization by Hydrophobic Interaction Chromatography (HIC)
HIC is a valuable method for determining the drug-to-antibody ratio (DAR) in ADCs, separating species based on the number of conjugated linkers.
System and Reagents:
-
HPLC system with a HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared ADC sample.
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis: Peaks corresponding to different numbers of conjugated linkers (e.g., DAR0, DAR2, DAR4) will be resolved. The area of each peak is integrated to calculate the average DAR.
Visualizing PEGylation Workflows and Concepts
Diagrams created using Graphviz can help illustrate the complex processes and relationships in PEGylation chemistry.
References
- 1. This compound, CAS 144598-03-8 | AxisPharm [axispharm.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. Amino-PEG4-acid, 663921-15-1 | BroadPharm [broadpharm.com]
- 5. NH2-PEG4-COOH, 663921-15-1, Amino-PEG4-acid - Biopharma PEG [biochempeg.com]
- 6. purepeg.com [purepeg.com]
- 8. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System [mdpi.com]
- 9. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 10. researchgate.net [researchgate.net]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 13. Linear Click Chemistry PEGs [jenkemusa.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. interchim.fr [interchim.fr]
- 18. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 21. chem.pku.edu.cn [chem.pku.edu.cn]
- 22. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Balancing Act: How PEG Linker Length Dictates Conjugate Stability and Activity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The rational design of bioconjugates, particularly antibody-drug conjugates (ADCs), hinges on a delicate interplay between stability and therapeutic activity. The linker, a critical component connecting the targeting moiety to the payload, profoundly influences these properties. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a versatile tool for optimizing conjugate performance. The length of the PEG chain is a key variable that can be modulated to fine-tune the physicochemical and pharmacological characteristics of the resulting conjugate. This guide provides an objective comparison of the impact of PEG linker length on conjugate stability and activity, supported by experimental data and detailed methodologies.
The Double-Edged Sword of PEG Linker Length
Increasing the length of the PEG linker in a bioconjugate offers several advantages. The hydrophilic nature of PEG can improve the solubility of hydrophobic payloads, mitigating aggregation and enabling higher drug-to-antibody ratios (DARs).[1][2] Longer PEG chains also increase the hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a prolonged plasma half-life, thereby increasing the exposure of the tumor to the therapeutic agent.[2][3] However, this extension in circulation can come at a cost. Longer PEG linkers can sometimes lead to a decrease in in vitro cytotoxicity, potentially due to steric hindrance that may interfere with the binding of the targeting moiety to its receptor or the subsequent internalization and payload release.[3][4] Therefore, the selection of the optimal PEG linker length represents a critical balancing act to maximize the therapeutic index.
Comparative Analysis of PEG Linker Length on Conjugate Performance
The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key performance metrics of ADCs. It is important to note that the specific antibody, payload, and experimental conditions can influence the observed outcomes.
Table 1: Impact of PEG Linker Length on Pharmacokinetics of ADCs in Rats
| Linker | Drug-to-Antibody Ratio (DAR) | Clearance (mL/day/kg) | Plasma Half-life (t1/2) | Reference |
| No PEG | 8 | ~15 | - | [3] |
| PEG2 | 8 | ~10 | - | [3] |
| PEG4 | 8 | ~7 | - | [3] |
| PEG8 | 8 | ~5 | ~40 h | [3][5] |
| PEG12 | 8 | ~5 | ~50 h | [3][5] |
| PEG24 | 8 | ~5 | ~50 h | [3][5] |
| mPEG24 | 4 or 8 | - | Prolonged | [6][7] |
Data adapted from studies using different antibody-payload combinations.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs
| Linker | Targeting Moiety | Cell Line | IC50 / EC50 (ng/mL or nM) | Fold Reduction in Cytotoxicity (vs. No PEG) | Reference |
| No PEG | Anti-CD30 | Karpas-299 | ~10 ng/mL | - | [3] |
| PEG2 | Anti-CD30 | Karpas-299 | ~10 ng/mL | No significant change | [3] |
| PEG4 | Anti-CD30 | Karpas-299 | ~10 ng/mL | No significant change | [3] |
| PEG8 | Anti-CD30 | Karpas-299 | ~10 ng/mL | No significant change | [3] |
| PEG12 | Anti-CD30 | Karpas-299 | ~10 ng/mL | No significant change | [3] |
| PEG24 | Anti-CD30 | Karpas-299 | ~10 ng/mL | No significant change | [3] |
| No PEG | ZHER2 Affibody | NCI-N87 | - | - | [4] |
| 4 kDa PEG | ZHER2 Affibody | NCI-N87 | - | 4.5-fold | [3][4] |
| 10 kDa PEG | ZHER2 Affibody | NCI-N87 | - | 22-fold | [3][4] |
IC50/EC50 values are highly dependent on the specific payload and cell line used.
Table 3: Impact of PEG Linker Length on In Vivo Efficacy of ADCs
| Linker | ADC Construct | Xenograft Model | Tumor Growth Inhibition (%) | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~40% | [5] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 | >80% | [5] |
| PEG12 | Homogeneous DAR 8 ADC | Breast Cancer Xenograft | Significant anti-tumor activity | [5] |
| mPEG24 | anti-Trop2-mPEG24-MMAE | BxPC3 Xenograft | Significant tumor suppression | [5] |
Tumor growth inhibition is dependent on the dosage and treatment schedule.
Visualizing the Workflow and Key Relationships
To better illustrate the experimental processes and the conceptual relationships discussed, the following diagrams are provided.
Figure 1: General workflow for the synthesis of a PEGylated antibody-drug conjugate.
Figure 2: Relationship between PEG linker length and key conjugate properties.
Detailed Experimental Protocols
Reproducibility and accurate interpretation of results rely on detailed methodologies. The following are representative protocols for key experiments in the evaluation of ADCs with varying PEG linker lengths.
Protocol 1: ADC Synthesis and Characterization
This protocol outlines the conjugation of a cytotoxic payload to a monoclonal antibody via a maleimide-functionalized PEG linker.
1. Antibody Reduction:
-
Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Add a molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution. The amount of TCEP will determine the number of interchain disulfide bonds that are reduced, and thus the final drug-to-antibody ratio (DAR).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
Remove excess TCEP using a desalting column or a centrifugal concentrator.
2. Drug-Linker Conjugation:
-
Dissolve the maleimide-PEG-payload in a suitable organic solvent (e.g., dimethyl sulfoxide (B87167) (DMSO)).
-
Add the activated drug-linker solution to the reduced antibody solution. The molar ratio of drug-linker to antibody will influence the final DAR.
-
Incubate the conjugation reaction at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-4 hours or overnight).
3. Purification:
-
Purify the resulting ADC from unconjugated drug-linker and aggregated species using size-exclusion chromatography (SEC).[1]
4. Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.[8]
-
Aggregation: Assess the percentage of high molecular weight species (aggregates) by SEC.[9]
-
Purity and Identity: Confirm the purity and mass of the ADC using techniques such as SDS-PAGE and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT/XTT)
This protocol describes a method to evaluate the cytotoxic activity of ADCs on cancer cell lines.
1. Cell Seeding:
-
Plate cancer cells expressing the target antigen in a 96-well plate at a predetermined density.
-
Incubate the cells overnight to allow for attachment.
2. ADC Treatment:
-
Prepare serial dilutions of the ADCs with different PEG linker lengths in cell culture medium.
-
Add the ADC dilutions to the wells containing the cells. Include an untreated control and a control with a non-targeting ADC.
3. Incubation:
-
Incubate the plate for a defined period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
4. Viability Assessment (MTT Assay Example):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 (the concentration of ADC that inhibits cell growth by 50%) for each ADC construct.
Protocol 3: In Vivo Pharmacokinetic Study
This protocol outlines a typical pharmacokinetic study in rodents to evaluate the clearance and half-life of an ADC.
1. Animal Model:
-
Use healthy rodents (e.g., mice or rats) for the study.
2. ADC Administration:
-
Administer a single intravenous (IV) dose of the ADCs with varying PEG linker lengths to different groups of animals.
3. Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.
4. Plasma Preparation and Analysis:
-
Isolate plasma from the blood samples by centrifugation.
-
Quantify the concentration of the total antibody or the ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[10]
5. Data Analysis:
-
Calculate key pharmacokinetic parameters, such as clearance, volume of distribution, and terminal half-life, using appropriate software.
Protocol 4: In Vivo Antitumor Efficacy Study
This protocol describes a xenograft model to assess the antitumor efficacy of ADCs.
1. Tumor Model Establishment:
-
Subcutaneously implant human tumor cells that express the target antigen into immunodeficient mice.[11]
-
Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
2. Treatment:
-
Randomize the tumor-bearing mice into different treatment groups.
-
Administer the ADCs with different PEG linker lengths, a vehicle control, and a non-targeting ADC control to the respective groups, typically via IV injection, at a specified dose and schedule.[1]
3. Monitoring:
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
4. Endpoint and Data Analysis:
-
The study is concluded when the tumors in the control group reach a predefined size or after a specific duration.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.[1]
Conclusion
The length of the PEG linker is a critical design parameter in the development of bioconjugates, with a profound impact on their stability, pharmacokinetics, and therapeutic activity. While longer PEG linkers generally enhance solubility and prolong circulation half-life, they may also reduce in vitro potency. The optimal PEG linker length is therefore context-dependent and needs to be empirically determined for each specific antibody, payload, and target combination. By carefully considering the trade-offs and employing a systematic experimental approach as outlined in this guide, researchers can rationally design and select PEG linkers to develop more effective and safer bioconjugate therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the linker connecting an antibody to a potent payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. The choice between a cleavable and a non-cleavable linker strategy dictates the ADC's mechanism of action, stability, and ultimately, its therapeutic index. This guide provides a comprehensive comparative analysis of these two linker types, with a focus on the non-cleavable Amino-PEG4-(CH2)3CO2H linker, supported by experimental data and detailed methodologies.
The fundamental role of a linker in an ADC is to ensure the stable circulation of the cytotoxic payload in the bloodstream and to facilitate its release at the tumor site.[1] Cleavable linkers are designed to be selectively broken down in the tumor microenvironment, while non-cleavable linkers rely on the degradation of the antibody itself within the cancer cell to free the drug.[2]
At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linker (e.g., Val-Cit) | Non-Cleavable Linker (e.g., this compound) |
| Release Mechanism | Enzymatic cleavage (e.g., by Cathepsin B), pH sensitivity, or high glutathione (B108866) levels in the tumor.[2] | Proteolytic degradation of the antibody backbone in the lysosome.[1] |
| Released Payload | Typically the unmodified, potent cytotoxic drug. | The cytotoxic drug attached to the linker and an amino acid residue. |
| Plasma Stability | Generally lower, with a potential for premature drug release.[3] | Generally higher, leading to a more stable ADC in circulation.[1] |
| "Bystander Effect" | High potential, as the released, often membrane-permeable drug can kill neighboring antigen-negative tumor cells.[2] | Low to negligible, as the released payload is typically charged and less membrane-permeable. |
| Off-Target Toxicity | Higher potential due to the possibility of premature drug release and the bystander effect. | Lower potential due to greater stability and a limited bystander effect.[1] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect. | May be less effective against antigen-negative cells within the tumor. |
Quantitative Performance Data: A Preclinical Perspective
Direct head-to-head preclinical comparisons of ADCs differing only in their linker are limited in published literature.[4] However, data from various studies provide a comparative overview of their performance.
Table 1: In Vitro Cytotoxicity
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (M) |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | SK-BR-3 | HER2 | ~1 x 10⁻¹⁰ |
| Trastuzumab-SMCC-DM1 (Kadcyla®) | Non-cleavable (Thioether) | SK-BR-3 | HER2 | ~3 x 10⁻¹¹ |
| Anti-CD22-vc-MMAE | Cleavable (Val-Cit) | BJAB | CD22 | ~5 x 10⁻¹¹ |
| Anti-CD22-mc-MMAF | Non-cleavable (Thioether) | BJAB | CD22 | ~2 x 10⁻¹¹ |
Table 2: In Vivo Stability and Efficacy
| ADC Construct | Linker Type | Animal Model | Plasma Half-life (approx.) | Efficacy Outcome |
| Anti-CD30-vc-MMAE (Adcetris®) | Cleavable (Val-Cit) | Mouse | 2-3 days | Tumor regression at 1 mg/kg |
| Trastuzumab-SMCC-DM1 (Kadcyla®) | Non-cleavable (Thioether) | Mouse | 4 days | Tumor stasis at 5 mg/kg |
| Anti-5T4-vc-MMAE | Cleavable (Val-Cit) | Rat | Not Reported | Tumor regression at 3 mg/kg |
| Anti-5T4-mc-MMAF | Non-cleavable (Thioether) | Rat | Not Reported | Tumor regression at 3 mg/kg |
Table 3: Preclinical Toxicology
| Linker Type | Animal Model | Maximum Tolerated Dose (MTD) | Key Toxicities Observed |
| Cleavable (General) | Rodent, NHP | Generally lower | Neutropenia, peripheral neuropathy, gastrointestinal toxicity.[3] |
| Non-cleavable (General) | Rodent, NHP | Generally higher | Thrombocytopenia, hepatotoxicity.[3] |
The Role of this compound as a Non-Cleavable Linker
This compound is a bifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer. This PEG component is crucial for improving the physicochemical properties of the resulting ADC.
Key Attributes of PEGylated Linkers:
-
Increased Hydrophilicity: The PEG chain enhances the water solubility of the ADC, which can be particularly beneficial when working with hydrophobic payloads, reducing the risk of aggregation.
-
Improved Pharmacokinetics: The hydrophilic nature of PEG can lead to a longer circulation half-life of the ADC.
-
Reduced Immunogenicity: The PEG spacer can shield the payload from the immune system, potentially reducing immune responses.
-
Enhanced Stability: By providing a protective hydration layer, PEG linkers can contribute to the overall stability of the ADC.[5]
While specific preclinical data for ADCs utilizing the this compound linker are not extensively published, its properties as a non-cleavable, hydrophilic linker suggest it would contribute to high plasma stability and a favorable toxicity profile, characteristic of this linker class.
Visualizing the Mechanisms
Caption: Comparative signaling pathways of ADCs with cleavable versus non-cleavable linkers.
Caption: A typical experimental workflow for the preclinical evaluation of ADCs.
Detailed Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Preparation: Prepare stock solutions of the ADC in a suitable buffer (e.g., PBS). Obtain plasma from relevant species (e.g., human, mouse, rat).
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Processing: Precipitate proteins from the plasma samples using a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins.
-
Analysis:
-
Intact ADC: Analyze the supernatant for the amount of intact ADC using methods like ELISA or Hydrophobic Interaction Chromatography (HIC).
-
Free Payload: Quantify the amount of released payload in the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis: Calculate the half-life of the ADC in plasma and the percentage of payload released over time.
Protocol 2: In Vitro Cytotoxicity (IC50) Assay
Objective: To determine the concentration of ADC required to inhibit the growth of a cancer cell line by 50%.
Methodology:
-
Cell Seeding: Seed cancer cells expressing the target antigen in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Add the diluted ADC to the cells. Include a vehicle control (medium without ADC).
-
Incubation: Incubate the cells with the ADC for a period that allows for internalization and payload release (typically 72-96 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 3: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the ADC that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Use a relevant animal model, typically mice or rats.
-
Dose Escalation: Administer single or multiple doses of the ADC to small groups of animals at escalating dose levels.
-
Monitoring: Closely monitor the animals for signs of toxicity, including:
-
Changes in body weight (a loss of >15-20% is often considered a dose-limiting toxicity).
-
Clinical observations (e.g., changes in posture, activity, grooming).
-
Hematological and clinical chemistry parameters from blood samples.
-
-
Necropsy: At the end of the study, perform a gross necropsy and histopathological examination of major organs.
-
MTD Determination: The MTD is defined as the highest dose that does not cause dose-limiting toxicities.
Conclusion
The selection between a cleavable and a non-cleavable linker is a critical decision in ADC design, with each strategy offering distinct advantages and disadvantages. Cleavable linkers provide the potential for a potent bystander effect, which may be beneficial in treating heterogeneous tumors, but this can come at the cost of lower plasma stability and a higher risk of off-target toxicity. Conversely, non-cleavable linkers, such as those incorporating an this compound moiety, generally exhibit superior stability, leading to a more favorable safety profile, albeit without the bystander killing effect.[1] The optimal choice of linker is context-dependent and must be carefully considered based on the specific target antigen, the properties of the payload, and the characteristics of the tumor microenvironment. Rigorous preclinical evaluation, employing the experimental protocols outlined in this guide, is essential for the rational design of safe and effective antibody-drug conjugates.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to Validating the Conjugation Site of Amino-PEG4-(CH2)3CO2H
For researchers, scientists, and drug development professionals, the precise covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins is a critical step in enhancing their pharmacokinetic and pharmacodynamic properties. The bifunctional linker, Amino-PEG4-(CH2)3CO2H, offers a hydrophilic spacer with both a terminal amine and a carboxylic acid, providing versatile conjugation options. However, this flexibility necessitates rigorous validation to confirm the exact site of conjugation, ensuring product homogeneity and predictable in vivo performance. This guide provides an objective comparison of methodologies to validate the conjugation site of this compound and compares its performance with alternative PEGylation reagents, supported by detailed experimental protocols.
The Challenge of Bifunctional Linkers
This compound presents a unique validation challenge due to its dual reactive ends. The primary amine can react with carboxylic acids (e.g., on aspartic or glutamic acid residues) or activated NHS esters, while the terminal carboxylic acid can form a stable amide bond with primary amines (e.g., the N-terminus or lysine (B10760008) residues) in the presence of activators like EDC or DCC.[1][2] This means that depending on the activation strategy and reaction conditions, the linker can attach to the target protein via either its amine or its carboxyl group. Therefore, comprehensive characterization is essential to determine not only which amino acid is modified but also the orientation of the PEG linker.
Experimental Workflow for Conjugation Site Validation
A systematic approach is required to definitively identify the site of conjugation. The following workflow outlines the key experimental stages:
Caption: Experimental workflow for validating the site of conjugation.
Key Experimental Protocols
Detailed methodologies for the critical steps in validating the conjugation site are provided below.
Mass Spectrometry-Based Peptide Mapping
Mass spectrometry is a powerful tool for identifying the precise location of PEGylation.[3]
Protocol:
-
Proteolytic Digestion:
-
The purified PEGylated protein and the unmodified control protein are denatured, reduced, and alkylated.
-
The proteins are then digested with a specific protease, such as trypsin, which cleaves at the carboxyl side of lysine and arginine residues.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixtures are separated using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The separated peptides are then introduced into a mass spectrometer (e.g., ESI-Q-TOF or Orbitrap) for analysis.[3]
-
-
Data Analysis:
-
The mass spectra of the digested PEGylated protein and the control are compared.
-
Peptides from the PEGylated sample that show a mass shift corresponding to the mass of this compound (279.33 Da)[2] plus any modification from the activation chemistry are identified.
-
The modified peptides are then subjected to tandem mass spectrometry (MS/MS) to determine the exact amino acid residue to which the PEG linker is attached.
-
N-Terminal Sequencing via Edman Degradation
If mass spectrometry suggests N-terminal modification, Edman degradation provides direct sequence confirmation.
Protocol:
-
Sample Preparation:
-
The purified PEGylated protein is immobilized on a polyvinylidene difluoride (PVDF) membrane.
-
-
Sequential Degradation:
-
The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC).
-
Under acidic conditions, the derivatized N-terminal amino acid is cleaved.
-
-
Analysis:
-
The cleaved amino acid derivative is identified by HPLC.
-
If the N-terminus is PEGylated, no amino acid will be detected in the first cycle, confirming the modification at this site.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
For an in-depth structural confirmation, 1H NMR can be employed.
Protocol:
-
Sample Preparation:
-
Lyophilized samples of the PEG linker, the unmodified protein, and the PEGylated protein are dissolved in a suitable deuterated solvent (e.g., D2O).
-
-
Data Acquisition:
-
1D 1H NMR spectra are acquired for all samples.
-
-
Data Analysis:
-
The characteristic peaks of the PEG ethylene (B1197577) glycol protons (around 3.6 ppm) are identified in the spectrum of the PEGylated protein.
-
Shifts in the signals of specific amino acid protons in the protein spectrum upon conjugation can provide evidence for the site of attachment.
-
Comparison with Alternative PEGylation Reagents
The choice of PEGylation reagent significantly impacts the specificity and efficiency of the conjugation reaction. Below is a comparison of this compound with other common alternatives.
| PEGylation Reagent | Target Functional Group | Linkage Formed | Key Advantages | Key Disadvantages |
| This compound | Amine or Carboxyl | Amide | Versatile (can target different residues), hydrophilic spacer. | Bifunctional nature requires careful control of reaction conditions to ensure site-specificity and orientation; requires activation. |
| NHS-Ester PEG | Primary Amines (Lysine, N-terminus) | Amide | High reactivity with amines, straightforward one-step reaction. | Can lead to a heterogeneous mixture of products due to multiple lysine residues; hydrolysis of NHS ester in aqueous solutions. |
| Maleimide-PEG | Thiols (Cysteine) | Thioether | Highly specific for cysteine residues, stable linkage. | Requires the presence of a free cysteine, which may necessitate protein engineering; maleimide (B117702) ring can undergo hydrolysis. |
| Aldehyde-PEG | N-terminal Amine | Secondary Amine | Site-specific for the N-terminus under controlled pH. | Slower reaction kinetics compared to NHS esters. |
| Azide/Alkyne-PEG (Click Chemistry) | Bioorthogonal handles introduced via unnatural amino acids | Triazole | Highly specific and bioorthogonal, high reaction efficiency. | Requires genetic engineering of the protein to introduce the unnatural amino acid. |
Logical Framework for Reagent Selection
The decision-making process for selecting the appropriate PEGylation strategy can be visualized as follows:
Caption: Decision tree for selecting a PEGylation strategy.
References
Potential Immunogenicity of Therapeutics Containing Amino-PEG4-(CH2)3CO2H: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, has been a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs. By increasing the hydrodynamic size and masking surface epitopes, PEGylation can prolong circulation half-life, improve stability, and reduce the immunogenicity of the native therapeutic.[1][2][3] However, a growing body of evidence indicates that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies and the activation of the complement system.[4][5][6] These immune responses can significantly impact the safety and efficacy of PEGylated therapeutics.[7][8]
This guide provides a comparative overview of the potential immunogenicity of therapeutics containing the specific linker, Amino-PEG4-(CH2)3CO2H. While direct immunogenicity data for this particular linker is not extensively available in the public domain, this guide extrapolates from the wealth of knowledge on PEG immunogenicity to inform researchers on potential risks, assessment strategies, and mitigation approaches.
Mechanisms of PEG Immunogenicity
The immune response to PEGylated therapeutics is multifaceted and can be triggered through two primary pathways: the induction of anti-PEG antibodies and the activation of the complement system.
Anti-PEG Antibodies: The immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies of different isotypes, including IgM, IgG, and IgE.[7][9] Pre-existing anti-PEG antibodies have also been detected in a significant portion of the human population, likely due to exposure to PEG in various consumer products.[3][10] The presence of these antibodies can lead to the accelerated blood clearance (ABC) of PEGylated drugs upon subsequent administrations, reducing their therapeutic efficacy.[3][7]
Complement Activation: PEGylated therapeutics can activate the complement system, a crucial part of the innate immune response.[4] This activation can occur through the classical pathway, initiated by anti-PEG antibodies, or through the alternative pathway, independent of antibodies.[11][12] Complement activation can lead to the generation of anaphylatoxins (C3a and C5a), which can trigger hypersensitivity reactions, sometimes referred to as complement activation-related pseudoallergy (CARPA).
Factors Influencing PEG Immunogenicity
Several factors related to the PEG molecule, the conjugated therapeutic, and the patient can influence the immunogenicity of a PEGylated therapeutic.[3][13]
| Factor | Influence on Immunogenicity | Supporting Evidence |
| PEG Molecular Weight | Higher molecular weight PEGs are generally associated with increased immunogenicity.[3][4] | Studies have shown that PEG30000 induces higher anti-PEG IgM titers and greater complement activation than PEG2000.[4] |
| PEG Structure (Linear vs. Branched) | Branched PEGs may offer better shielding of the therapeutic protein, potentially reducing immunogenicity compared to linear PEGs of the same molecular weight.[2] | Branched PEGs are thought to provide superior protection and prolonged action.[2] |
| PEG Density on Surface | The density of PEG chains on the surface of a nanoparticle or protein can impact immune recognition. | High PEG density can sometimes lead to enhanced immunogenicity. |
| Terminal Functional Groups | The chemical group at the end of the PEG chain can influence its immunogenicity. | Methoxy-PEG (mPEG) is commonly used, but alternatives are being explored.[14] |
| Nature of the Conjugated Therapeutic | The inherent immunogenicity of the protein or nanoparticle being PEGylated plays a significant role. | PEGylation can reduce the immunogenicity of the parent molecule, but the conjugate can still elicit an immune response.[2] |
| Route of Administration and Dosing Regimen | Intravenous administration and repeated dosing can increase the likelihood of an immune response.[3] | Repeated intravenous injections are associated with the ABC phenomenon.[3] |
| Patient-Related Factors | Pre-existing anti-PEG antibodies and the individual's immune status can affect the response.[10][13] | A significant percentage of the population has pre-existing anti-PEG antibodies.[10] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of PEG-Induced Hypersensitivity
Caption: Mechanism of PEG-induced immunogenicity leading to hypersensitivity and accelerated clearance.
Experimental Protocols for Assessing Immunogenicity
A thorough assessment of the immunogenic potential of a therapeutic containing this compound is crucial during preclinical and clinical development.
Anti-PEG Antibody Detection using ELISA
Objective: To detect and quantify the presence of anti-PEG antibodies in biological samples (e.g., serum, plasma).
Methodology:
-
Coating: Microtiter plates are coated with a PEG-conjugated protein (e.g., PEG-BSA) or the specific PEGylated therapeutic under investigation.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a suitable blocking buffer (e.g., BSA or non-fat dry milk solution).
-
Sample Incubation: Patient or animal serum samples, diluted appropriately, are added to the wells and incubated to allow anti-PEG antibodies to bind to the coated PEG.
-
Washing: The plates are washed to remove unbound antibodies and other serum components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to the Fc region of the primary antibody isotype (e.g., anti-human IgG-HRP, anti-human IgM-HRP) is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.
-
Measurement: The absorbance is read using a microplate reader, and the concentration of anti-PEG antibodies is determined by comparison to a standard curve.
Note: Careful optimization of assay conditions, such as coating concentrations and the choice of blocking and washing buffers, is critical to avoid biased results.[15][16]
In Vitro Complement Activation Assay
Objective: To assess the potential of a PEGylated therapeutic to activate the complement system.
Methodology:
-
Serum Incubation: The PEGylated therapeutic is incubated with normal human serum, which serves as a source of complement proteins.
-
Complement Activation Measurement: The activation of the complement cascade is measured by quantifying the levels of complement activation products, such as:
-
C3a and C5a: Anaphylatoxins can be measured using commercially available ELISA kits.
-
sC5b-9 (soluble membrane attack complex): Can also be quantified by ELISA.
-
-
Data Analysis: An increase in the levels of these markers compared to a negative control indicates complement activation.
Experimental Workflow for Immunogenicity Assessment
Caption: A typical workflow for assessing the immunogenicity of a PEGylated therapeutic.
Alternatives to Conventional PEGylation
To mitigate the immunogenicity concerns associated with traditional PEGylation, several alternative strategies are being explored.
| Alternative Strategy | Description | Potential Advantages |
| Hydrophilic Polymers | Use of other hydrophilic polymers such as polysarcosine (pSar), poly(2-oxazoline)s (POx), or zwitterionic polymers.[17][18][19] | Lower immunogenicity compared to PEG, biodegradable, and tunable properties.[17][18] |
| XTENylation | Fusion of the therapeutic protein with a long, unstructured polypeptide (XTEN) composed of natural amino acids.[17] | Reduced immunogenicity as it's made of naturally occurring amino acids, and it is biodegradable.[17] |
| Modifying PEG Structure | Using branched or "bottlebrush" PEG architectures (e.g., POEGMA) to better shield the therapeutic.[19] | May decrease PEG antigenicity compared to linear PEG.[19] |
| Hydroxyl-PEG (OH-PEG) | Utilizing PEG with a terminal hydroxyl group instead of the more common methoxy (B1213986) group. | Preclinical studies suggest reduced antibody recognition and evasion of the ABC effect.[14] |
| Poly(amino acid)s (PAAs) | Using polymers based on amino acids like polyglutamic acid (PGA).[17] | Excellent biodegradability and biocompatibility, minimizing concerns of long-term accumulation.[17] |
Conclusion
While this compound is a versatile linker for creating PEGylated therapeutics, it is essential for researchers and drug developers to be aware of the potential for immunogenicity associated with the PEG moiety. The formation of anti-PEG antibodies and the activation of the complement system can have significant clinical consequences, including reduced efficacy and hypersensitivity reactions. A thorough immunogenicity risk assessment, utilizing robust in vitro and in vivo models, is critical throughout the development pipeline. Furthermore, exploring alternative polymer technologies may offer a promising path to developing safer and more effective next-generation therapeutics. The US FDA recommends screening for anti-PEG antibodies in clinical trials of PEGylated protein therapeutics, underscoring the regulatory importance of addressing this issue.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 5. Potential induction of anti-PEG antibodies and complement activation toward PEGylated therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. news-medical.net [news-medical.net]
- 9. ovid.com [ovid.com]
- 10. Treatment-induced and Pre-existing Anti-peg Antibodies: Prevalence, Clinical Implications, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. An Assay for Immunogenic Detection of Anti-PEG Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 18. blog.curapath.com [blog.curapath.com]
- 19. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Amino-PEG4-(CH2)3CO2H
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Amino-PEG4-(CH2)3CO2H, a bifunctional PEG linker critical in bioconjugation and drug delivery research. Adherence to these protocols is crucial for maintaining a safe research environment and ensuring the integrity of your work.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following personal protective equipment is required:
| Body Part | Personal Protective Equipment | Material/Standard |
| Eyes/Face | Chemical safety goggles and/or a face shield. | Goggles should be splash-proof. Polycarbonate lenses are recommended for their impact resistance. |
| Hands | Chemical-resistant gloves. | Nitrile or butyl rubber gloves are recommended for handling acids. Gloves must be inspected for defects prior to use. |
| Body | Laboratory coat. For larger quantities, an impervious apron should also be worn. | A Nomex® lab coat over cotton clothing is recommended. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or for large spills. | For low-fume environments, an N95 mask may be suitable. For higher exposures, a full-face respirator with acid gas cartridges is recommended. |
Operational Plan: Step-by-Step Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your designated workspace within the chemical fume hood, making sure it is clean and uncluttered.
-
Transfer: When transferring the compound, do so carefully to avoid generating dust or aerosols.
-
Containment: Keep the container tightly sealed when not in use to prevent the release of any potential vapors.
-
Avoid Contact: Avoid all direct contact with skin, eyes, and clothing.
-
Cleanup: After handling, decontaminate all work surfaces with an appropriate cleaning agent. Carefully remove and dispose of contaminated PPE.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage is at 0 - 4°C for the short term (days to weeks) or -20°C for the long term (months to years)[1].
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is crucial for environmental safety and regulatory compliance.
Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Collect all waste, including the chemical itself, any contaminated absorbent materials from spills, and disposable PPE, in a dedicated, properly labeled, and sealed container.
Disposal Procedure:
-
Labeling: Clearly label the hazardous waste container with the full chemical name ("this compound") and any other required institutional information.
-
Storage of Waste: Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.
-
Institutional Protocol: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Prohibited Disposal: Never dispose of this compound down the drain or in the regular trash[2].
Safe Handling Workflow
The following diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
